(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Description
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Properties
IUPAC Name |
N-[(3R)-oxan-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-11-7-4-8-15-9-11/h1-3,5-6,11H,4,7-9H2,(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOAACFCMVXAY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719936 | |
| Record name | N-[(3R)-Oxan-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347675-92-6 | |
| Record name | N-[(3R)-Oxan-3-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Executive Summary: This guide provides a comprehensive overview of the synthetic pathways for producing (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a valuable chiral building block in medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent core in numerous bioactive molecules and approved pharmaceuticals, making efficient and stereocontrolled access to its derivatives a critical focus in drug development.[1][2] This document details a robust and scalable synthetic strategy, emphasizing the enantioselective synthesis of the key chiral intermediate, (R)-tetrahydro-2H-pyran-3-amine, followed by a classic amidation reaction. We will explore the causality behind methodological choices, present detailed experimental protocols, and provide a framework for analytical validation, tailored for researchers and professionals in organic synthesis and drug discovery.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran ring is a privileged heterocyclic scaffold frequently found in natural products and synthetic drugs, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Chiral substituted aminotetrahydropyrans, in particular, are key intermediates in the synthesis of high-value therapeutic agents, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1] The precise control of stereochemistry at the C3 position is paramount, as biological activity is often confined to a single enantiomer. This guide focuses on the synthesis of the (R)-enantiomer of N-(tetrahydro-2H-pyran-3-yl)benzamide, a precursor that locks in this critical stereocenter for further elaboration.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary building blocks: the chiral amine (R)-tetrahydro-2H-pyran-3-amine and a suitable benzoylating agent. The central challenge lies in the stereoselective synthesis of the amine precursor, which dictates the stereochemical purity of the final product. The subsequent amide bond formation is a well-established transformation.
Caption: Retrosynthetic analysis of the target amide.
Our forward-synthesis strategy will therefore prioritize a highly enantioselective and scalable method for producing the chiral amine, followed by an efficient acylation step.
Core Synthesis Pathway: A Two-Stage Approach
Stage 1: Enantioselective Synthesis of (R)-tetrahydro-2H-pyran-3-amine
The establishment of the C3 stereocenter is the most critical step. While various methods exist, including chiral resolution and asymmetric cyclization, a biocatalytic approach using a transaminase enzyme offers exceptional enantioselectivity, operational simplicity, and scalability.[3]
This state-of-the-art method utilizes a stereoselective transaminase to convert the prochiral ketone, dihydro-2H-pyran-3(4H)-one, directly into the desired (R)-amine. The enzyme facilitates the asymmetric transfer of an amino group from a simple amine donor, such as isopropylamine, to the ketone substrate.[3] This process is renowned for achieving high enantiomeric excess (ee) and chemical yield.
The key parameters for this biocatalytic transformation are summarized below.
| Parameter | Condition | Rationale & Significance |
| Substrate | Dihydro-2H-pyran-3(4H)-one | A readily available prochiral ketone precursor. |
| Biocatalyst | (R)-selective Transaminase | The source of chirality, ensuring high enantioselectivity. |
| Amine Donor | Isopropylamine | A cost-effective and efficient amino group source. |
| pH | 9.7 - 10.0 | Optimal pH for enzyme activity and stability.[3] |
| Temperature | Ambient | Reduces energy costs and minimizes enzyme denaturation. |
| Assay Yield | ≥95% | Demonstrates high conversion efficiency of the reaction.[3] |
This enzymatic approach avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry.
Stage 2: Amidation via Schotten-Baumann Reaction
With the chiral amine hydrochloride salt in hand, the final step is the formation of the amide bond. The Schotten-Baumann reaction is a robust and widely used method for acylating amines with acid chlorides in the presence of a base.[4][5] This reaction is typically performed in a two-phase system (aqueous and organic) or in a neat phase.
The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of benzoyl chloride. An aqueous base, such as sodium hydroxide, serves two crucial roles: it neutralizes the hydrogen chloride byproduct generated during the reaction and ensures a sufficient concentration of the free amine for the reaction to proceed.[5][6]
Caption: Overall forward synthesis pathway.
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. Researchers should adhere to all standard laboratory safety procedures.[7]
Protocol 1: Synthesis of (R)-tetrahydro-2H-pyran-3-amine Hydrochloride
This protocol is based on the principles of biocatalytic reductive amination.[3]
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer) and adjust the pH to approximately 9.8.
-
Reagent Addition: Add the (R)-selective transaminase enzyme, pyridoxal 5'-phosphate (PLP) cofactor, and the amine donor, isopropylamine.
-
Substrate Addition: Introduce dihydro-2H-pyran-3(4H)-one to the stirred solution at ambient temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until substrate conversion is complete. The byproduct, acetone, is formed from the isopropylamine donor.
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with concentrated hydrochloric acid (HCl) to pH ~1-2. This protonates the product amine and stops the enzymatic reaction.
-
Extraction: Wash the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove unreacted starting material and organic impurities.
-
Product Crystallization: Concentrate the aqueous layer under reduced pressure. The (R)-tetrahydro-2H-pyran-3-amine hydrochloride will crystallize and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.
Protocol 2: Synthesis of this compound
This protocol follows the Schotten-Baumann methodology.[4][5]
-
Dissolution: Dissolve (R)-tetrahydro-2H-pyran-3-amine hydrochloride (1.0 eq) in water in a flask equipped with a magnetic stirrer. Add an immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.
-
Basification: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (approx. 2.5 eq) dropwise with vigorous stirring. This neutralizes the hydrochloride and generates the free amine.
-
Acylation: While maintaining vigorous stirring and cooling, add benzoyl chloride (approx. 1.1 eq) dropwise. A white precipitate of the product will begin to form.
-
Reaction Completion: Allow the mixture to stir for 30-60 minutes at room temperature after the addition is complete.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove any inorganic salts, then with a small amount of cold diethyl ether or hexane to remove any excess benzoyl chloride.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Synthetic Workflow Diagram
The overall process from starting materials to the final, purified product can be visualized as a cohesive workflow.
Caption: Step-by-step experimental workflow.
Conclusion
The synthesis of this compound is most effectively achieved through a two-stage process that prioritizes the stereoselective formation of its chiral amine precursor. The use of a biocatalytic transamination reaction represents a highly efficient, scalable, and environmentally conscious method for producing (R)-tetrahydro-2H-pyran-3-amine with excellent enantiopurity. The subsequent amidation via a standard Schotten-Baumann reaction provides a reliable and high-yielding route to the final product. This strategic combination of modern biocatalysis and classic organic chemistry furnishes a robust pathway for accessing this valuable building block for the pharmaceutical industry.
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An Investigator's Guide to Elucidating the Mechanism of Action of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Framework for Discovery
Abstract
The (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide scaffold represents a confluence of privileged structures in medicinal chemistry, the tetrahydropyran (THP) ring and the benzamide moiety. While numerous derivatives of these parent structures have been developed as potent modulators of various biological targets, the specific mechanism of action for this unsubstituted chiral compound remains to be elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the biological activity and molecular mechanism of this compound. We will begin by analyzing the chemical features of the molecule to hypothesize potential target classes, followed by a detailed, multi-tiered experimental workflow designed to identify its molecular target, validate its activity, and delineate its impact on cellular signaling pathways. This document serves as a roadmap for transforming a novel chemical entity into a well-characterized pharmacological tool or a potential therapeutic lead.
Introduction: The Enigmatic Potential of a Privileged Scaffold
The tetrahydropyran (THP) ring is a common motif in numerous natural products and approved pharmaceuticals. As a bioisostere of cyclohexane, the THP moiety can reduce lipophilicity and introduce a hydrogen bond acceptor via its ether oxygen, often improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate[1]. The benzamide group is also a cornerstone of drug design, found in molecules targeting a wide array of proteins, from enzymes to G-protein coupled receptors (GPCRs) and ion channels.
The specific stereochemistry of this compound suggests a potential for stereoselective interactions with a biological target. The synthesis of such chiral amines, for instance, can be achieved with high stereochemical control through biocatalytic methods like transamination[2]. Despite the prevalence of its constituent parts in bioactive molecules, a definitive mechanism of action for this specific compound has not been reported in the public domain. This guide, therefore, takes an investigative approach, outlining a logical and technically sound strategy to uncover its biological function.
Analysis of the Chemical Scaffold and Hypothesized Target Classes
The structure of this compound offers several clues to its potential biological targets. The amide linkage provides a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic or pi-stacking interactions. The THP ring, with its chiral center, can provide a specific three-dimensional conformation for binding and its oxygen atom can act as a crucial hydrogen bond acceptor[1][3].
Based on the activities of related compounds, we can hypothesize several potential target classes for investigation:
-
Enzyme Inhibition: The benzamide and THP moieties are present in numerous enzyme inhibitors. For example, tetrahydropyran-based hydroxamates are potent inhibitors of UDP-3-O-(acyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in bacterial lipopolysaccharide synthesis[3]. Additionally, various benzamide derivatives have been shown to inhibit enzymes such as tubulin, IMP dehydrogenase, and various kinases[4][5]. A methoxytetrahydropyran derivative has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO)[6].
-
Receptor Modulation: N-(tetrahydro-2H-pyran-4-yl)benzamide derivatives have been developed as potent and selective inhibitors of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5)[7]. The benzamide scaffold is also central to agonists of GPR52, a promising neurotherapeutic target[8].
-
Kinase Inhibition: The THP motif is found in gilteritinib, an inhibitor of multiple receptor tyrosine kinases including FLT3 and AXL[1]. Furthermore, N-substituted benzamides have been designed as inhibitors of cyclin-dependent kinase 7 (CDK7) and BRAFV600E[9][10].
-
Ion Channel or Transporter Interaction: The physicochemical properties of the compound could also make it a candidate for interacting with ion channels or transporters, a common theme for small molecules with amide functionalities.
A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
We propose a three-phased approach to systematically determine the mechanism of action of this compound. This workflow is designed to be a self-validating system, where the findings of each phase inform the experiments of the next.
Phase 1: Phenotypic Screening and Initial Target Identification
The initial phase aims to identify any biological activity of the compound through broad phenotypic screening and to generate initial hypotheses about its molecular target.
Experimental Protocol 1: Broad Phenotypic Screening
-
Cell Viability/Proliferation Assays:
-
Select a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) representing different tissue origins.
-
Treat cells with a range of concentrations of the compound (e.g., from 1 nM to 100 µM) for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Causality: A significant reduction in viability in specific cell lines would suggest anti-proliferative or cytotoxic activity and could guide the selection of cell models for further study. N-substituted benzamide derivatives have shown anti-proliferative activity in various cancer cell lines[11].
-
-
High-Content Imaging (HCI):
-
Treat a suitable cell line (e.g., U2OS) with the compound at various concentrations.
-
Use a multi-parameter HCI platform to stain for key cellular markers (e.g., nuclear morphology with DAPI, cytoskeleton with phalloidin, mitochondrial membrane potential with TMRM).
-
Analyze changes in cell morphology, cell cycle distribution, apoptosis markers (e.g., cleaved caspase-3), or other cellular phenotypes.
-
Causality: Specific morphological changes can provide clues to the MoA. For example, cell cycle arrest at the G2/M phase might suggest an effect on tubulin polymerization, a known target of some benzamide derivatives[5].
-
-
Target-Agnostic Target Identification:
-
Affinity-Based Proteomics: If a significant and reproducible phenotype is observed, proceed with methods like chemical proteomics. Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin). Immobilize the compound on beads and incubate with cell lysates to pull down binding proteins. Identify the bound proteins by mass spectrometry.
-
Thermal Proteome Profiling (TPP): Treat intact cells or cell lysates with the compound and subject them to a temperature gradient. The binding of a ligand typically stabilizes its target protein, leading to a shift in its melting temperature. Identify proteins with altered thermal stability by mass spectrometry.
-
Causality: These unbiased methods can directly identify the protein(s) that physically interact with the compound in a cellular context, providing strong evidence for a direct target.
-
Diagram 1: Phase 1 Experimental Workflow
Caption: Connecting target inhibition to cellular pathways.
Conclusion and Future Directions
While the precise mechanism of action for this compound is currently unknown, its chemical structure suggests significant potential for biological activity. The experimental framework detailed in this guide provides a rigorous, multi-phased approach for any research team to systematically uncover its function. By progressing from broad phenotypic screening to specific target validation and pathway analysis, investigators can build a comprehensive understanding of the compound's pharmacology. The insights gained from such a study would not only characterize this specific molecule but also contribute to the broader understanding of how the tetrahydropyran and benzamide scaffolds can be utilized in the design of novel therapeutic agents. Future work would involve lead optimization based on the identified mechanism to improve potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a new class of drugs.
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Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]
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Shi, T., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Prospective Analysis of Biological Activity and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is a synthetic molecule integrating a benzamide moiety with a chiral tetrahydropyran ring. While direct studies on the biological activity of this specific enantiomer are not extensively documented in publicly available literature, its structural components are prevalent in a multitude of biologically active compounds. This guide provides an in-depth technical analysis of the potential biological activities of this compound based on the established pharmacology of its constituent chemical motifs: the benzamide pharmacophore and the tetrahydropyran ring system. We will explore potential mechanisms of action, propose experimental workflows for validation, and discuss the prospective therapeutic applications. This document serves as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.
Introduction: Deconstructing the Molecule
This compound is characterized by a central amide linkage between a benzoyl group and an (R)-3-aminotetrahydropyran. The benzamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] The tetrahydropyran (THP) ring is a saturated heterocyclic ether increasingly employed in medicinal chemistry to enhance the physicochemical properties of drug candidates.[1] Its incorporation can improve absorption, distribution, metabolism, and excretion (ADME) profiles and can serve as a bioisostere for a cyclohexane ring, with the oxygen atom offering a hydrogen bond acceptor functionality that can enhance target binding.[1] The specific (R)-configuration at the 3-position of the THP ring introduces stereochemistry that can be critical for selective interaction with biological targets.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.
Anti-inflammatory and Analgesic Properties
The broader class of N-acyl amino acids, to which our topic compound belongs, has been shown to possess significant analgesic and anti-inflammatory properties.[2][3] These effects are often mediated through various mechanisms that do not involve cannabinoid or opioid receptors, which makes them attractive candidates for novel drug development.[2]
-
Putative Mechanisms:
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH leads to increased levels of endogenous cannabinoids like anandamide, resulting in analgesic effects.[2]
-
Modulation of G-protein Coupled Receptors (GPCRs): N-acyl amino acids can act as signaling molecules by binding to GPCRs, such as GPR18, which can initiate the production of anti-inflammatory eicosanoids.[2][3]
-
Ion Channel Modulation: Inactivation of T-type calcium channels is another potential mechanism for producing analgesic effects.[2][3]
-
Anticancer Activity
Numerous N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents.[4] A notable example is the class of histone deacetylase (HDAC) inhibitors, where the benzamide moiety plays a crucial role in binding to the enzyme's active site.
-
Hypothetical Mechanism: HDAC Inhibition:
-
The benzamide group could potentially chelate the zinc ion in the active site of HDACs, similar to other known benzamide-based HDAC inhibitors. The tetrahydropyran ring could occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
-
Other Potential Activities
-
Dipeptidyl Peptidase IV (DPP-4) Inhibition: Tetrahydropyran analogs have been successfully developed as DPP-4 inhibitors for the treatment of type 2 diabetes.[5] The stereochemistry of the substituents on the tetrahydropyran ring is often critical for potent and selective inhibition.
-
Transforming Growth Factor-Beta (TGF-β) Type I Receptor (ALK5) Inhibition: A potent and selective ALK5 inhibitor, GW788388, features a N-(tetrahydro-2H-pyran-4-yl)benzamide scaffold, highlighting the potential of this chemical class in treating fibrotic diseases.[6]
Proposed Experimental Workflows for Target Validation
To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required.
In Vitro Screening
A panel of in vitro assays should be conducted to screen for the predicted activities.
| Target Class | Primary Assay | Secondary Assay | Rationale |
| Inflammation/Pain | FAAH Inhibition Assay (Fluorometric) | Cytokine release assay in LPS-stimulated macrophages | To assess direct enzyme inhibition and cellular anti-inflammatory effects. |
| Calcium flux assay in cells expressing T-type calcium channels | Electrophysiology (patch-clamp) | To evaluate modulation of ion channel activity. | |
| Cancer | HDAC enzymatic assay (Fluorometric or colorimetric) | Western blot for acetylated histones in cancer cell lines | To determine direct HDAC inhibition and downstream cellular effects. |
| Cell proliferation/viability assays (e.g., MTT, CellTiter-Glo) on a panel of cancer cell lines | Apoptosis assays (e.g., Caspase-3/7 activity, Annexin V staining) | To assess cytotoxic and pro-apoptotic activity. | |
| Metabolic Disease | DPP-4 enzymatic assay | Cellular assays for GLP-1 potentiation | To screen for potential antidiabetic activity. |
| Fibrosis | ALK5 kinase assay | TGF-β-induced gene expression analysis (e.g., collagen, PAI-1) in fibroblasts | To evaluate the potential for anti-fibrotic activity. |
Proposed Workflow for Investigating HDAC Inhibition
Caption: Proposed workflow for evaluating the potential HDAC inhibitory activity of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through standard amide coupling reactions.[1] The key starting materials are a benzoic acid derivative and (R)-tetrahydro-2H-pyran-3-amine.
General Synthetic Scheme
Caption: General synthetic route for this compound via amide coupling.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Chiral HPLC or Polarimetry: To confirm the enantiomeric purity.
Future Outlook and Conclusion
While direct biological data for this compound is currently lacking, a comprehensive analysis of its structural components suggests a high potential for interesting pharmacological activities. The benzamide moiety is a versatile pharmacophore, and the chiral tetrahydropyran ring can impart favorable pharmacokinetic properties and stereospecific interactions with biological targets.
The proposed experimental workflows provide a clear path for the systematic evaluation of this compound's potential as an anti-inflammatory, analgesic, or anticancer agent. Further investigation into the synthesis of analogs with substitutions on the benzoyl ring could also lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational document to stimulate and guide future research into the biological activity and therapeutic potential of this compound and related compounds.
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- Biftu T, et al. (2013) Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorg Med Chem Lett. 23(19):5361-6.
- Li Y, et al. (2020) Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 25(15):3500.
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- Gellibert F, et al. (2006) Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 49(7):2210-21.
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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the chiral compound (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies behind Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical foundations with practical data interpretation, this guide serves as an authoritative resource for the structural elucidation and characterization of this and similar N-acylated heterocyclic compounds, which are prevalent motifs in medicinal chemistry.[1][2]
Introduction: The Imperative of Spectroscopic Analysis
In the landscape of modern drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational requirement. Spectroscopic techniques are the cornerstones of this process, providing a detailed fingerprint of a compound's atomic and molecular framework.[3] The target of this guide, this compound, incorporates two key chemical moieties: a rigid, aromatic benzamide group and a flexible, chiral saturated tetrahydropyran (THP) ring.[1] This combination presents a unique and instructive case for spectroscopic analysis.
The benzamide scaffold is a well-established pharmacophore in numerous therapeutic agents, while the THP ring is frequently used in drug design to modulate physicochemical properties such as solubility and metabolic stability.[1] Therefore, a thorough understanding of their combined spectroscopic signature is invaluable. This guide moves beyond a simple recitation of data, explaining the causal links between molecular structure and spectral output and detailing the self-validating protocols required for trustworthy results.
Molecular Structure and Analytical Framework
To facilitate a clear and precise discussion of the spectroscopic data, a standardized atom numbering system is essential. The structure of this compound is presented below, with each unique proton and carbon position labeled for unambiguous assignment in the subsequent NMR analysis.
Caption: Atom Numbering for this compound.
The overall analytical workflow for structural confirmation is a multi-step, synergistic process where each technique provides a unique piece of the structural puzzle.
Caption: General workflow for spectroscopic structure elucidation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal provide rich information about the electronic environment, number of protons, and neighboring protons, respectively.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of the amide N-H proton.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at a constant temperature (e.g., 298 K).[4]
-
Processing: Process the raw data (Free Induction Decay, FID) using Fourier transformation, followed by phase and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
Data Interpretation and Analysis
The ¹H NMR spectrum can be divided into three key regions: the downfield aromatic region, the amide proton region, and the upfield aliphatic region corresponding to the THP ring.
-
Aromatic Protons (H-2', H-3', H-4', H-5', H-6'): The five protons of the benzoyl group will resonate in the typical aromatic region of δ 7.4-7.9 ppm. The protons ortho to the carbonyl group (H-2' and H-6') are generally the most deshielded and appear furthest downfield as a multiplet (often a doublet of doublets). The meta (H-3', H-5') and para (H-4') protons will appear slightly more upfield, also as multiplets.[4][5]
-
Amide Proton (N-H): A single proton attached to the nitrogen will typically appear as a broad singlet between δ 6.0-8.5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak will show coupling to the adjacent proton on C3 (H-3), which can be confirmed with a COSY experiment or by observing a doublet in a less-protic solvent.
-
Tetrahydropyran (THP) Ring Protons (H-2 to H-6): This region is the most complex due to the number of protons and their diastereotopic nature.
-
H-3: This single proton on the chiral center, alpha to the nitrogen, is expected to be a complex multiplet around δ 4.1-4.3 ppm. It is coupled to the amide proton and the protons on C2 and C4.
-
H-2 and H-6 (axial and equatorial): These four protons are adjacent to the ring oxygen, which deshields them significantly. They are expected to resonate in the range of δ 3.4-4.1 ppm.[6] The axial and equatorial protons on each carbon are chemically non-equivalent (diastereotopic) and will have different chemical shifts and coupling constants to each other (geminal coupling) and to adjacent protons (vicinal coupling).
-
H-4 and H-5 (axial and equatorial): These four protons are further from the electron-withdrawing groups and will therefore appear most upfield, typically between δ 1.5-2.2 ppm.[6] Like the protons on C2 and C6, they will exhibit complex splitting patterns due to geminal and vicinal coupling. The rapid chair-to-chair interconversion of the THP ring at room temperature often leads to averaged chemical shifts and coupling constants, though the signals can remain broad and complex.[7]
-
¹H NMR Data Summary
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (ortho) | 7.75 - 7.85 | m (dd) | 2H |
| H-3', H-4', H-5' (meta, para) | 7.40 - 7.60 | m | 3H |
| N-H | 6.5 - 8.0 | br s, d | 1H |
| H-3 | 4.10 - 4.30 | m | 1H |
| H-2ax, H-6ax | 3.90 - 4.10 | m | 2H |
| H-2eq, H-6eq | 3.40 - 3.60 | m | 2H |
| H-4, H-5 | 1.50 - 2.20 | m | 4H |
¹³C NMR Spectroscopy: Probing the Carbon Backbone
Carbon-13 NMR spectroscopy provides information about the number and type of carbon atoms in a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and simpler spectra (typically proton-decoupled), making it highly valuable for confirming the carbon skeleton.
Experimental Protocol
The protocol for ¹³C NMR is similar to that for ¹H NMR, using the same sample.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C). A greater number of scans are required due to the low natural abundance of the ¹³C isotope.
-
Spectral Editing (Optional but Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear in DEPT spectra.
Data Interpretation and Analysis
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a low-intensity signal far downfield, typically in the range of δ 167-172 ppm.[8][9]
-
Aromatic Carbons (C1' to C6'): These six carbons will resonate between δ 127-135 ppm. The quaternary carbon attached to the carbonyl (C1') will be a weak signal around δ 134 ppm, while the other five CH carbons will be more intense.[4][8]
-
Tetrahydropyran (THP) Ring Carbons:
-
C2 and C6: These carbons are attached to the electronegative oxygen and will appear downfield in the aliphatic region, around δ 67-70 ppm.
-
C3: This carbon, bonded to the nitrogen atom, is expected to resonate around δ 45-50 ppm.
-
C4 and C5: The remaining two methylene carbons of the THP ring will be the most shielded, appearing upfield around δ 22-30 ppm.
-
¹³C NMR Data Summary
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| C=O | 168.0 | C (Quaternary) |
| C1' | 134.5 | C (Quaternary) |
| C4' (para) | 131.5 | CH |
| C2', C6' (ortho) | 128.5 | CH |
| C3', C5' (meta) | 127.5 | CH |
| C2, C6 | 68.0 | CH₂ |
| C3 | 47.0 | CH |
| C4, C5 | 25.0 | CH₂ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[10]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet should be run first and automatically subtracted from the sample spectrum.[11]
Data Interpretation and Analysis
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
-
N-H Stretch: A moderate to strong, sharp peak is expected around 3350-3300 cm⁻¹. The position and shape can indicate the degree of hydrogen bonding.[12]
-
Aromatic C-H Stretch: Weak to medium sharp peaks typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium to strong sharp peaks appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, corresponding to the CH₂ and CH groups of the THP ring.
-
Amide I Band (C=O Stretch): This is one of the most characteristic and intense peaks in the spectrum, appearing as a strong, sharp absorption around 1650-1630 cm⁻¹. Its position is indicative of a secondary amide.[13][14]
-
Amide II Band (N-H Bend & C-N Stretch): This band appears around 1550-1530 cm⁻¹ and is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[13][14]
-
C-O-C Stretch: A strong, distinct peak corresponding to the asymmetric C-O-C stretching of the ether in the THP ring will be prominent in the fingerprint region, around 1100-1050 cm⁻¹.
IR Data Summary
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3300 | N-H Stretch | Secondary Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (THP Ring) |
| 1650 - 1630 | C=O Stretch (Amide I) | Secondary Amide |
| 1550 - 1530 | N-H Bend / C-N Stretch (Amide II) | Secondary Amide |
| 1100 - 1050 | C-O-C Stretch | Ether (THP Ring) |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and crucial structural information from its fragmentation pattern.
Experimental Protocol
-
Ionization: Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, which is useful for structural analysis. Electrospray Ionization (ESI) is a softer technique often coupled with liquid chromatography (LC-MS) that typically yields the protonated molecular ion [M+H]⁺.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via GC inlet or direct infusion), ionized, and the resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
Data Interpretation and Analysis
The molecular formula is C₁₂H₁₅NO₂, giving a molecular weight of 205.25 g/mol .
-
Molecular Ion (M⁺): In an EI spectrum, the molecular ion peak should be observed at m/z = 205. Its intensity may vary. In an ESI spectrum, the base peak would likely be the protonated molecule [M+H]⁺ at m/z = 206.
-
Key Fragmentation Pathways: The fragmentation pattern is highly predictable for benzamide derivatives.[15][16]
-
Benzoyl Cation (m/z 105): The most characteristic fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of the highly stable benzoyl cation (C₆H₅CO⁺). This fragment is often the base peak (most intense peak) in the spectrum.[15]
-
Phenyl Cation (m/z 77): The benzoyl cation can subsequently lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.[15]
-
Amine Fragment (m/z 100): Cleavage of the N-C(carbonyl) bond can also lead to the detection of the ion corresponding to the protonated aminotetrahydropyran fragment [C₅H₁₀NO]⁺ at m/z 100.
-
THP Ring Fragmentation: The THP ring can undergo various cleavages, leading to smaller fragments, though these are often less diagnostic than the benzoyl-derived ions.
-
Caption: Key fragmentation pathways for this compound in EI-MS.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment Ion | Formula |
| 205 | Molecular Ion [M]⁺˙ | [C₁₂H₁₅NO₂]⁺˙ |
| 105 | Benzoyl Cation (Base Peak) | [C₇H₅O]⁺ |
| 100 | Aminotetrahydropyran Fragment | [C₅H₁₀NO]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Conclusion
The structural characterization of this compound is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the detailed connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amide, ether, aromatic ring), and mass spectrometry establishes the molecular weight and characteristic fragmentation patterns. The data presented in this guide are mutually reinforcing, providing a self-validating system for structural confirmation that is essential for quality control in synthesis and for advancing research in drug development.
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DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. [Link]
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Hauser, K., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. [Link]
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Alhazmi, H. A., et al. (2018). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. ResearchGate. [Link]
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Lin, Z., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8486-8494. [Link]
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Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. [Link]
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van der Meer, J. W. A., et al. (2022). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(1). [Link]
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Sharma, A., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Latin American Journal of Pharmacy, 40(2), 324-33. [Link]
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Mulzer, J., et al. (2004). 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. ResearchGate. [Link]
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SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]
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Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]
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An In-depth Technical Guide to the Solubility and Stability of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a molecule incorporating the pharmacologically significant benzamide scaffold and a tetrahydropyran moiety often used to optimize physicochemical properties.[1] Given the criticality of solubility and stability in early-stage drug development, this document outlines the underlying principles and detailed experimental protocols necessary for a thorough characterization. We present methodologies for determining pH-dependent equilibrium solubility and for conducting forced degradation studies under various stress conditions, as mandated by international regulatory guidelines. The objective is to equip researchers, medicinal chemists, and formulation scientists with the knowledge to generate a robust data package that informs lead optimization, pre-formulation strategies, and the development of a stability-indicating analytical method.
Introduction: The Scientific Imperative for Characterization
This compound integrates two key structural features prevalent in medicinal chemistry. The benzamide group is a privileged structure found in a multitude of approved drugs, exhibiting a wide range of biological activities.[1][2] The tetrahydropyran (THP) ring is frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability, thereby improving the overall absorption, distribution, metabolism, and excretion (ADMET) profile.[1]
The therapeutic potential of any active pharmaceutical ingredient (API) can only be realized if it possesses suitable physicochemical properties. Among the most critical are aqueous solubility and chemical stability.
-
Solubility directly influences bioavailability. A compound must dissolve in physiological fluids to be absorbed and exert its pharmacological effect. Poor aqueous solubility is a leading cause of failure in the drug development pipeline.
-
Stability determines a drug's shelf-life, storage conditions, and the potential for forming degradation products that could be inactive or, in a worst-case scenario, toxic.[3]
This guide provides the scientific rationale and actionable protocols for a comprehensive assessment of these two pivotal characteristics for this compound.
Aqueous Solubility Assessment
The solubility of an ionizable compound is critically dependent on the pH of the medium. Therefore, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for guiding formulation development. The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[4]
Rationale for Experimental Design
The World Health Organization (WHO) and other regulatory bodies recommend determining solubility across the physiological pH range of 1.2 to 6.8.[5][6] The selected pH values (1.2, 4.5, and 6.8) simulate the environments of the stomach, the proximal intestine, and the distal intestine, respectively. The temperature is maintained at 37 ± 1 °C to mimic physiological conditions.[5] A minimum of three replicate experiments is recommended to ensure the statistical validity of the results.[5]
Experimental Protocol: Shake-Flask Equilibrium Solubility
-
Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). Verify the final pH of each buffer at 37 °C using a calibrated pH meter.[5]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached with a saturated solution.[4]
-
Equilibration: Place the vials in an orbital shaker or tumbling incubator maintained at 37 ± 1 °C. Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by careful collection of the supernatant, or by filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
pH Verification: Measure the pH of the saturated solution after equilibration to confirm that it has not shifted significantly.[4][5]
Data Presentation
The solubility data should be summarized in a clear, tabular format. The solubility classification is based on the lowest solubility observed across the tested pH range.[5]
| pH Condition | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | Data | Data |
| 4.5 | 37 | Data | Data |
| 6.8 | 37 | Data | Data |
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Stability Profiling and Forced Degradation
Stability testing is a cornerstone of pharmaceutical development, governed by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[7][8][9] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[10][11] A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation and resolve the API peak from all potential degradation products.[11][12]
Rationale for Stress Conditions
The choice of stress conditions is designed to mimic the challenges an API might face during its lifecycle and to target specific chemical vulnerabilities.[10][12] The benzamide functional group, for instance, is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic & Basic Hydrolysis: These conditions test the compound's susceptibility to pH-catalyzed degradation. Amide bonds can hydrolyze to yield a carboxylic acid (benzoic acid) and an amine ((R)-tetrahydro-2H-pyran-3-amine).[10][13]
-
Oxidation: This condition probes for sensitivity to oxidative stress, which can be initiated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a commonly used oxidizing agent.[7]
-
Photostability: Governed by ICH Q1B, this tests for degradation upon exposure to light, ensuring that light-sensitive drugs are appropriately packaged.[14][15]
-
Thermal Degradation: High temperature is used to accelerate thermally induced degradation, providing insight into the molecule's intrinsic stability.[7]
Experimental Protocols for Forced Degradation
The goal is to achieve a target degradation of 5-20% of the API. This level is sufficient to generate and detect degradation products without destroying the molecule entirely.[3]
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Maintain at room temperature or heat gently (e.g., 40 °C) for a specified time.
-
Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep in the dark at room temperature for a specified time.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid API in an oven at a high temperature (e.g., 80 °C) for a specified duration.
-
Separately, heat the stock solution at the same temperature.
-
Prepare samples for HPLC analysis.
-
-
Photolytic Degradation (as per ICH Q1B):
-
Expose the solid API and the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze samples alongside a dark control stored under the same conditions.
-
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is typically developed. The key is to achieve baseline separation between the parent API peak and all peaks corresponding to degradation products. A photodiode array (PDA) detector is invaluable for this, as it allows for the assessment of peak purity.
Hypothetical Degradation Pathway
The most probable degradation pathway for this molecule under hydrolytic stress is the cleavage of the amide bond.
Caption: General workflow for conducting forced degradation studies.
Conclusion
A thorough investigation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental requirement for advancing a compound through the drug development process. The protocols detailed in this guide provide a robust framework for generating the critical data needed to understand its biopharmaceutical and chemical characteristics. The results from these studies will directly inform decisions on formulation strategies, selection of compatible excipients, determination of appropriate storage conditions, and the establishment of a valid shelf-life, ultimately ensuring the quality, safety, and efficacy of any potential therapeutic product.
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(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide CAS number 1347675-92-6
An in-depth technical guide on a specific chemical compound requires a comprehensive body of publicly available research. For (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide (CAS No. 1347675-92-6), the currently available scientific literature is limited. While the compound is listed by several chemical suppliers, detailed studies on its synthesis, characterization, biological activity, and applications have not been extensively published in peer-reviewed journals or patents.
Therefore, this document serves as a foundational guide, synthesizing information from established chemical principles and data on structurally related compounds to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. This guide will focus on the constituent pharmacophores—the benzamide and the chiral tetrahydropyran ring—to infer potential properties and research directions.
Introduction to this compound
This compound is a chiral molecule featuring a benzamide group attached to the 3-position of a tetrahydropyran (THP) ring with a defined (R)-stereochemistry. The combination of these two structural motifs suggests potential applications in medicinal chemistry.
The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Its ability to act as a hydrogen bond donor and acceptor makes it a versatile functional group for interacting with biological targets. The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has gained significant traction in drug design.[1] The incorporation of a THP ring can enhance physicochemical properties such as solubility and metabolic stability. It can also serve as a bioisostere for a cyclohexane ring, with the oxygen atom providing a potential hydrogen bond acceptor site, which can lead to improved binding with biological targets.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1347675-92-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2][3][6] |
| Molecular Weight | 205.25 g/mol | [2][6] |
| Appearance | Not specified in literature (likely a solid) | |
| Purity | Available up to ≥97% from commercial suppliers | [7] |
| Storage | Recommended to be sealed in a dry environment at room temperature |[2] |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Route
The primary and most direct approach to synthesizing this compound involves the amide coupling of benzoic acid or a derivative with the chiral amine, (R)-tetrahydro-2H-pyran-3-amine.[1] The success of this synthesis is critically dependent on the availability and purity of this chiral amine precursor.
Synthesis of the Key Precursor: (R)-3-aminotetrahydropyran
Traditional multi-step syntheses of aminotetrahydropyrans can be complex. A more efficient and scalable approach involves the biocatalytic transamination of dihydro-2H-pyran-3(4H)-one. This method offers high enantioselectivity and yield.[1]
Table 2: Biocatalytic Synthesis of (R)-3-aminotetrahydropyran
| Substrate | Biocatalyst | Amine Donor | pH | Temperature | Yield |
|---|---|---|---|---|---|
| Dihydro-2H-pyran-3(4H)-one | Transaminase | Isopropylamine | 9.7-10.0 | Ambient | ≥95% (assay yield) |
Data sourced from a kilogram-scale synthesis report.[1]
Proposed Amide Coupling Protocol
Once the chiral amine is obtained, it can be coupled with benzoyl chloride or benzoic acid using standard peptide coupling reagents.
Step-by-step protocol:
-
Dissolution: Dissolve (R)-tetrahydro-2H-pyran-3-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and cool to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 eq) to the cooled solution. Alternatively, if starting from benzoic acid, pre-activate it with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before adding the amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Characterization Methods
A full characterization of the synthesized compound would be necessary to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the connectivity of the benzamide and THP moieties and the relative stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8][9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Chiral HPLC: To confirm the enantiomeric excess (ee) of the (R)-enantiomer.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.[9]
Potential Biological Activity and Applications
While no specific biological data for this compound has been published, the structural components provide a basis for hypothesizing potential areas of therapeutic interest.
Insights from Benzamide-Containing Drugs
The benzamide scaffold is a cornerstone in medicinal chemistry. Substituted benzamides have been developed into drugs with a broad spectrum of pharmacological activities.[1] For instance, some benzamides act as inhibitors of histone deacetylases (HDACs), showing potential as antitumor agents.[10] Others are known to inhibit IMP dehydrogenase (IMPDH), an enzyme involved in the purine nucleotide synthetic pathway, which is a target in cancer and virology.[11]
Role of the Tetrahydropyran Moiety in Drug Design
The THP ring is increasingly used to optimize the pharmacokinetic properties of drug candidates.[1] Its inclusion can enhance metabolic stability and provide favorable conformational rigidity. For example, the drug candidate GW788388, which contains an N-(tetrahydro-2H-pyran-4-yl)benzamide moiety, is a potent and selective inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5), with potential for treating fibrotic diseases.[12] The THP moiety has also been incorporated into compounds with cytokinin activity and as potential inhibitors of monoamine transporters.[13][14][15]
Caption: Potential therapeutic avenues based on the constituent pharmacophores.
Future Research Directions
The lack of specific data on this compound highlights a research gap.[1] Future investigations should focus on:
-
Definitive Synthesis and Characterization: A detailed, published synthesis and complete analytical characterization are necessary to provide a reliable source of the material for further studies.
-
Biological Screening: The compound should be screened against a wide range of biological targets, particularly those known to interact with benzamide derivatives, such as HDACs, IMPDH, and various receptors and kinases.
-
Structure-Activity Relationship (SAR) Studies: This compound could serve as a starting point for the synthesis of a library of analogs to explore the impact of substitutions on both the benzoyl and the tetrahydropyran rings.[1]
-
In Vitro and In Vivo Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties would be crucial to assess its drug-like potential.
Conclusion
This compound is a chiral molecule that combines two important pharmacophores, suggesting its potential as a valuable building block or lead compound in drug discovery. While specific data on this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established principles and knowledge of related structures. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
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Discovery of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
An In-Depth Technical Guide on the Prospective Synthesis and Evaluation of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide outlines a comprehensive strategy for the synthesis, purification, and characterization of the novel chemical entity, this compound. Due to the absence of this compound in current scientific literature, this document serves as a prospective blueprint for its discovery and initial evaluation. We will delve into a scientifically grounded, hypothetical pathway for its creation and analysis, providing detailed protocols and the underlying scientific rationale. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug discovery, offering a robust framework for the exploration of new chemical space.
Introduction and Rationale
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The proposed molecule, this compound, combines two key structural motifs: a chiral tetrahydropyran (THP) ring and a benzamide group. The THP scaffold is a prevalent feature in numerous biologically active natural products and approved drugs, valued for its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, known to interact with various biological targets through hydrogen bonding and aromatic interactions.
The specific stereochemistry at the 3-position of the THP ring, designated as (R), is a critical design element. Enantiomeric pairs of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereocontrolled synthesis and characterization of the (R)-enantiomer are paramount for elucidating its specific biological activity. This guide proposes a rational, step-by-step approach to synthesize and characterize this novel compound, laying the groundwork for its potential future investigation as a therapeutic agent.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule suggests a straightforward amide bond formation between (R)-tetrahydro-2H-pyran-3-amine and benzoyl chloride. This approach is advantageous due to the commercial availability of the chiral amine precursor and the simplicity of the acylation reaction.
A Technical Guide to the Potential Research Applications of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is a novel chemical entity that stands at the intersection of two privileged structures in medicinal chemistry: the versatile benzamide pharmacophore and the functionally advantageous tetrahydropyran (THP) scaffold. While specific biological data for this compound is not yet publicly available, its constituent parts are hallmarks of successful therapeutic agents across oncology, neuroscience, and fibrotic diseases. This guide presents a series of data-driven hypotheses and detailed experimental frameworks to unlock the research potential of this promising molecule. We provide the scientific rationale, step-by-step protocols for primary screening and secondary validation, and a strategic vision for its development as a potential lead compound.
Introduction: Deconstructing a Molecule of Opportunity
The rational design of new therapeutic agents often begins with the strategic combination of well-understood molecular fragments. This compound is a compelling example of this principle. Its structure consists of:
-
A Benzamide Core: The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding and aromatic interactions with a wide range of biological targets.[1][2] Its derivatives have led to approved drugs in oncology, central nervous system (CNS) disorders, and beyond.[1][3]
-
A Tetrahydropyran (THP) Ring: The THP ring is a saturated sp³-rich scaffold increasingly used to improve the physicochemical properties of drug candidates.[4][5] As a bioisostere of a cyclohexane ring, the THP moiety's ether oxygen can act as a hydrogen bond acceptor, potentially enhancing target affinity and specificity.[4] Furthermore, incorporating THP rings has been shown to improve absorption, distribution, metabolism, and excretion (ADME) profiles by modulating lipophilicity.[4]
-
Defined Stereochemistry: The presence of a single chiral center at the 3-position of the THP ring—in the (R) configuration—is critical. Stereochemistry dictates the three-dimensional arrangement of atoms, which is paramount for precise, high-affinity binding to chiral biological targets like enzyme active sites and receptor pockets.
This guide will explore three high-potential, hypothesis-driven research applications for this molecule, grounded in the established pharmacology of its core structures.
Proposed Research Application 1: Oncology – A Putative PARP Inhibitor
Scientific Rationale: The benzamide moiety is a key pharmacophoric element in several potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.[1] Many clinically successful PARP inhibitors feature a benzamide or related carboxamide group that occupies the nicotinamide-binding pocket of the enzyme. We hypothesize that this compound can similarly engage the PARP active site, making it a candidate for investigation in oncology, particularly for cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
Experimental Workflow:
Caption: Proposed workflow for validating the compound as a PARP inhibitor.
2.1. Protocol: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol assesses the direct inhibitory effect of the compound on PARP1 enzymatic activity.
Methodology:
-
Plate Preparation: Add 10 µL of PARP1 enzyme buffer to all wells of a 96-well white plate. Add 10 µL of test compound dilutions (in buffer) to experimental wells. Add 10 µL of a known PARP inhibitor (e.g., Olaparib) for the positive control and 10 µL of buffer for the "no inhibitor" (100% activity) control.
-
Enzyme Addition: Add 20 µL of a PARP1 enzyme/activated DNA mix to all wells except the blank.
-
Reaction Initiation: Add 10 µL of a NAD+/biotinylated-NAD+ mixture to all wells. Mix gently and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 50 µL of 1X Strep-HRP (Streptavidin-Horseradish Peroxidase) in PARP buffer containing a PARP inhibitor to stop the reaction and bind the biotinylated-PAR incorporated onto the histone proteins. Incubate for 60 minutes at room temperature.
-
Signal Generation: Wash the plate 3 times. Add 100 µL of a chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Calculate the percent inhibition relative to controls and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
2.2. Protocol: Cancer Cell Line Viability Assay (MTT Assay)
This assay measures the compound's effect on the proliferation of cancer cells.[1]
Methodology:
-
Cell Seeding: Seed a human cancer cell line known to be sensitive to PARP inhibition (e.g., CAPAN-1, which has a BRCA2 mutation) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (growth inhibition 50%) value.
Table 1: Hypothetical Data Summary for Oncology Application
| Assay | Endpoint | (R)-N-(THP)benzamide | Olaparib (Control) |
|---|---|---|---|
| PARP1 Enzymatic Assay | IC50 | 1.2 µM | 5 nM |
| CAPAN-1 Cell Viability | GI50 | 5.5 µM | 25 nM |
Proposed Research Application 2: Neuroscience – A Putative Dopamine D2 Receptor Modulator
Scientific Rationale: Substituted benzamides are a classical chemical class for dopamine D2 receptor antagonists, forming the basis of many antipsychotic and antiemetic drugs. We hypothesize that the unique three-dimensional structure of this compound may allow it to fit into the D2 receptor binding pocket and modulate its activity. Recent work has also focused on benzamide derivatives as neuroprotective agents.[3]
Experimental Workflow:
Caption: Workflow for evaluating the compound as a D2 receptor modulator.
3.1. Protocol: D2 Receptor Radioligand Binding Assay
This assay determines if the compound can displace a known D2 receptor ligand.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Reaction Setup: In a 96-well plate, combine D2 receptor membranes, a radioligand (e.g., [³H]-Spiperone), and various concentrations of the test compound in an appropriate binding buffer.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known D2 antagonist (e.g., Haloperidol).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Data Acquisition: Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate the specific binding (Total - Non-specific). Determine the Ki (inhibitory constant) of the test compound from the competitive displacement curve.
3.2. Protocol: Functional cAMP Signaling Assay
This assay determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Methodology:
-
Cell Culture: Use CHO-K1 cells stably expressing the human D2 receptor.
-
Antagonist Mode:
-
Pre-incubate cells with the test compound for 15 minutes.
-
Add a known D2 agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
Incubate for 30 minutes.
-
-
Agonist Mode:
-
Incubate cells with the test compound alone for 30 minutes.
-
-
cAMP Measurement: Terminate the reaction and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Analysis:
-
In antagonist mode, a decrease in the Quinpirole-induced signal indicates antagonism. Calculate the IC50.
-
In agonist mode, a decrease in cAMP (D2 is a Gi-coupled receptor) indicates agonism. Calculate the EC50.
-
Proposed Research Application 3: Fibrotic Diseases – A Putative ALK5 Inhibitor
Scientific Rationale: Inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5, are a promising therapeutic strategy for fibrotic diseases.[6] A highly potent and selective ALK5 inhibitor, GW788388, features an N-(tetrahydro-2H-pyran-4-yl)benzamide core.[6] The structural similarity between GW788388 and our topic compound is striking, making ALK5 inhibition a compelling and highly plausible research direction. We hypothesize that this compound will occupy the ATP-binding site of the ALK5 kinase domain.
Experimental Workflow:
Caption: Workflow for investigating the compound as an anti-fibrotic ALK5 inhibitor.
4.1. Protocol: In Vitro ALK5 Kinase Assay
This protocol directly measures the inhibition of ALK5 kinase activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the test compound, recombinant human ALK5 enzyme, a suitable kinase buffer, and a generic kinase substrate (e.g., Myelin Basic Protein).
-
Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. Commercial kits often use technologies like FRET (Fluorescence Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™), where the signal is proportional to kinase activity.
-
Data Acquisition: Read the plate on a suitable microplate reader.
-
Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. By leveraging established principles of medicinal chemistry, we have constructed three robust, testable hypotheses for its application in oncology, neuroscience, and fibrotic diseases. The experimental protocols detailed in this guide provide a clear, actionable roadmap for academic and industry researchers to begin a systematic investigation.
Positive results from these initial screens would warrant a comprehensive lead optimization program. This would involve the synthesis of analogues to establish a structure-activity relationship (SAR), with the goal of improving potency, selectivity, and drug-like properties. The strategic fusion of the benzamide and tetrahydropyran scaffolds makes this compound a high-value starting point for innovative drug discovery campaigns.
References
-
Protheragen. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from Protheragen website. [Link]
-
Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from Sygnature Discovery website. [Link]
-
Request PDF. (2017, February). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from ResearchGate. [Link]
-
Li, K., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]
-
Wang, C., et al. (2019). Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. Bioorganic Chemistry, 86, 494-500. [Link]
-
Li, Z., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113324. [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from Sunway Pharm Ltd website. [Link]
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]
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- 6. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Chiral Tetrahydropyran Benzamide Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to enhance physicochemical properties and modulate biological activity. Its rigid, saturated structure can improve metabolic stability and oral bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, leading to improved target binding. When combined with a benzamide moiety—a well-established pharmacophore with a wide range of biological activities—and a defined stereocenter at the 3-position, the resulting molecule, (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, emerges as a valuable chiral building block. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, offering detailed protocols and mechanistic insights for its effective use in organic synthesis and drug discovery.
Synthesis of this compound
The synthesis of the title compound is logically approached in a two-step sequence: the enantioselective synthesis of the chiral amine precursor, (R)-3-aminotetrahydropyran, followed by its acylation with benzoyl chloride.
Part 1: Enantioselective Synthesis of (R)-3-Aminotetrahydropyran
A highly efficient and scalable method for preparing the chiral amine precursor is through the direct biocatalytic transamination of dihydro-2H-pyran-3(4H)-one. This one-step enzymatic approach offers significant advantages over traditional multi-step chemical syntheses in terms of efficiency, environmental impact, and stereocontrol.[1]
A transaminase enzyme is used to stereoselectively install the amine group onto the ketone substrate, using an amine donor like isopropylamine. The process can be optimized for large-scale production, achieving high yield and excellent enantiomeric purity.[1]
Part 2: Benzoylation via the Schotten-Baumann Reaction
The final step is the formation of the amide bond between (R)-3-aminotetrahydropyran and benzoyl chloride. The Schotten-Baumann reaction is a classic, robust, and high-yielding method for this transformation.[2][3][4] It is typically performed under biphasic conditions using an aqueous base to neutralize the HCl byproduct, thereby preventing the protonation of the amine nucleophile and driving the reaction to completion.[3][4]
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Stereochemistry | (R)-enantiomer |
Predicted NMR Spectroscopic Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Amide N-H | 7.5 - 8.5 | br s | -NH- |
| Aromatic | 7.7 - 7.9 | m | 2H, ortho-ArH |
| Aromatic | 7.4 - 7.6 | m | 3H, meta/para-ArH |
| THP C3-H | 4.0 - 4.3 | m | 1H |
| THP C2/C6-H | 3.4 - 4.1 | m | 4H |
| THP C4/C5-H | 1.6 - 2.2 | m | 4H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | 167 - 170 | C=O |
| Aromatic | 133 - 135 | Ar-C (quaternary) |
| Aromatic | 131 - 132 | Ar-CH (para) |
| Aromatic | 128 - 129 | Ar-CH (meta) |
| Aromatic | 126 - 128 | Ar-CH (ortho) |
| THP C3 | 45 - 50 | CH-N |
| THP C2/C6 | 65 - 75 | CH₂-O |
| THP C4/C5 | 25 - 35 | CH₂ |
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-3-Aminotetrahydropyran via Biocatalytic Transamination
This protocol is adapted from a scalable, kilogram-scale synthesis and provides a green and efficient route to the chiral amine precursor.[1]
Materials:
-
Dihydro-2H-pyran-3(4H)-one
-
Transaminase enzyme (e.g., from Vibrio fluvialis or a commercially available kit)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 1 M, pH 7.5)
-
Hydrochloric acid (for salt formation and precipitation)
Procedure:
-
In a temperature-controlled reactor, prepare a solution of phosphate buffer.
-
Add the transaminase enzyme and the PLP cofactor to the buffer and stir until dissolved.
-
Add dihydro-2H-pyran-3(4H)-one and isopropylamine to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH (e.g., 7.5-8.5) with gentle agitation.
-
Monitor the reaction progress by GC or HPLC until the starting material is consumed or the reaction reaches equilibrium.
-
Upon completion, cool the reaction mixture and filter to remove the enzyme.
-
Adjust the pH of the filtrate with concentrated hydrochloric acid to precipitate the (R)-3-aminotetrahydropyran hydrochloride salt.
-
Isolate the product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum.
-
The free amine can be obtained by neutralization of the hydrochloride salt with a suitable base prior to the next step.
Diagram: Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of the chiral amine precursor.
Protocol 2: Benzoylation of (R)-3-Aminotetrahydropyran (Schotten-Baumann Conditions)
This protocol describes a standard and reliable method for the N-acylation of the chiral amine.[2][3]
Materials:
-
(R)-3-Aminotetrahydropyran (or its hydrochloride salt and an additional equivalent of base)
-
Benzoyl chloride
-
Dichloromethane (DCM) or diethyl ether
-
10% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-3-aminotetrahydropyran (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add 10% aqueous NaOH solution (2.0-3.0 eq) to the flask, creating a biphasic mixture.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq), either neat or dissolved in a small amount of DCM, to the reaction mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the product).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to obtain pure this compound.
Diagram: Schotten-Baumann Reaction Mechanism
Caption: Conceptual workflow for application as a chiral ligand.
As a Chiral Organocatalyst
The amide N-H group can act as a hydrogen-bond donor, a key feature in many organocatalytic systems. This, combined with the steric influence of the chiral THP ring, could be exploited for various asymmetric transformations. Chiral amides and benzamides have been shown to be effective in promoting reactions through hydrogen-bond-mediated activation. [2] Potential Reactions:
-
Asymmetric Michael Additions: The amide could activate α,β-unsaturated systems towards nucleophilic attack by forming hydrogen bonds, while the chiral scaffold directs the approach of the nucleophile.
-
Enantioselective Bromination: Bifunctional organocatalysts containing amide groups have been used to achieve the enantioselective bromination of axially chiral compounds. [2][3]* Aldol and Mannich Reactions: By activating the electrophile through hydrogen bonding, the catalyst could facilitate the enantioselective addition of enolates or enol ethers.
Diagram: Proposed Organocatalytic Activation
Caption: Hydrogen-bond mediated activation by the chiral benzamide.
Conclusion
This compound is a structurally compelling molecule with significant, albeit largely unexplored, potential in the field of organic synthesis. Its straightforward preparation from readily available starting materials, utilizing modern and green synthetic methods like biocatalysis, makes it an accessible building block. While direct applications require further investigation, its inherent chirality and functional group arrangement provide a strong rationale for its use as a chiral ligand or organocatalyst. The protocols and conceptual applications outlined in this document are intended to provide a solid foundation for researchers to explore the utility of this promising compound in the development of new asymmetric methodologies and the synthesis of complex, biologically active molecules.
References
-
Ma, X., Gao, J. J., Santiago-Rivera, J., Valentin, C., Lorenz, J. C., Shao, X., & Liu, J. (2015). Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. Organic Process Research & Development, 19(8), 1012–1016. [Link]
-
Miyaji, R., Wada, Y., Matsumoto, A., Asano, K., & Matsubara, S. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1518–1523. [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
Wang, Z. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(9), 6069-6085. [Link]
-
Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 379-382). Cambridge University Press. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyran DPP-4 Inhibitor. Organic Letters, 16(20), 5422–5425. [Link]
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Application Notes and Protocols for (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide in Medicinal Chemistry
Introduction: The Strategic Integration of Privileged Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The tetrahydropyran (THP) ring and the benzamide moiety are two such scaffolds, each conferring advantageous properties to bioactive molecules.[1][2] The THP ring, a saturated heterocyclic ether, is increasingly utilized in drug design to enhance physicochemical properties.[2] As a rigid form of a linear ether, it possesses lower entropy and can serve as a bioisostere of a cyclohexane ring.[3] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to improved binding with biological targets and better absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3]
The benzamide structure is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5] The combination of these two privileged structures in (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide (Figure 1) presents a chiral scaffold with significant potential for the development of novel therapeutics. The specific (R)-chirality at the 3-position of the tetrahydropyran ring provides a defined three-dimensional vector for substituent exploration, which is crucial for achieving target specificity and potency.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile building block in medicinal chemistry. We will explore its potential as a core scaffold for generating libraries of diverse compounds and provide detailed protocols for its derivatization and subsequent biological evaluation.
Figure 1: Chemical Structure of this compound
Caption: The core scaffold under consideration.
Rationale for Application: A Versatile Scaffold for Kinase Inhibitor Discovery
While extensive biological data for this compound is not yet publicly available, its constituent moieties suggest a strong potential for application in the discovery of kinase inhibitors. The benzamide group is a common feature in many approved and investigational kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding site. Furthermore, the tetrahydropyran ring can occupy hydrophobic pockets and its oxygen can form additional hydrogen bonds, contributing to both potency and selectivity.[3]
This application note will therefore focus on the use of this compound as a foundational scaffold for the synthesis and evaluation of a library of potential kinase inhibitors. The proposed workflow is designed to explore the structure-activity relationship (SAR) around this core, with the goal of identifying novel and potent modulators of kinase activity.
Experimental Protocols
PART 1: Synthesis and Diversification of the Scaffold
The following protocols outline the synthesis of the core scaffold and a strategy for creating a diverse chemical library.
Protocol 1.1: Synthesis of this compound
The synthesis of the title compound can be achieved through the amidation of (R)-3-aminotetrahydropyran with benzoyl chloride. The chiral amine starting material is a key component, and its synthesis has been a subject of research.[6]
Materials:
-
(R)-3-aminotetrahydropyran hydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of (R)-3-aminotetrahydropyran hydrochloride (1.0 eq) in DCM at 0 °C, add TEA (2.2 eq) dropwise. Stir the mixture for 15 minutes.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 1.2: Library Synthesis via Parallel Amide Coupling
To explore the SAR, a library of analogs can be synthesized by reacting (R)-3-aminotetrahydropyran with a diverse set of carboxylic acids or acid chlorides.
Workflow for Library Synthesis:
Caption: Workflow for parallel synthesis of a focused library.
Procedure for Parallel Synthesis (96-well plate format):
-
Dispense a solution of (R)-3-aminotetrahydropyran (1.0 eq) in a suitable solvent (e.g., DMF or DCM) into each well of a 96-well plate.
-
To each well, add a solution of a unique carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).
-
Seal the plate and agitate at room temperature for 12-16 hours.
-
After the reaction is complete, perform a liquid-liquid extraction workup in the plate or directly purify the crude material by mass-directed preparative HPLC.
-
Characterize the purified compounds by LC-MS and for selected examples, by NMR.
PART 2: Biological Evaluation
The following protocols are designed to assess the potential of the synthesized library as kinase inhibitors.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol describes a generic, high-throughput assay to screen the compound library for inhibitory activity against a representative serine/threonine kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK2/CycA)
-
Kinase substrate (e.g., Histone H1)
-
ATP (at Km concentration)
-
Synthesized compound library in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-³²P]ATP or a fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or the stop reagent from a commercial kit).
-
Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol and measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values for the active compounds.
Data Presentation: Kinase Inhibition Profile
| Compound ID | R-Group on Benzamide | Kinase Inhibition (%) at 10 µM | IC₅₀ (µM) |
| Library-001 | 4-fluoro | 85 | 1.2 |
| Library-002 | 3-chloro | 78 | 2.5 |
| Library-003 | 4-methoxy | 45 | >10 |
| Library-004 | 3-trifluoromethyl | 92 | 0.8 |
| ... | ... | ... | ... |
Protocol 2.2: Cellular Proliferation Assay
To assess the effect of active compounds on cell viability, a cellular proliferation assay can be performed using a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., MCF-7 for CDK inhibitors)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% inhibition of growth) values.
Signaling Pathway Visualization
Sources
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Experimental Protocol for the Synthesis and Handling of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and safe handling of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a compound of interest in medicinal chemistry. The benzamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, while the tetrahydropyran (THP) ring is increasingly used to enhance the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] This protocol details a standard laboratory procedure for the N-acylation of (R)-3-aminotetrahydropyran, discusses key characterization parameters, and outlines critical safety protocols based on authoritative data.
Introduction and Scientific Context
The synthesis of amide bonds is one of the most fundamental and frequently performed reactions in pharmaceutical and medicinal chemistry.[2] this compound is a chiral molecule that combines the structural features of a simple aromatic amide with a saturated heterocyclic ring. The tetrahydropyran moiety can serve as a bioisostere for other cyclic systems and its oxygen atom can act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets.[1]
The primary synthetic route to this compound is the acylation of a primary amine, a robust and well-understood transformation. This application note will focus on the most common and accessible method: the reaction of (R)-3-aminotetrahydropyran with benzoyl chloride. This method, a variation of the classic Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions.[3][4] We will detail the necessary steps, from reaction setup to product purification and verification, providing the rationale behind each procedural choice to ensure reproducibility and safety.
General Synthesis Workflow
The overall process for synthesizing and isolating the target compound follows a logical sequence of chemical operations. Each stage is critical for achieving a high yield and purity of the final product.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Benzoylation of (R)-3-Aminotetrahydropyran
This protocol describes the synthesis of the title compound via the acylation of the corresponding amine with benzoyl chloride in the presence of a base. The base is crucial for neutralizing the HCl gas that evolves during the reaction, driving it to completion.[3][5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| (R)-3-Aminotetrahydropyran | 101.15 | 1.01 g | 10.0 | 1.0 |
| Benzoyl Chloride | 140.57 | 1.48 g (1.23 mL) | 10.5 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 20 mL | - | - |
| Brine (Saturated NaCl) | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - | - |
Reaction Scheme
Caption: Synthesis of this compound via N-acylation.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-3-aminotetrahydropyran (1.01 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution.
-
Acylating Agent Addition: Prepare a solution of benzoyl chloride (1.23 mL, 10.5 mmol) in DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 1:1 Ethyl Acetate:Hexane). The disappearance of the starting amine spot indicates reaction completion.
-
Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL). The acidic wash removes excess triethylamine, while the basic wash removes any unreacted benzoyl chloride.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure amide.[6]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid.[7] |
| Melting Point | 125 - 128 °C.[8] |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend).[7][9] |
| ¹H NMR (CDCl₃) | δ ~7.8 (m, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~6.5 (br s, 1H, NH), δ ~4.2-3.4 (m, 5H, pyran ring H), δ ~2.0-1.6 (m, 4H, pyran ring H). |
| Mass Spec (ESI+) | Expected m/z: 206.1181 ([M+H]⁺ for C₁₂H₁₅NO₂).[7] |
Safety and Handling
Handling chemicals requires strict adherence to safety protocols to mitigate risks. The target compound is harmful if swallowed and is suspected of causing genetic defects.[8][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[10][11]
-
Engineering Controls: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[12] Ensure an eyewash station and safety shower are readily accessible.[10][11]
-
Chemical Hazards:
-
Benzoyl Chloride: Corrosive and lachrymatory. Reacts with moisture. Handle with extreme care.
-
Triethylamine: Flammable liquid and vapor. Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
This compound: Hazard statements H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects) apply.[8] Do not eat, drink, or smoke when using this product.[8]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8][13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[8][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[8][13]
-
-
Storage and Disposal:
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Chen T, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]
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Trade Science Inc., Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. [Link]
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Journal of Applied Pharmaceutical Science, Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. [Link]
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Application Note & Protocols: A Multi-modal Purification Strategy for (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Abstract
This document provides a comprehensive guide to the purification of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a chiral molecule with potential applications in medicinal chemistry and drug development.[1][2] Achieving high chemical and enantiomeric purity is paramount for preclinical studies and regulatory approval, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] This guide details a multi-step strategy, beginning with the primary purification of the crude, racemic compound using flash column chromatography and recrystallization to remove synthesis-related impurities. Subsequently, it presents detailed protocols for the critical chiral separation of the enantiomers using both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), which are powerful techniques for resolving stereoisomers.[5][6]
Introduction: The Imperative for Purity
This compound incorporates two key structural motifs: a benzamide core, a well-established pharmacophore present in numerous therapeutic agents, and a tetrahydropyran (THP) ring, which is often used in drug design to optimize physicochemical and ADME properties.[1] The molecule possesses a stereocenter at the 3-position of the THP ring, necessitating a robust purification strategy to isolate the desired (R)-enantiomer from its (S)-counterpart.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are not only effective but also adaptable and scientifically sound.
Primary Purification of Racemic N-(tetrahydro-2H-pyran-3-yl)benzamide
The initial goal after synthesis is to remove residual starting materials, reagents, and by-products. A two-step approach involving flash chromatography followed by recrystallization is highly effective for achieving excellent chemical purity.
Technique 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification in synthetic chemistry, offering a rapid and efficient means to separate compounds based on their polarity. For benzamide derivatives, silica gel is a standard and effective stationary phase.[7][8]
Causality & Rationale: The benzamide product, with its polar amide group and ether linkage, will have moderate polarity. This allows it to be retained on the silica column while less polar impurities are washed away with a non-polar solvent. By gradually increasing the solvent polarity, the desired compound can be eluted, leaving more polar impurities adsorbed to the stationary phase.
Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (particle size 40-63 µm) in the initial mobile phase solvent (e.g., 100% Hexane or Heptane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring a flat, stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A common gradient for benzamide derivatives is from 10% to 50% Ethyl Acetate in Hexane.[8]
-
Fraction Collection: Collect fractions based on TLC or real-time UV detection.
-
Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Table 1: Typical Flash Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation for many benzamides; gradient allows for efficient elution. |
| Example Gradient | 10% EtOAc to 50% EtOAc over 10-15 column volumes | Starts non-polar to elute impurities, then increases polarity to elute the product. |
| Detection | TLC with UV visualization (254 nm) or KMnO₄ stain | The benzoyl group is UV-active, providing a simple detection method. |
Technique 2: Recrystallization
Recrystallization is a powerful purification technique that can yield material of very high chemical purity, provided the compound is a stable solid. Many benzamide derivatives form well-defined crystals.[9][10]
Causality & Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving impurities behind in the solution (the "mother liquor"). Ethanol is often a suitable solvent for recrystallizing benzamides.[9][11]
Protocol: Recrystallization from Ethanol
-
Solvent Addition: Place the chromatography-purified product in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Dissolution: Heat the mixture gently (e.g., in a water bath) with stirring until the solid completely dissolves. If it does not dissolve, add more ethanol dropwise until a clear solution is obtained at the boiling point.
-
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, the flask can subsequently be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Enantiomeric Purification: Isolating the (R)-Enantiomer
Once the racemic mixture is chemically pure, the next critical step is to separate the (R) and (S) enantiomers. Chiral chromatography is the most direct and widely used method for this purpose.[3] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving amide enantiomers.[12][13]
Overall Purification Workflow
Caption: Workflow for purification of this compound.
Technique 3: Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput technique that uses supercritical CO₂ as the primary mobile phase. It often provides faster separations and consumes less organic solvent than traditional HPLC, making it a preferred method for preparative chiral separations.[]
Causality & Rationale: In chiral SFC, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers form transient, diastereomeric complexes with the CSP.[13] The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs create chiral cavities and interaction points (via hydrogen bonding, dipole-dipole, and π-π interactions) that enable this enantioselective recognition.
Protocol: Chiral SFC Method Development & Purification
-
Analytical Method Development (Screening):
-
Dissolve the pure racemate in a suitable solvent (e.g., Methanol or Ethanol).
-
Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® IC, Chiralcel® OD-H, Chiralpak® AD-H). These have shown broad applicability for amide separations.[12]
-
Run an isocratic method using supercritical CO₂ and a modifier (e.g., 20% Methanol).
-
Identify the column and modifier combination that provides the best separation (baseline resolution with the highest possible resolution factor, Rₛ).
-
-
Method Optimization:
-
Adjust the percentage of the organic modifier to optimize the retention time and resolution. Lowering the modifier percentage generally increases retention and can improve resolution.
-
Evaluate different modifiers (e.g., Ethanol, Isopropanol) if necessary.
-
Adjust back pressure and temperature to fine-tune the separation.
-
-
Preparative Scale-Up:
-
Once an optimal analytical method is established, scale it up to a preparative column of the same stationary phase.
-
Increase the flow rate and sample concentration for high-throughput purification.
-
Collect the separated enantiomer fractions based on UV detection.
-
Evaporate the solvent to obtain the pure (R)-enantiomer.
-
Table 2: Example SFC Screening Results for Chiral Separation
| CSP (Column) | Modifier | Retention Time (t_R1 / t_R2) (min) | Separation Factor (α) | Resolution (Rₛ) | Assessment |
| Chiralpak® IC | 25% Methanol | 2.1 / 2.8 | 1.45 | 2.9 | Excellent Separation |
| Chiralcel® OD-H | 25% Methanol | 3.5 / 4.1 | 1.20 | 1.8 | Good Separation |
| Chiralpak® AD-H | 25% Methanol | 5.2 / 5.4 | 1.05 | 0.8 | Poor Separation |
Note: Data is illustrative. Actual results will depend on the specific system and conditions.
Technique 4: High-Performance Liquid Chromatography (HPLC)
Normal-phase chiral HPLC is a robust and widely accessible alternative to SFC for enantiomeric purification.[15]
Causality & Rationale: The separation principle is identical to that in SFC, relying on the differential interaction of the enantiomers with the CSP. In normal-phase HPLC, a non-polar mobile phase (e.g., Hexane or Heptane) is used with a polar modifier (e.g., Isopropanol or Ethanol).
Protocol: Chiral HPLC Method Development & Purification
-
Analytical Method Development:
-
Use the same set of polysaccharide-based CSPs as in the SFC screen.
-
Prepare a mobile phase of Hexane/Isopropanol (e.g., 80:20 v/v).
-
Inject the racemic sample and monitor the elution at a suitable wavelength (e.g., 230 nm).
-
Select the CSP that provides the best separation.
-
-
Method Optimization:
-
Adjust the ratio of Hexane to Isopropanol. Increasing the proportion of the polar modifier (Isopropanol) will decrease retention times, while decreasing it will increase retention and potentially improve resolution.
-
Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can sometimes improve peak shape, though they are often unnecessary for neutral amides.
-
-
Preparative Scale-Up:
-
Transition the optimized analytical method to a larger-diameter preparative column.
-
Prepare a concentrated solution of the racemate for injection.
-
Collect fractions corresponding to the (R)-enantiomer peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Verification
After purification, the chemical and enantiomeric purity of the final compound must be rigorously confirmed.
-
Chemical Purity: Assessed using standard analytical techniques such as ¹H NMR (to confirm structure and absence of organic impurities), Mass Spectrometry (to confirm molecular weight), and achiral HPLC-UV (to determine purity as a percentage of total peak area).
-
Enantiomeric Purity (e.e.%): Determined by injecting the purified sample into the optimized analytical chiral HPLC or SFC system. Enantiomeric excess is calculated as: e.e.% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100. The target is typically >99% e.e.
Conclusion
The successful purification of this compound is achieved through a logical, multi-modal approach. Initial purification via flash chromatography and recrystallization effectively removes achiral impurities, yielding a chemically pure racemate. Subsequent enantiomeric resolution using either SFC or HPLC on a polysaccharide-based chiral stationary phase, such as Chiralpak® IC, allows for the efficient isolation of the desired (R)-enantiomer in high purity. This systematic strategy ensures the quality and reliability of the compound for downstream applications in research and drug development.
References
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Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.[Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society.[Link]
-
Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. International Union of Crystallography.[Link]
-
Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. ResearchGate.[Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV.[Link]
-
Chiral separation of amides using supercritical fluid chromatography. PubMed.[Link]
-
Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects. PubMed.[Link]
-
Chiral Drug Separation. Taylor & Francis Online.[Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.[Link]
-
Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc.[Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.[Link]
-
Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. PubMed.[Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. American Chemical Society.[Link]
- Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof.
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BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.[Link]
-
Chiral Drugs. An Overview. International Journal of Biomedical Science.[Link]
-
Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate.[Link]
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Application Notes and Protocols: (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide in Drug Discovery and Development
Foreword: Unveiling the Potential of a Chiral Scaffold
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The molecule at the center of this guide, (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, represents a confluence of two such motifs: the versatile benzamide pharmacophore and the property-enhancing chiral tetrahydropyran (THP) ring. While direct, extensive research on this specific enantiomer is nascent, its constituent parts and the activities of its close analogs suggest a fertile ground for the development of novel therapeutics.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational resource that explains the "why" behind the "how." We will delve into the synthesis, potential applications, and critical experimental protocols, grounding our discussion in established scientific principles and data from related compounds to illuminate the path forward for investigating this promising chemical entity.
The Strategic Importance of the Tetrahydropyran-Benzamide Scaffold
The allure of this compound in medicinal chemistry stems from the synergistic interplay of its two core components:
-
The Benzamide Moiety: A ubiquitous pharmacophore present in a wide array of approved drugs, the benzamide group is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Its structural stability and capacity for hydrogen bonding and pi-stacking interactions make it an excellent anchor for binding to biological targets.[1]
-
The Tetrahydropyran (THP) Ring: The THP ring is increasingly incorporated into drug candidates to optimize their physicochemical properties. As a saturated heterocyclic ether, it can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.[1] The oxygen atom can act as a hydrogen bond acceptor, potentially improving target engagement compared to a simple cyclohexane ring.[1] The specific attachment at the 3-position, combined with the defined (R)-stereochemistry, creates a distinct three-dimensional vector for exploring chemical space and achieving target specificity.
Synthesis and Characterization: From Chiral Precursor to Final Compound
The synthesis of this compound hinges on the stereochemically pure precursor, (R)-3-aminotetrahydropyran. The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Protocol for the Synthesis of (R)-3-aminotetrahydropyran via Biocatalytic Transamination
A significant advancement in accessing the chiral amine precursor is the development of a one-step biocatalytic transamination, which offers a greener and more efficient alternative to traditional multi-step syntheses.
Table 1: Key Parameters for Biocatalytic Synthesis of (R)-3-aminotetrahydropyran
| Parameter | Value/Condition | Rationale |
| Substrate | Dihydro-2H-pyran-3(4H)-one | Readily available and inexpensive starting material. |
| Biocatalyst | Transaminase | Enzyme provides high stereoselectivity for the (R)-enantiomer. |
| Amine Donor | Isopropylamine | Serves as the nitrogen source for the transamination reaction. |
| pH | 9.7 - 10.0 | Optimal pH for transaminase activity and reaction kinetics. |
| Temperature | Ambient | Reduces energy consumption and simplifies the experimental setup. |
| Yield | ≥95% (assay yield) | Demonstrates the high efficiency of the biocatalytic process. |
Source: Data adapted from a kilogram-scale synthesis report.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution at pH 9.7-10.0.
-
Addition of Reagents: Add dihydro-2H-pyran-3(4H)-one, the transaminase enzyme, and isopropylamine as the amine donor.
-
Reaction: Stir the mixture at ambient temperature and monitor the reaction progress using an appropriate analytical method (e.g., GC or HPLC) until the substrate is consumed.
-
Work-up and Isolation: Upon completion, the product can be isolated. Due to its high water solubility, a direct salt precipitation is often employed, avoiding the need for organic solvent extraction.
Protocol for Amide Coupling to Synthesize this compound
This is a standard amide bond formation reaction.
Step-by-Step Protocol:
-
Activation of Benzoic Acid: Dissolve benzoic acid (or a substituted derivative) in an appropriate aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add a solution of (R)-3-aminotetrahydropyran in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Potential Therapeutic Applications and Biological Targets (Inferred)
While the specific biological target of this compound has not been reported, compelling evidence from structurally related molecules points towards promising avenues of investigation. A notable example is GW788388 , a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5) .[2] This compound, which features a 4-yl-substituted tetrahydropyran ring , has demonstrated anti-fibrotic activity in preclinical models.[2]
Given the structural similarity, it is plausible that this compound and its derivatives could also modulate the activity of kinases such as ALK5. The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in fibrosis and cancer.
Caption: Hypothesized mechanism of action via ALK5 inhibition.
Protocol for In Vitro Kinase Inhibition Assay (e.g., ALK5)
This protocol outlines a general method to assess the inhibitory activity of the compound against a specific kinase.
-
Reagents and Materials: Recombinant human ALK5, kinase buffer, ATP, substrate (e.g., a generic peptide substrate), and the test compound.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to determine the IC₅₀.
-
Assay Procedure:
-
In a microplate, add the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the remaining ATP).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Drug Development Considerations
Table 2: Key Drug Development Parameters and Considerations
| Parameter | Consideration | Rationale |
| Stereochemistry | The (R)-enantiomer must be synthesized and tested in isolation. | Enantiomers can have different pharmacological activities and toxicities. The specific 3D arrangement is critical for target binding. |
| ADME Profile | The THP ring is expected to confer favorable ADME properties.[1] | Good oral bioavailability and metabolic stability are crucial for a successful drug candidate. |
| Toxicity | In vitro cytotoxicity assays should be conducted early. | Early identification of potential toxicity can save resources and guide further development. |
| Selectivity | Kinase selectivity profiling is essential. | Off-target effects can lead to unwanted side effects. Profiling against a panel of kinases is recommended. |
Conclusion and Future Directions
This compound is a promising, yet underexplored, molecule in drug discovery. Its synthesis is achievable with high stereocontrol, and its structural motifs are well-regarded in medicinal chemistry. Based on the activity of its close analogs, this compound warrants investigation as a potential modulator of kinase signaling pathways, with possible applications in fibrosis and oncology.
Future research should focus on:
-
Target Identification: Uncovering the specific biological target(s) of the compound.
-
In Vitro and In Vivo Efficacy: Evaluating its therapeutic potential in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: A thorough assessment of its drug-like properties.
This guide provides the foundational knowledge and protocols to embark on the exciting journey of exploring the full therapeutic potential of this compound.
References
- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. (URL not available)
-
Gellibert F, de Gouville AC, Woolven J, et al. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 2006;49(7):2210-2221. [Link]
- Aliabadi A, Mohammadi-Farani A, Roodabeh S, Ahmadi F. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res. 2017;16(1):e124907. (URL not available)
-
This compound, 95.0%+. 幺米Lab. [Link]
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Indukuri K, et al. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. PubMed. [Link]
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Application Notes & Protocols: High-Throughput Screening with (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, using the compound (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide as a hypothetical lead scaffold. While the specific biological target of this molecule is not broadly published, its benzamide core is a common feature in many kinase inhibitors. This application note will therefore postulate a hypothetical target, "Kinase-X," a serine/threonine kinase implicated in oncogenesis, to illustrate a complete HTS workflow. The protocols detailed herein are designed to be robust, reproducible, and adaptable for the discovery of small molecule modulators of similar enzyme targets. We will cover assay development, a primary fluorescence polarization (FP) screen, orthogonal validation assays, and data analysis, providing a self-validating framework for hit identification and confirmation.
Introduction: The Rationale for Targeting Kinase-X
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Kinase-X is a hypothetical serine/threonine kinase that has been identified as a key node in a pro-survival signaling pathway in several aggressive tumor types. The overexpression or constitutive activation of Kinase-X leads to uncontrolled cell proliferation and resistance to apoptosis. Therefore, the identification of small molecule inhibitors of Kinase-X represents a promising therapeutic strategy.
The compound, this compound, contains a benzamide moiety, a well-established pharmacophore in numerous approved kinase inhibitors.[1][2] The tetrahydropyran ring is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties.[1] This structural combination suggests its potential as a starting point for the development of novel Kinase-X inhibitors. This guide will outline the necessary steps to screen a diverse compound library to identify molecules that bind to and inhibit the activity of Kinase-X.
High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to identify and validate true hits from a large compound library.[3] The workflow for identifying Kinase-X inhibitors will consist of a primary screen, a dose-response confirmation, and an orthogonal assay to eliminate false positives.
Figure 1: A high-level overview of the HTS workflow for the identification of Kinase-X inhibitors.
Primary Screen: A Fluorescence Polarization Assay
3.1. Principle of the Assay
Fluorescence Polarization (FP) is a robust and homogeneous assay format well-suited for HTS.[4][5] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In our assay, a fluorescently labeled peptide substrate (the tracer) for Kinase-X will be used. When unbound, the small tracer rotates rapidly, resulting in low polarization of emitted light. Upon binding to the much larger Kinase-X protein, the tracer's rotation slows significantly, leading to an increase in fluorescence polarization. A small molecule inhibitor that binds to the active site of Kinase-X will displace the tracer, causing a decrease in polarization.[6]
3.2. Assay Development and Optimization
Before initiating the HTS, the FP assay must be optimized to ensure it is sensitive, robust, and reproducible.[7][8]
Table 1: Key Parameters for FP Assay Optimization
| Parameter | Experimental Goal | Acceptance Criteria |
| Tracer Concentration | Determine the lowest tracer concentration that gives a stable and sufficient fluorescence signal. | Signal-to-background ratio > 10. |
| Kinase-X Titration | Determine the Kinase-X concentration that yields a robust assay window. | A clear sigmoidal binding curve with a maximal polarization window. |
| DMSO Tolerance | Ensure the assay is not adversely affected by the compound solvent. | Z'-factor remains > 0.5 in the presence of up to 1% DMSO.[8] |
| Assay Stability | Confirm that the assay signal is stable over the planned incubation and read times. | Signal drift < 10% over 4 hours. |
| Z'-factor Calculation | Quantify the statistical effect size of the assay.[9] | Z' > 0.5 for consistent performance.[8] |
3.3. Protocol: Primary HTS of Kinase-X Inhibitors
This protocol is designed for a 384-well plate format.
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the library (typically at a 10 mM stock concentration in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL reaction volume.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase-X Solution: Prepare a 2X solution of Kinase-X in assay buffer at the pre-determined optimal concentration.
-
Tracer Solution: Prepare a 2X solution of the fluorescently labeled peptide tracer in assay buffer at its optimal concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 2X Kinase-X solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Incubate for 1 hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plates on a suitable plate reader capable of measuring fluorescence polarization.
Hit Confirmation and Orthogonal Validation
4.1. Dose-Response Analysis
Primary hits identified in the single-point screen must be confirmed in a dose-response format to determine their potency (IC50).
Protocol: IC50 Determination
-
Select primary hits for follow-up.
-
Create a serial dilution series for each hit compound, typically starting from 100 µM.
-
Perform the FP assay as described above, using the different concentrations of the hit compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.7 |
| 3.7 | 75.4 |
| 1.2 | 52.1 |
| 0.4 | 28.9 |
| 0.1 | 10.3 |
| 0.0 | 0.0 |
| IC50 | 1.15 µM |
4.2. Orthogonal, Cell-Based Assay
To eliminate false positives that may interfere with the FP assay components and to confirm activity in a more biologically relevant context, a cell-based orthogonal assay is crucial.[10][11] A reporter gene assay is a common and effective method.
Figure 2: Simplified signaling pathway for a cell-based reporter assay to validate Kinase-X inhibitors.
Protocol: Kinase-X Reporter Gene Assay
-
Cell Line: Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of a promoter regulated by the Kinase-X signaling pathway.
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with the confirmed hits at various concentrations for a predetermined time (e.g., 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's protocol.
-
Data Analysis: A decrease in reporter signal indicates inhibition of the Kinase-X pathway. Calculate the IC50 values from the dose-response curves.
Data Analysis and Interpretation
Throughout the HTS process, rigorous data analysis is essential. The Z'-factor should be calculated for each plate in the primary screen to monitor assay quality.[9] For hit selection, a statistical cutoff, such as three standard deviations from the mean of the negative controls, is typically applied. Confirmed hits from the orthogonal assay with acceptable potency and selectivity profiles are then prioritized for further medicinal chemistry and lead optimization efforts.[3]
Conclusion
This application note provides a detailed framework for a high-throughput screening campaign to identify inhibitors of a hypothetical Kinase-X, using this compound as a conceptual starting point. By employing a robust primary FP assay, followed by dose-response confirmation and a biologically relevant cell-based orthogonal assay, researchers can confidently identify and validate novel hit compounds. This systematic approach, grounded in sound scientific principles, is fundamental to modern drug discovery.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- National Institutes of Health. (2010). Cell-based assays for high-throughput screening. PubMed.
- Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway.
- ResearchGate. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay.
- PubMed. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants.
- Semantic Scholar. (n.d.). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants.
- National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry.
- MDPI. (n.d.). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
- Benchchem. (n.d.). N-(Tetrahydro-2H-pyran-3-yl)benzamide.
- ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
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Application Notes and Protocols: Scale-up Synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(R)-N-(tetrahydro-2H-pyran-3-yl)benzamide is a chiral molecule incorporating a benzamide group and a tetrahydropyran (THP) ring. The benzamide structure is a significant pharmacophore in medicinal chemistry, appearing in a variety of therapeutic agents with diverse biological activities.[1] The tetrahydropyran ring is often used in drug design to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of molecules.[1] This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol suitable for process chemistry environments. We will delve into the underlying chemical principles, process safety, and analytical quality control necessary for the successful and safe production of this compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the acylation of a primary amine, (R)-tetrahydro-2H-pyran-3-amine, with benzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is commonly referred to as the Schotten-Baumann reaction when performed under basic conditions.[2][3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzoyl chloride.[2][4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically an amine like triethylamine or aqueous hydroxide, removes a proton from the nitrogen atom to yield the final amide product and the corresponding salt of the base.[2][3]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Detailed Scale-up Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Equipment | Grade | Quantity/Size | Supplier |
| (R)-tetrahydro-2H-pyran-3-amine hydrochloride | ≥98% | 82.5 g (0.54 mol) | Commercially Available |
| Benzoyl Chloride | ≥99% | 84.4 g (0.60 mol, 1.1 eq) | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | 137 g (1.35 mol, 2.5 eq) | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | 1.5 L | Commercially Available |
| 1 M Hydrochloric Acid (HCl) | Aqueous | 500 mL | Prepared in-house |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | 500 mL | Prepared in-house |
| Brine (Saturated NaCl) | Aqueous | 500 mL | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | As needed | Commercially Available |
| 2 L Three-Neck Round Bottom Flask | - | 1 | Glassware Supplier |
| Mechanical Stirrer | - | 1 | Lab Equipment Supplier |
| Addition Funnel | 250 mL | 1 | Glassware Supplier |
| Thermometer | - | 1 | Lab Equipment Supplier |
| Ice Bath | - | 1 | - |
| Rotary Evaporator | - | 1 | Lab Equipment Supplier |
| Buchner Funnel and Flask | - | 1 | Glassware Supplier |
Experimental Procedure
Step 1: Liberation of the Free Amine
-
To a 2 L three-neck round bottom flask equipped with a mechanical stirrer, thermometer, and an argon inlet, add (R)-tetrahydro-2H-pyran-3-amine hydrochloride (82.5 g, 0.54 mol) and dichloromethane (DCM, 800 mL).
-
Cool the resulting slurry to 0 °C using an ice bath.
-
Slowly add triethylamine (TEA, 68.5 g, 0.68 mol, 1.25 eq) to the slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour. The formation of triethylammonium chloride as a white precipitate will be observed.
Rationale: The starting material is the hydrochloride salt of the amine, which is more stable for storage.[5] The free amine, which is the reactive nucleophile, must be liberated in situ by the addition of a base. Triethylamine is a suitable organic base for this purpose.
Step 2: Acylation Reaction
-
In a separate flask, dissolve benzoyl chloride (84.4 g, 0.60 mol, 1.1 eq) in anhydrous DCM (200 mL).
-
Transfer the benzoyl chloride solution to an addition funnel.
-
Add the benzoyl chloride solution dropwise to the stirred amine slurry from Step 1 over 60-90 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
Rationale: The reaction is exothermic, and slow, controlled addition of the acylating agent at low temperature is crucial to prevent side reactions and ensure safety.[] A slight excess of benzoyl chloride is used to ensure complete conversion of the limiting amine.
Step 3: Work-up and Isolation
-
Cool the reaction mixture back to 0-5 °C with an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl (500 mL).
-
Transfer the mixture to a 2 L separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Rationale: The aqueous work-up is designed to remove excess reagents and byproducts. The HCl wash removes unreacted triethylamine. The sodium bicarbonate wash neutralizes any remaining HCl and quenches any unreacted benzoyl chloride. The brine wash helps to remove residual water from the organic layer.
Step 4: Purification
-
The crude product obtained is often a solid. Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure this compound.
-
Filter the recrystallized solid using a Buchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Rationale: Recrystallization is an effective method for purifying solid organic compounds on a large scale, removing impurities and yielding a product with high purity.
Process Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis.
Process Safety Considerations
-
Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts violently with water.[7][8][9] It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of vapors.
-
Triethylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated area and away from ignition sources.
-
Dichloromethane: This is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.
-
Exothermic Reaction: The acylation reaction is exothermic. Maintaining proper temperature control is critical to prevent a runaway reaction. Ensure an adequate cooling bath is available.[]
-
Quenching: The quenching of the reaction with aqueous acid should be done slowly and with cooling, as it can be exothermic.
Analytical Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
Thin Layer Chromatography (TLC)
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
Purpose: To monitor the progress of the reaction and assess the purity of the crude product.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is suitable for purity analysis.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV at a suitable wavelength (e.g., 230 nm).
-
Purpose: To determine the purity of the final product with high accuracy.
Chiral HPLC
-
Purpose: To determine the enantiomeric excess (ee) of the final product.[10][11]
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives, is required.[10][12] The selection of the specific column and mobile phase may require some method development.[12]
-
Rationale: Since the starting material is chiral, it is crucial to confirm that the stereocenter is not racemized during the reaction. Chiral chromatography is the most reliable method for this determination.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR: To confirm the chemical structure of the final product. The spectra should be consistent with the expected structure of this compound.
Mass Spectrometry (MS)
-
To confirm the molecular weight of the final product.
Expected Data
| Analysis | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Enantiomeric Excess (Chiral HPLC) | ≥99% |
| ¹H NMR | Conforms to structure |
| Mass Spectrum | Conforms to molecular weight |
Conclusion
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. By following the described procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable chiral building block in a safe, efficient, and reproducible manner. The emphasis on process understanding, safety, and rigorous analytical control ensures the final product meets the high-quality standards required for further research and development activities.
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ChemBK. (2024, April 9). (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with primary amines?. Retrieved from [Link]
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Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
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Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Retrieved from [Link]
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WIPO Patentscope. (2025, February 13). WO/2025/035069 PROCESS FOR PRODUCING (3S,6R)-6-(CYANOMETHYL)- TETRAHYDRO-2H-PYRAN-3-AMINE. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]
-
PubMed. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
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International Chemical Safety Cards. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]
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Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
- Google Patents. (2014, October 7). US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
- Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). JP6794940B2 - Tetrahydropyran and methods for purifying tetrahydropyran.
-
ResearchGate. (2025, August 7). (PDF) N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Retrieved from [Link]
-
PubMed. (2006). N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Retrieved from [Link]
-
MDPI. (2024, October 23). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]
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- 11. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for the synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to overcome common challenges and enhance reaction yields. The synthesis, primarily an amide coupling between (R)-3-aminotetrahydropyran and a benzoylating agent, is often performed under Schotten-Baumann conditions. While straightforward in principle, achieving high yields requires careful control of reaction parameters. This document addresses the most frequently encountered issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<50%). What are the most common underlying causes?
A low yield in this acylation reaction typically stems from one of two primary issues: deactivation of the nucleophile (the amine) or competitive side reactions involving the electrophile (benzoyl chloride).
-
Protonation of the Amine: The reaction between (R)-3-aminotetrahydropyran and benzoyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] In the absence of a suitable base, this HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction and leaving up to half of your amine starting material unreacted.[3] This is the most frequent cause of poor conversion.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is a highly reactive acylating agent and is susceptible to hydrolysis by water.[4] If your solvent, glassware, or reagents are not sufficiently dry, or if you are using an aqueous base without proper phase control, a significant portion of the benzoyl chloride can be hydrolyzed to benzoic acid. This side reaction consumes the electrophile, directly reducing the potential yield of the desired amide.
-
Suboptimal Reaction Conditions: Factors such as incorrect temperature, improper stoichiometry, or an unsuitable choice of base or solvent can significantly hinder the reaction's efficiency.[5][6]
Q2: How should I select the appropriate base and what stoichiometry is recommended?
The choice of base is critical for neutralizing the HCl byproduct and driving the reaction to completion.[7][8] Both organic and inorganic bases can be effective, and the optimal choice depends on the desired reaction setup (homogeneous vs. biphasic).
-
Organic Bases (Homogeneous System): Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used in anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[9] They act as an acid scavenger, forming a hydrochloride salt that often precipitates from the reaction mixture.
-
Stoichiometry: A slight excess, typically 1.1 to 1.5 equivalents relative to the amine, is recommended. This ensures complete neutralization of the generated HCl and accounts for any minor impurities in the base.
-
-
Inorganic Bases (Biphasic System): An aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used with a water-immiscible organic solvent (e.g., DCM).[2][10] This is the classic Schotten-Baumann setup. The amine and benzoyl chloride react in the organic phase, and the HCl byproduct is neutralized by the base in the aqueous phase.[11]
-
Stoichiometry: A larger excess of the inorganic base is often used to maintain an alkaline pH in the aqueous phase, typically 2.0 to 3.0 equivalents .
-
The following table summarizes the options:
| Base Type | Example | Equivalents (rel. to Amine) | Solvent System | Advantages | Disadvantages |
| Organic | Triethylamine (Et₃N) | 1.1 - 1.5 | Anhydrous DCM, THF | Homogeneous reaction; easy to monitor by TLC. | Triethylammonium salt can be difficult to filter and may complicate workup. |
| Organic | Pyridine | 1.1 - 1.5 | Anhydrous DCM | Can also act as a nucleophilic catalyst.[7][8] | Can be difficult to remove completely due to its high boiling point. |
| Inorganic | Aq. NaOH / K₂CO₃ | 2.0 - 3.0 | DCM / Water (Biphasic) | Byproducts are water-soluble, simplifying workup; cost-effective. | Risk of benzoyl chloride hydrolysis at the interface; vigorous stirring is essential. |
Q3: I am observing benzoic acid as a major byproduct. How can I minimize its formation?
The presence of benzoic acid is a direct result of benzoyl chloride hydrolysis. To mitigate this, rigorous control over water content is essential.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like DCM or THF). Dry all glassware in an oven (e.g., at 120°C) for several hours and cool it under a stream of dry nitrogen or in a desiccator before use.
-
Controlled Reagent Addition: When using an organic base, add the benzoyl chloride dropwise to the solution of the amine and base at a reduced temperature (e.g., 0°C). This helps to control the exothermic reaction and ensures the amine reacts preferentially over any trace moisture.
-
Vigorous Stirring in Biphasic Systems: If using the classic Schotten-Baumann conditions with an aqueous base, ensure the reaction mixture is stirred very vigorously. This maximizes the surface area between the organic and aqueous phases, promoting the efficient transfer of HCl into the aqueous layer for neutralization while minimizing the time the benzoyl chloride spends at the interface where hydrolysis can occur.
Q4: What is the recommended procedure for workup and purification to maximize recovery and purity?
A well-executed workup is crucial for isolating the product free from starting materials, the base, and byproducts. Emulsion formation is a common issue during extraction.[12]
Recommended Workup Protocol:
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture in an ice bath and quench by slowly adding water.
-
Phase Separation: Transfer the mixture to a separatory funnel. If a biphasic system was not used, add an organic solvent like DCM or ethyl acetate to extract the product.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 M HCl (aq): To remove any unreacted (R)-3-aminotetrahydropyran and the organic base (e.g., triethylamine).
-
Saturated NaHCO₃ (aq): To remove the benzoic acid byproduct.
-
Brine (Saturated NaCl aq): To remove residual water and help break any emulsions that may have formed.[12]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol/water.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
Optimized Experimental Protocol
This protocol utilizes an organic base in an anhydrous, homogeneous system, which offers excellent control and generally leads to high yields.
Reagents & Materials:
-
(R)-3-aminotetrahydropyran (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
To the flask, add (R)-3-aminotetrahydropyran (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, perform the workup procedure as described in Q4 .
-
Purify the crude solid by recrystallization or silica gel chromatography to obtain this compound as a white solid.
Visualized Workflows and Mechanisms
Overall Synthesis and Purification Workflow
The following diagram illustrates the complete experimental process from setup to final product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Core Mechanism: The Role of the Base
This diagram shows the key mechanistic steps, highlighting how the base prevents amine deactivation.
Caption: Mechanism showing the critical role of the base in preventing amine protonation.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic-chemistry.org. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. Retrieved from [Link]
-
Brainly.in. (2019, October 17). writes notes on Schottenbaumann reaction. Brainly.in. Retrieved from [Link]
-
Reddit. (2022, July 15). Need help in optimizing amide formation through acyl chloride pathway. Reddit. Retrieved from [Link]
-
Peretto, I., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Wikidot.com. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. Retrieved from [Link]
-
ResearchGate. (2015). An improved method of amide synthesis using acyl chlorides. Request PDF. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Quora. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Request PDF. Retrieved from [Link]
-
Dahl, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]
-
Reddit. (2022, January 15). Amide coupling. Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (2007). MICROWAVE-PROMOTED CONVERSION OF HETEROCYCLIC AMINES TO CORRESPONDING AMIDES UNDER SOLVENT-FREE CONDITIONS. Request PDF. Retrieved from [Link]
- Google Patents. (2003). Process for the synthesis of a benzamide derivative. Google Patents.
-
幺米Lab. (n.d.). This compound, 95.0%. 幺米Lab. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Retrieved from [Link]
-
ResearchGate. (2014). REGIOSELECTIVE N-ACYLATION OF. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Request PDF. Retrieved from [Link]
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. Retrieved from [Link]
-
ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. ResearchGate. Retrieved from [Link]
-
Unacademy. (n.d.). Benzoylation. Unacademy. Retrieved from [Link]
-
YouTube. (2022, July 19). ।।Benzoylation।।Schotten Baumann Reaction।।Chemical Reactions of Amines।।Amines।।Class 12 JEE NEET।।. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Benzoylation. Scribd. Retrieved from [Link]
- Google Patents. (2020). Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Google Patents.
- Google Patents. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide. Google Patents.
- Google Patents. (2014). Rivaroxaban purification method. Google Patents.
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Technical Support Center: (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide Reactions
Welcome to the dedicated technical support guide for reactions involving (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and manipulation of this valuable chiral building block. The unique structural features of this molecule—a secondary cyclic amine coupled with a benzoyl group—present specific hurdles that require careful consideration of reaction conditions.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the direct amide coupling between a benzoic acid derivative and (R)-3-aminotetrahydropyran. This is typically achieved under standard peptide coupling conditions. A common alternative is the Schotten-Baumann reaction, which involves reacting the amine with benzoyl chloride under basic conditions.[1][2][3]
Q2: Why is the choice of coupling reagent so critical in this synthesis?
A2: The choice of coupling reagent is paramount as it directly influences reaction efficiency, yield, and the preservation of stereochemical integrity.[4] Reagents like HATU are often preferred because they form highly reactive activated esters that can overcome the moderate nucleophilicity of the secondary amine and tend to suppress racemization.[5][6] Carbodiimide reagents like DCC or EDC are also effective but often require an additive like HOBt to prevent side reactions and minimize loss of stereopurity.[5][6]
Q3: What are the key starting material quality control checks I should perform?
A3:
-
(R)-3-aminotetrahydropyran: Verify chiral purity (enantiomeric excess, e.e.) via chiral HPLC or SFC. Ensure the material is free from residual water and other nucleophilic impurities.
-
Benzoic Acid/Benzoyl Chloride: Confirm purity by melting point or spectroscopic methods (NMR, IR). For benzoyl chloride, ensure it is fresh or has been stored under anhydrous conditions, as it is highly sensitive to moisture.[1]
-
Solvents: Always use anhydrous solvents, especially for coupling reactions. The presence of water can lead to the hydrolysis of activated intermediates, significantly reducing your yield.[7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
You've run the coupling reaction, but TLC/LC-MS analysis shows a large amount of unreacted starting material or no desired product at all.
-
Cause A: Incomplete Carboxylic Acid Activation. The first step in a coupling reaction is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed.[7]
-
Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like DCC/EDC alone, the addition of 1-hydroxybenzotriazole (HOBt) or using a uronium salt like HATU can dramatically improve results.[4][5][6][8] HATU is known for its high efficiency and rapid reaction kinetics.[6]
-
-
Cause B: Amine Deactivation. (R)-3-aminotetrahydropyran can be protonated by the carboxylic acid to form an ammonium salt, which is not nucleophilic.[7] This is especially problematic if a non-nucleophilic base is not used or is used in insufficient quantity.
-
Solution: Ensure at least two equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), are used.[9] The base neutralizes the acid formed during the reaction and prevents protonation of the amine starting material.
-
-
Cause C: Hydrolysis of Reagents. Trace amounts of water in the solvent or on glassware can hydrolyze the coupling reagent or the activated carboxylic acid intermediate.[7]
-
Solution: Use freshly dried, anhydrous solvents (e.g., DMF, DCM, THF). Dry glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause D: Steric Hindrance. While not extreme, the cyclic nature of the amine can introduce some steric hindrance, slowing down the reaction.[7]
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extend the reaction time. Monitor progress by TLC or LC-MS to determine the optimal endpoint.
-
Problem 2: Significant Side Product Formation
Your reaction yields the desired product, but it is contaminated with one or more significant impurities, complicating purification.
-
Cause A: Formation of N-acylurea. When using carbodiimide reagents like DCC, the highly reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct.[10] This is a common cause of yield loss and purification headaches.
-
Solution: Add HOBt or HOAt to the reaction. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more selective in its reaction with the amine.[5] The insoluble urea byproduct from DCC (DCU) can often be removed by filtration, whereas the byproduct from EDC is water-soluble and can be removed during an aqueous workup.[5]
-
-
Cause B: Diacylation (Double Benzoylation). In reactions using benzoyl chloride, particularly with excess reagent or a highly reactive amine, a second benzoylation can occur if there are other nucleophilic sites, though this is less common for this specific substrate. For other substrates with multiple amine groups, this is a key consideration.
-
Solution: Use the amine as the limiting reagent and add the benzoyl chloride slowly to a cooled solution of the amine and base.[1] This maintains a low concentration of the acylating agent and minimizes over-reaction.
-
-
Cause C: Racemization. The chiral center at the 3-position of the pyran ring is susceptible to racemization under harsh basic or high-temperature conditions, especially during the activation step.
Problem 3: Difficult Product Isolation and Purification
The reaction appears successful, but isolating the pure this compound is challenging.
-
Cause A: Emulsion during Aqueous Workup. The amphiphilic nature of the product and byproducts can lead to the formation of stable emulsions during extraction.
-
Cause B: Product is an Oil, Not a Solid. Impurities often lower the melting point of a compound, causing it to present as an oil instead of a crystalline solid.[1]
-
Solution: If the crude product is an oil, purify it via column chromatography on silica gel.[12] After chromatography, attempt to induce crystallization by dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and cooling it slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization.[1]
-
-
Cause C: Co-elution of Product with Byproducts. During column chromatography, the product may have a similar polarity to a starting material or byproduct, making separation difficult.
-
Solution: Optimize your solvent system for chromatography. Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. If separation on silica gel is still poor, consider alternative stationary phases like alumina or reverse-phase silica.
-
Recommended Protocols & Data
Protocol 1: High-Efficiency Synthesis using HATU
This protocol is recommended for achieving high yields while minimizing side reactions and racemization.
Materials:
-
Benzoic acid (1.0 equiv)
-
(R)-3-aminotetrahydropyran (1.05 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve benzoic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU and stir for another 15 minutes to allow for pre-activation.
-
Add (R)-3-aminotetrahydropyran to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[7]
-
Upon completion (typically 2-4 hours), quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[13]
Data Summary: Comparison of Coupling Reagents
The following table provides a general comparison of common coupling reagents for this type of transformation. Actual results may vary based on specific substrates and conditions.
| Coupling Reagent | Additive | Typical Base | Relative Yield | Racemization Risk | Key Advantage | Key Disadvantage |
| HATU | None | DIPEA | Excellent | Very Low | High efficiency, fast kinetics[6] | Higher cost |
| DCC | HOBt | DIPEA/TEA | Good | Low (with HOBt) | Cost-effective[6] | DCU byproduct can be difficult to remove[6] |
| EDC | HOBt | DIPEA/TEA | Good | Low (with HOBt) | Water-soluble urea byproduct[5] | Moisture sensitive |
| Benzoyl Chloride | N/A | Pyridine/NaOH | Good-Excellent | Low | Fast reaction, inexpensive | Lachrymatory, moisture-sensitive[1] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical decision tree for troubleshooting common synthetic issues.
References
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
-
Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]
-
Part 6: Preparation of Organic Compounds. Available from: [Link]
-
Amine to Amide (Coupling) - Common Conditions. Available from: [Link]
-
21.7: Chemistry of Amides. (2022-09-24). Available from: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available from: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Available from: [Link]
-
Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2025-08-06). ResearchGate. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015-11-05). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- Preparation method of benzamide. Google Patents.
-
Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. Available from: [Link]
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Tips and tricks for difficult amide bond formation?. (2021-10-20). Reddit. Available from: [Link]
- Process for the synthesis of a benzamide derivative. Google Patents.
-
Amide Hydrolysis Using Acid Or Base. (2019-10-07). Master Organic Chemistry. Available from: [Link]
-
This compound, 95.0%+. 幺米Lab. Available from: [Link]
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Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (2025-08-10). ResearchGate. Available from: [Link]
-
Benzoylation. Unacademy. Available from: [Link]
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Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Available from: [Link]
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Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Vedantu. Available from: [Link]
-
Amines. NCERT. Available from: [Link]
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Technical Support Center: Optimization of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide Synthesis
Welcome to the technical support guide for the synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, optimization protocols, and answers to frequently encountered challenges to ensure a successful and efficient synthesis.
Reaction Overview
The target molecule is typically synthesized via a nucleophilic acyl substitution, most commonly a Schotten-Baumann reaction. This involves the acylation of (R)-3-aminotetrahydropyran with benzoyl chloride in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
Figure 1. General reaction scheme for the synthesis of this compound via the Schotten-Baumann reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I've isolated no product. What are the most common causes?
A low or non-existent yield is typically due to one of three primary issues:
-
Amine Deactivation: The amine starting material can be protonated by the HCl generated during the reaction.[1][3] This forms an ammonium salt, which is not nucleophilic and cannot react with the benzoyl chloride. This is the most frequent cause of reaction failure and underscores the critical role of the base.
-
Hydrolysis of Acyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water present in the solvents or on glassware. This forms benzoic acid, which will not acylate the amine under these conditions. Using anhydrous solvents and properly dried equipment is crucial.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[4] For instance, a base that is too weak or sterically hindered may not efficiently scavenge the generated acid.
Q2: I'm observing a significant amount of a white precipitate that is not my product. What could it be?
The most common precipitate, aside from the product, is the hydrochloride salt of the base used (e.g., triethylammonium chloride or pyridinium chloride) or the unreacted amine starting material. If you are using an aqueous base like NaOH, you might also precipitate sodium benzoate if the benzoyl chloride has hydrolyzed. Proper workup, including an aqueous wash, is designed to remove these salts.
Q3: My final product is difficult to purify. What are the likely impurities?
Common impurities include unreacted benzoyl chloride (or benzoic acid if hydrolyzed) and potential side products. One possible side product is the N,N-diacylated amine, although this is less common with secondary amines. If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Q4: Can I use benzoic acid with a coupling agent instead of benzoyl chloride?
Yes, this is a viable alternative. Using benzoic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common method for amide bond formation.[5] This approach avoids the generation of HCl but requires anhydrous conditions to prevent hydrolysis of the activated acid intermediate.[3] It is often preferred for substrates sensitive to acidic conditions.
In-Depth Troubleshooting and Optimization Guides
Issue 1: Low or Inconsistent Reaction Yield
Low yields are frustrating but can often be resolved by systematically evaluating the reaction parameters. The following workflow provides a logical approach to troubleshooting.
Diagram 1. Troubleshooting workflow for low reaction yield.
Causality Behind Experimental Choices:
-
Choice of Base: The base is arguably the most critical variable. Its function is to neutralize the HCl generated in situ.[2] If HCl is not neutralized, it will protonate the free amine, forming an unreactive ammonium salt and stopping the reaction.[1]
-
Aqueous Base (NaOH): Using a biphasic system with aqueous NaOH (classic Schotten-Baumann conditions) is highly effective.[4][6] The amine and benzoyl chloride reside in the organic phase, while the NaOH in the aqueous phase neutralizes the HCl as it forms, driving the reaction to completion.[6]
-
Organic Base (Pyridine, Triethylamine): Pyridine can act as both a base and a nucleophilic catalyst, sometimes forming a more reactive acylating agent.[2] Triethylamine is a common choice but is less effective than pyridine in some cases. At least one full equivalent is required.
-
-
Solvent Selection: The solvent must dissolve the starting materials and should be inert to the highly reactive benzoyl chloride.
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether: These are excellent choices for reactions with organic bases as they are non-protic and readily available in anhydrous forms.[4][7]
-
Biphasic (DCM/Water or Ether/Water): This is required when using an inorganic base like NaOH.[4] The two phases allow for the separation of reactants and the acid-scavenging base.
-
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes typical results from optimizing the reaction, demonstrating the impact of different bases and solvent systems.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Triethylamine (1.1) | Anhydrous DCM | 0 to RT | 4 | 45% | Incomplete conversion, amine salt precipitated. |
| 2 | Pyridine (1.5) | Anhydrous DCM | 0 to RT | 2 | 88% | Faster reaction, acts as a catalyst.[2] |
| 3 | 2M NaOH (aq) (2.0) | DCM / Water | RT | 1 | 92% | Classic Schotten-Baumann; rapid and high-yielding.[7] |
| 4 | None | Anhydrous DCM | RT | 6 | <5% | Demonstrates the essential role of the base. |
Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Conditions (Recommended)
This protocol utilizes a biphasic system which is robust, high-yielding, and generally the easiest to perform.
Materials:
-
(R)-3-aminotetrahydropyran (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution (2.0 equiv)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (R)-3-aminotetrahydropyran (1.0 equiv) in DCM (approx. 0.2 M concentration).
-
Add the 2M NaOH solution (2.0 equiv) to the flask. Stir the biphasic mixture vigorously at room temperature.
-
Add benzoyl chloride (1.05 equiv) dropwise to the rapidly stirring mixture over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1 hour).
-
Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography or recrystallization as needed.
Protocol 2: Anhydrous Conditions with an Organic Base
This protocol is suitable when the presence of water must be strictly avoided.
Materials:
-
(R)-3-aminotetrahydropyran (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (R)-3-aminotetrahydropyran (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.05 equiv) in anhydrous DCM dropwise to the stirred amine solution.[8]
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 2-4 hours).[8]
-
Perform an aqueous workup as described in Protocol 1 (Steps 5-8) to remove pyridinium salts and purify the product.
References
-
Unacademy. (n.d.). Benzoylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Mori, M., et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]
-
PubMed. (n.d.). N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
YouTube. (2024, May 12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. Retrieved from [Link]
-
ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9252-9263. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Scribd. (n.d.). Benzoylation. Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoylation - Unacademy [unacademy.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Welcome to the technical support center for the synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical amide coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful, high-purity synthesis of your target compound.
Introduction
The synthesis of this compound is a key transformation, often employing the acylation of (R)-3-aminotetrahydropyran with benzoyl chloride or an activated benzoic acid derivative. While seemingly a straightforward nucleophilic acyl substitution, the reaction is susceptible to several side reactions that can compromise yield, purity, and stereochemical integrity. This document serves as a practical resource to identify, mitigate, and resolve these issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I've failed to isolate the target amide. What are the likely causes?
Probable Cause: The most common culprits for low yields are the deactivation of the amine nucleophile, hydrolysis of the acylating agent, or competing side reactions that consume starting materials.
Detailed Solution & Analysis:
-
Amine Protonation: The reaction between an amine and benzoyl chloride generates one equivalent of hydrochloric acid (HCl). If a base is not included, this HCl will protonate the starting (R)-3-aminotetrahydropyran, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the benzoyl chloride, effectively halting the reaction.
-
Preventative Measure: Always use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine. The base neutralizes the generated HCl, keeping the amine in its free, reactive form.
-
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid.[1] If your starting materials, solvent, or glassware are not scrupulously dry, a significant portion of the acylating agent will be quenched before it can react with the amine.
-
Preventative Measure: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and handle benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions and degradation. Amide couplings of this type are typically exothermic and often require cooling to control reactivity.
-
Preventative Measure: Start the reaction at a low temperature (e.g., 0 °C) by adding the benzoyl chloride solution dropwise to the solution of the amine and base.[1] Allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Problem 2: Crude Product is Contaminated with Multiple Impurities
Question: My TLC or LC-MS analysis shows several spots/peaks in addition to my product. What are these side products and how can I prevent their formation?
Probable Cause: The presence of multiple impurities points to concurrent side reactions. The most common are hydrolysis of the acylating agent, over-acylation of the product, and reactions involving impurities in the starting materials.
dot
Caption: Key reaction pathways in the synthesis.
Summary of Common Side Products and Solutions
| Side Product | Probable Cause | Prevention & Mitigation Strategy |
| Benzoic Acid | Hydrolysis of benzoyl chloride by trace water in the reaction mixture. | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. |
| N,N-Diacylated Product | Reaction of the product amide with a second molecule of benzoyl chloride. More likely with excess acylating agent or at elevated temperatures. | Use a controlled stoichiometry (e.g., 1.0-1.1 equivalents of benzoyl chloride). Maintain low reaction temperatures (0 °C to RT). |
| Benzoic Anhydride | Reaction of benzoyl chloride with benzoic acid (formed from hydrolysis). | The primary strategy is to prevent the formation of benzoic acid by ensuring anhydrous conditions. |
| Racemized Product | Loss of stereochemical integrity at the C3 position. | Avoid harsh acidic or basic conditions and high temperatures, especially during workup and purification. Use mild bases like DIPEA. |
Problem 3: Difficulty Removing Benzoic Acid from the Final Product
Question: My purified product is still contaminated with benzoic acid. How can I effectively remove it?
Probable Cause: Benzoic acid is an acidic impurity that can co-purify with the neutral amide product, especially if its concentration is high. Standard silica gel chromatography may not provide baseline separation.
Detailed Solution: Liquid-Liquid Extraction Protocol
A simple and effective method to remove acidic impurities is a basic aqueous wash during the workup. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Step-by-Step Protocol for Basic Wash
-
Dissolution: After the reaction is complete, quench it with water and dissolve or dilute the crude mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently at first to release any evolved CO₂ gas, venting frequently. Then, shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower organic layer. If using ethyl acetate, the organic layer will be on top.
-
Repeat (Optional): For high concentrations of benzoic acid, repeat the NaHCO₃ wash.
-
Final Washes: Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of benzoic acid.[1]
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues based on your experimental observations.
dot
Caption: A diagnostic flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to the (R)-3-aminotetrahydropyran precursor? A: While classical multi-step syntheses from precursors like L-glutamic acid exist, modern methods favor more efficient routes.[2] A highly effective and green approach is the biocatalytic transamination of dihydro-2H-pyran-3(4H)-one.[2] This enzymatic method offers a significant reduction in process mass intensity and avoids the use of hazardous reagents.[2]
Q2: Why is a base necessary, and which one should I choose? A: A base is critical to neutralize the HCl byproduct of the reaction. Without it, the starting amine becomes protonated and non-reactive. Tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices as they are non-nucleophilic and act solely as acid scavengers. Pyridine can also be used and may serve as a mild acylation catalyst.
Q3: Should I use benzoyl chloride or an activated benzoic acid with coupling reagents? A: The choice depends on the scale, substrate sensitivity, and cost considerations.
-
Benzoyl Chloride: Highly reactive, inexpensive, and generates volatile or easily removed byproducts. It is ideal for robust substrates on a larger scale. However, it is moisture-sensitive and produces corrosive HCl.[1][3]
-
Coupling Reagents (e.g., EDC, HATU): These reagents allow for the direct use of benzoic acid under milder, neutral conditions.[3] This is advantageous for sensitive substrates. The drawbacks include higher cost, lower atom economy, and the formation of byproducts (like dicyclohexylurea from DCC) that may require careful removal.[4]
Q4: How can I verify the enantiomeric purity of my final product? A: Since the synthesis starts with a chiral amine, it is crucial to confirm that no racemization has occurred. The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC), which can separate the (R) and (S) enantiomers and allow for precise quantification of the enantiomeric excess (ee).
References
-
Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination at Kilogram Scale. ACS Publications. Available at: [Link]
-
Three-step assembly of 4-aminotetrahydropyran-2-ones from isoxazoline-2-oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
What compounds are formed from the reaction of benzoyl chloride w.... Pearson. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Available at: [Link]
- Preparation method of (R)-tetrahydrofuran-3-amine. Google Patents.
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: [Link]
-
Sodium amide. Wikipedia. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
-
Preparation of N-acylated amines. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
-
Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. Available at: [Link]
-
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Boffin Access. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available at: [Link]
-
N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. PubMed. Available at: [Link]
-
N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Available at: [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. Available at: [Link]
-
ChemInform Abstract: A One-Pot, Three-Component Synthesis of New Pyrano[2,3-h]coumarin Derivatives. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Enhancing the Stability of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Welcome to the technical support center for (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome stability challenges associated with this molecule. By understanding its chemical liabilities and implementing robust analytical and formulation strategies, you can ensure the integrity and reliability of your experimental results.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental stability profile of this compound, providing a theoretical framework for the practical troubleshooting steps that follow.
Q1: What are the primary chemical liabilities of this compound?
A1: The structure of this compound contains two key functional groups prone to degradation: an amide bond and a tetrahydropyran (THP) ring , which is a cyclic ether.
-
Amide Hydrolysis: The amide bond is susceptible to cleavage via hydrolysis, a reaction with water that can be catalyzed by acidic or basic conditions.[1][2][3] This is often the primary degradation pathway in aqueous solutions, leading to the formation of benzoic acid and (R)-tetrahydro-2H-pyran-3-amine. The rate of hydrolysis is highly dependent on pH and temperature.[4][5]
-
Oxidative Degradation of the THP Ring: The ether linkage in the tetrahydropyran ring is vulnerable to oxidation.[6][7] This can be initiated by atmospheric oxygen, light, or the presence of trace metal ions. The carbon atoms adjacent to the ether oxygen (C2 and C6) are particularly susceptible to hydrogen abstraction, which can lead to ring-opening or the formation of various oxidized byproducts.[6][7][8]
Q2: What are the expected degradation products I should be looking for?
A2: Based on the primary liabilities, the main degradation products are:
-
From Hydrolysis: Benzoic acid and (R)-tetrahydro-2H-pyran-3-amine.
-
From Oxidation: A complex mixture of products can arise, potentially including hydroperoxides, lactones (from ring-opening), or hydroxylated species on the THP ring. Identifying these often requires advanced analytical techniques like mass spectrometry (MS).[6][7]
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways of the target compound.
Q3: What is a forced degradation study, and why is it critical for my work?
A3: A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions—such as strong acids, bases, oxidants, high heat, and intense light—to accelerate its decomposition.[9][10]
Importance:
-
Identifies Degradation Pathways: It helps to elucidate the likely degradation products that could form under normal storage conditions over a longer period.[10]
-
Develops Stability-Indicating Methods: It is essential for developing and validating analytical methods, like High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the parent compound from all potential degradation products.[11][12][13][14] This ensures your analytical method is "stability-indicating."
-
Informs Formulation and Packaging: Understanding how the molecule degrades helps in designing stable formulations (e.g., by selecting an optimal pH) and choosing appropriate packaging (e.g., light-resistant containers).[12]
Regulatory bodies like the ICH mandate these studies to ensure the safety and efficacy of pharmaceutical products.[12][15] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed in sufficient quantities for detection and analysis without causing secondary, irrelevant reactions.[11][15]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer format to address specific problems you might face during your experiments.
Issue 1: "My HPLC analysis shows a new, unidentified peak appearing in my sample solution over time. What should I do?"
-
Possible Cause: This is a classic sign of degradation. The new peak is likely one of the degradation products discussed in Section 1.
-
Troubleshooting Workflow:
Caption: Workflow for identifying an unknown peak in HPLC.
-
Detailed Steps:
-
Review Sample Conditions: Is your sample dissolved in an acidic or basic buffer? Amide hydrolysis is accelerated at non-neutral pH.[1]
-
Examine Storage: Was the sample exposed to light or stored at room temperature? This could promote photodegradation or oxidation.
-
Use Mass Spectrometry (MS): The most direct way to identify the unknown is to analyze the sample using LC-MS.[16] Compare the mass of the new peak to the calculated masses of potential degradants like benzoic acid (122.12 g/mol ) and the corresponding amine (101.15 g/mol ).
-
Perform a Co-injection: If you have standards of the suspected degradation products, inject a mixture of your sample and the standard. If the new peak increases in size without a change in retention time, you have confirmed its identity.
-
Issue 2: "The measured concentration of my compound is consistently decreasing in my stock solutions. How can I improve its stability in solution?"
-
Possible Cause: The compound is degrading in the solution due to hydrolysis, oxidation, or adsorption to the container.
-
Stabilization Strategies:
-
pH Optimization: Prepare solutions in a buffered system. Conduct a pH-rate profile study by storing the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and measuring its concentration over time. Most amides are most stable at a neutral or near-neutral pH (pH 6-8).
-
Use of Excipients: Excipients are "inactive" ingredients that can significantly enhance drug stability.[17][18][19]
-
Antioxidants: To prevent oxidative degradation of the THP ring, add antioxidants like Butylated hydroxytoluene (BHT) or ascorbic acid to your solution.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[20]
-
-
Solvent Choice: If possible, prepare stock solutions in an anhydrous aprotic solvent like DMSO or Acetonitrile and store them at -20°C or -80°C. Make aqueous dilutions immediately before use.
-
Storage Conditions: Always store solutions protected from light in amber vials and at refrigerated or frozen temperatures to slow down all degradation reactions.[21][22]
-
Table 1: Common Excipients for Solution Stabilization
| Excipient Class | Example | Function | Typical Concentration |
| Buffer | Phosphate, Citrate | Maintain optimal pH to minimize hydrolysis | 10-50 mM |
| Antioxidant | Ascorbic Acid, BHT | Inhibit oxidative degradation | 0.01% - 0.1% |
| Chelating Agent | EDTA | Sequester metal ions that catalyze oxidation[20] | 0.01% - 0.05% |
Section 3: Protocols and Methodologies
This section provides detailed, step-by-step protocols for key stability experiments.
Protocol 1: Performing a Forced Degradation Study
This protocol outlines the conditions for stressing the compound to identify its degradation profile, which is essential for developing a stability-indicating method.[9][10]
Objective: To generate principal degradation products and test the specificity of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, Acetonitrile, Methanol
-
pH meter, heating block, photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a control sample (1 mL stock + 1 mL water) under ambient, protected-from-light conditions.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it if necessary (acid with base, base with acid), dilute to a suitable concentration (~0.1 mg/mL), and analyze by HPLC-UV.[16] Aim for 5-20% degradation of the parent peak.[11][15]
Table 2: Example Conditions for Forced Degradation
| Stress Condition | Reagent / Condition | Temperature | Duration | Neutralization |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 hours | 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N/A |
| Thermal | Stored as solid & solution | 80 °C | 48 hours | N/A |
| Photostability | ICH Q1B conditions (UV/Vis light) | Room Temp | Per guideline | N/A |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from all process impurities and degradation products generated during stress testing.[13][23][24][25]
Starting Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector with Photodiode Array (PDA) to monitor multiple wavelengths and assess peak purity. A wavelength of ~230 nm is a good starting point for the benzamide chromophore.
Method Development & Optimization Workflow:
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Assess Resolution: Check if the parent peak is well-resolved from all degradation peaks. Use PDA data to check for peak purity. A purity angle less than the purity threshold indicates a pure peak.
-
Optimize Gradient: If co-elution occurs, modify the gradient. A shallower gradient will increase resolution between closely eluting peaks.
-
Modify Mobile Phase: If resolution is still poor, consider changing the mobile phase pH (e.g., using a phosphate buffer at pH 7 or an ammonium bicarbonate buffer at pH 10) or switching the organic modifier from acetonitrile to methanol, as this will alter selectivity.[25]
-
Finalize Method: Once all peaks are baseline-resolved, the method is considered stability-indicating and can be validated according to ICH Q2(R1) guidelines.
References
- Conners, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.
- Elder, D. P., & Crowley, P. J. (Eds.). (2012). Excipient Development for Pharmaceutical, Biotechnology, and Drug Delivery Systems. CRC Press.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2755-2759. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Gellibert, F., de Gouville, A. C., Woolven, J., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. [Link]
-
Smith, R. M. (2018). On the hydrolysis mechanisms of amides and peptides. Cogent Chemistry, 4(1), 1472323. [Link]
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Technical Support Center: (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide Experiments
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. The structure is designed to address experimental challenges from synthesis to purification and characterization, emphasizing the causality behind methodological choices to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of this compound. Each point details potential causes and provides actionable solutions and protocols.
Problem 1: Low or No Product Yield in Amide Coupling Reaction
A low yield is one of the most common issues in amide bond formation. The root cause often lies in the activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions.[1]
Causality Analysis:
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2][3] This is achieved by using a coupling reagent. If this "activation" step is incomplete, or if the activated intermediate is consumed by side reactions (e.g., hydrolysis), the yield will suffer.[1] Furthermore, the amine must be a free nucleophile; if it is protonated (forming a non-nucleophilic ammonium salt), it cannot attack the activated carboxylic acid.[1]
Troubleshooting Decision Workflow:
Caption: Workflow for troubleshooting low amide coupling yield.
Solutions:
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated carboxylic acid intermediate.[1] Always use anhydrous solvents (e.g., DMF, DCM) and dry glassware.
-
Optimize Base and Stoichiometry: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. It neutralizes the HCl salt of the amine starting material (if applicable) and any acid generated during the reaction without competing as a nucleophile. Typically, 2-3 equivalents of base are used.
-
Implement Pre-activation: Stir the benzoic acid, coupling reagent, and base in the solvent for 15-30 minutes before adding the (R)-3-aminotetrahydropyran.[1] This ensures the carboxylic acid is fully activated, preventing an acid-base reaction between the starting materials which would render the amine non-nucleophilic.[1]
-
Select an Appropriate Coupling Reagent: For routine couplings, HATU is highly efficient. However, if steric hindrance is a factor, other reagents might be more suitable.[][5]
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Advantages | Disadvantages |
| HATU | Uronium Salt | High efficiency, fast reaction times, low racemization.[1][] | Higher cost, potential thermal hazards on a large scale.[5] |
| HBTU/HCTU | Uronium Salt | Good reactivity, less expensive than HATU. | Can be less effective for hindered substrates. |
| EDC/EDCI | Carbodiimide | Water-soluble urea byproduct is easily removed by aqueous workup. | Can be less reactive; often requires an additive like HOBt or NHS. |
| DCC | Carbodiimide | Inexpensive and effective. | Forms dicyclohexylurea (DCU) byproduct which is often difficult to remove.[2][5] |
| T3P® | Phosphonic Anhydride | Byproducts are water-soluble and easily removed; good for large scale.[5] | Can be more expensive than carbodiimides. |
Problem 2: Product is Impure After Reaction (Multiple Spots on TLC)
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates unreacted starting materials or the formation of side products.
Causality Analysis:
The primary source of impurities is often related to the reactivity of the acylating agent. Benzoyl chloride is highly reactive and can lead to side reactions if not controlled.[6] For example, if the amine is not fully deprotonated, the HCl generated can cause degradation. Conversely, using a milder coupling agent can leave unreacted starting materials if the reaction does not go to completion.
Solutions:
-
Control Reactivity: If using benzoyl chloride, add it slowly at a low temperature (e.g., 0 °C) to a solution of the amine and a base like triethylamine or pyridine.[7] This minimizes side reactions and controls the exotherm.
-
Drive the Reaction to Completion: If using a coupling agent, ensure you are using a slight excess (1.0-1.2 equivalents) of the amine or acid (whichever is more readily available/cheaper) to consume the other starting material completely.[5] Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.[1]
-
Aqueous Workup: After the reaction, a standard aqueous workup is essential. Washing the organic layer with a mild acid (e.g., 1M HCl) will remove excess amine and base, while a wash with a mild base (e.g., saturated NaHCO₃) will remove unreacted benzoic acid.
Problem 3: Difficulty with Product Purification
Even with a clean reaction, isolating the pure product can be challenging. Amides can sometimes be difficult to purify by column chromatography or recrystallization.[8]
Causality Analysis:
Amides possess a polar N-H bond and a C=O bond, making them prone to hydrogen bonding. This can cause "streaking" on silica gel columns, leading to poor separation and low recovery.[9] For recrystallization, finding a solvent system that provides good solubility at high temperatures but poor solubility at low temperatures can be difficult.[8][10]
Solutions:
-
Column Chromatography Optimization:
-
Solvent System: Start with a non-polar/polar system like Hexane/Ethyl Acetate. Gradually increase the polarity.
-
Additive: If streaking occurs, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent.[9] This deactivates the acidic sites on the silica gel, improving the peak shape.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column. This often results in better separation than wet loading.
-
-
Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[10] Test small batches with solvents like ethyl acetate, isopropanol, acetonitrile, or a mixture such as Ethanol/Water or Toluene/Hexane.
-
Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10] Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most direct and reliable method is the amide coupling between benzoic acid and (R)-3-aminotetrahydropyran using a suitable coupling agent and a non-nucleophilic base in an aprotic solvent.
General Synthetic Workflow:
Caption: Recommended synthetic workflow via amide coupling.
Q2: How do I characterize the final product and confirm its structure?
A combination of spectroscopic methods is required for full characterization.
-
¹H and ¹³C NMR Spectroscopy: This confirms the covalent structure. The tetrahydropyran ring will show a series of complex multiplets in the aliphatic region (typically 1.5-4.0 ppm), while the benzoyl group will show signals in the aromatic region (7.4-7.8 ppm).[11][12][13]
-
Mass Spectrometry (MS): This confirms the molecular weight. In ESI+ mode, you should observe the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).[7]
-
Chiral HPLC: This is essential to confirm the enantiomeric purity of the final product.[14][15]
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Benzoyl Aromatic (ortho) | ~7.8 | d | |
| Benzoyl Aromatic (meta, para) | ~7.4 - 7.5 | m | |
| Amide N-H | ~6.5 - 8.5 | br s | Chemical shift is concentration and solvent dependent. |
| THP C3-H (CH-N) | ~4.0 - 4.3 | m | The proton attached to the chiral center. |
| THP C2, C6-H (CH₂-O) | ~3.4 - 4.0 | m | Diastereotopic protons will show complex splitting. |
| THP C4, C5-H (CH₂) | ~1.5 - 2.1 | m |
Q3: How can I ensure the stereochemical integrity of the chiral center is maintained?
The chiral center at the 3-position of the tetrahydropyran ring is generally stable under standard amide coupling conditions. The reaction occurs at the nitrogen atom and does not involve breaking any bonds at the chiral carbon.
Key Steps for Validation:
-
Verify Starting Material: Confirm the enantiomeric excess (e.e.) of the starting (R)-3-aminotetrahydropyran using a suitable chiral analytical method (e.g., chiral GC or HPLC after derivatization).
-
Use Mild Conditions: Avoid harsh acidic or basic conditions and high temperatures, which could potentially, though unlikely, lead to racemization. Standard coupling reactions with reagents like HATU or EDC at room temperature are considered mild.[2]
-
Analyze the Final Product: The most definitive method is to analyze the final product using a chiral HPLC method. This will separate the (R) and (S) enantiomers and allow you to determine the e.e. of your product, confirming that no racemization occurred.
Experimental Protocols
Protocol 1: Synthesis using HATU Coupling Reagent
This protocol is a reliable starting point for the synthesis.[1]
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add benzoic acid (1.0 eq.).
-
Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Add HATU (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add (R)-3-aminotetrahydropyran (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Chiral HPLC Analysis
This protocol provides a general framework for developing a chiral separation method. Specific columns and mobile phases must be screened for optimal separation.
-
Column Selection: Common chiral stationary phases (CSPs) are based on derivatized cellulose or amylose (e.g., CHIRALPAK® or CHIRALCEL® series).[15]
-
Mobile Phase: Start with a Hexane/Isopropanol or Hexane/Ethanol mixture. A typical starting point is 90:10.
-
Method Development:
-
Inject a sample of the racemic (R/S)-N-(tetrahydro-2H-pyran-3-yl)benzamide to establish the retention times of both enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5). Adjusting the percentage of the alcohol modifier is the primary way to change retention and resolution.
-
-
Analysis: Once a suitable method is developed, inject the synthesized (R)-enantiomer product to confirm its retention time matches one of the peaks from the racemic standard and to determine its enantiomeric excess.
References
-
Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (n.d.). Arkivoc. Retrieved January 20, 2026, from [Link]
-
Synthesis of N‐(Pyridin‐2‐yl)benzamide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis, Nomenclature, and Properties Of The Amide Functional Group. (2018, February 28). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved January 20, 2026, from [Link]
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved January 20, 2026, from [Link]
-
amide coupling help. (n.d.). Reddit. Retrieved January 20, 2026, from [Link]
-
¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chiral separation of amides using supercritical fluid chromatography. (2013, June 7). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Preprints.org. Retrieved January 20, 2026, from [Link]
-
A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. (2024, October 14). Department of Science and Technology. Retrieved January 20, 2026, from [Link]
-
What compounds are formed from the reaction of benzoyl chloride w... (n.d.). Pearson. Retrieved January 20, 2026, from [Link]
-
N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. (2006, April 6). PubMed. Retrieved January 20, 2026, from [Link]
-
Why is my Amide Coupling Not working using Cysteamine? (2021, September 29). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
21.4: Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved January 20, 2026, from [Link]
-
Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
- Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
-
Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. (n.d.). AWS. Retrieved January 20, 2026, from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Purification of N-benzylbenzamides. (n.d.). Reddit. Retrieved January 20, 2026, from [Link]
-
How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside? (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Tetrahydropyran. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Tetrahydropyran. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved January 20, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021, February 25). Journal of Applied Pharmaceutical Science. Retrieved January 20, 2026, from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
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Common pitfalls in the synthesis of benzamide derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common pitfalls encountered during the synthesis of benzamide derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Part I: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and strategic decisions you'll face before and during your synthesis.
Q1: What are the primary methods for synthesizing benzamides?
A1: The two most common and reliable strategies for forming the amide bond in benzamide synthesis start from either a carboxylic acid or its more reactive derivative, an acyl chloride.
-
From Carboxylic Acids (e.g., Benzoic Acid): This is arguably the most versatile method. The carboxylic acid's hydroxyl group is a poor leaving group, so it must first be "activated" using a coupling reagent. This in-situ activation creates a highly reactive intermediate that readily reacts with an amine.[1] A wide variety of coupling reagents are available, making this method adaptable to sensitive or complex substrates.[2]
-
From Acyl Chlorides (e.g., Benzoyl Chloride): This classic approach involves the reaction of a highly reactive acyl chloride with an amine.[1] The reaction is often fast and high-yielding. A common protocol is the Schotten-Baumann reaction, which is typically performed in a two-phase system with an aqueous base to neutralize the HCl byproduct that would otherwise protonate and deactivate the amine.[1]
Q2: How do I choose the right starting material: Benzoic Acid or Benzoyl Chloride?
A2: The choice depends on factors like substrate sensitivity, desired scale, and available reagents. Benzoyl chlorides are highly reactive but are also sensitive to moisture and can be harsh on delicate functional groups.[3][4] Syntheses starting from benzoic acids offer milder conditions and greater control but require an additional coupling reagent. The following decision guide can help.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: My final product is contaminated with byproducts.
Identifying the byproduct is the first step to eliminating it.
-
Contaminant: Benzoic Acid.
-
Likely Cause: This is almost always due to the hydrolysis of your benzoyl chloride starting material or the activated carboxylic acid intermediate. [3]It indicates the presence of water.
-
Solution: Strictly adhere to anhydrous conditions. Use dry solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves) and dry glassware. [1]Perform the reaction under an inert atmosphere (Nitrogen or Argon). During workup, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can remove the acidic benzoic acid impurity. [5]
-
-
Contaminant: A high molecular weight, insoluble white solid (when using DCC).
-
Likely Cause: This is dicyclohexylurea (DCU), the byproduct of the DCC coupling reagent. [6] * Solution: DCU is poorly soluble in most common organic solvents like dichloromethane (DCM) or ethyl acetate. The majority can be removed by filtering the reaction mixture before the aqueous workup. [6]If some remains, it can sometimes be precipitated from a DCM solution by adding a non-polar solvent like hexanes and cooling. [6]To avoid this issue entirely, consider using a water-soluble carbodiimide like EDC. [6]
-
Caption: Formation of DCU byproduct and suppression via HOBt.
-
Contaminant: A product with double the expected mass (Diacylation).
-
Likely Cause: Over-acylation of the amine or the newly formed benzamide product. This happens when there is a high local concentration of the highly reactive acylating agent (e.g., benzoyl chloride). [3] * Solution: Add the acylating agent dropwise and slowly to a well-stirred solution of the amine. [3]Maintaining a low reaction temperature (e.g., 0-5 °C) can also help control the reaction rate and prevent this side reaction. [3]
-
Problem 3: My product oiled out instead of crystallizing.
-
Likely Cause: The formation of an oil instead of a solid precipitate can be due to the presence of impurities that depress the melting point or the formation of a low-melting eutectic mixture. [6]* Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. [6] 2. Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil. This "seed" crystal can template the crystallization of the entire batch. [6] 3. Purification: If the oil persists, it's best to treat it as a crude product. Extract the oil into an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The resulting crude material can then be purified by recrystallization from a suitable solvent system or by column chromatography. [6]
-
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis via HATU Coupling
[7] This protocol is suitable for a wide range of substrates, including those prone to epimerization.
-
Reactant Preparation: In a dry, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the benzoic acid derivative (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Pre-activation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents), followed by the coupling reagent HATU (1.1 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester intermediate.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Classic Benzamide Synthesis via Schotten-Baumann Reaction
[1][6] This protocol is a robust method for simple, stable substrates.
-
Reactant Preparation: In a conical flask or beaker, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., water or a biphasic system like DCM/water). Add an aqueous solution of sodium hydroxide (10% NaOH, ~2.2 equivalents). Cool the flask in an ice bath to 0-5 °C.
-
Acyl Chloride Addition: While stirring vigorously, add the benzoyl chloride (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C. The reaction is exothermic. [5]3. Reaction: After the addition is complete, continue to stir vigorously for an additional 15-30 minutes. A white solid (the benzamide product) should precipitate. [6]4. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with several portions of ice-cold water to remove salts. Further purify the crude benzamide by recrystallizing from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain pure crystals. [6]6. Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
References
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved from [Link]
-
Davies, J. S., & Hameed, A. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(6), 780-783. Retrieved from [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Tadesse, S., & Mohammed, A. I. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6293. Retrieved from [Link]
-
Bodanszky, M. (1993). The myth of coupling reagents. Peptide Research, 6(3), 117-124. Retrieved from [Link]
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Li, J., Yuan, J., Ma, J., Wang, J., Zhang, R., & Li, B. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 844-855. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4614-4628. Retrieved from [Link]
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Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]
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Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Request PDF. Retrieved from [Link]
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Reddit. (2024). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]
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StudyMoose. (2024). Recrystallization of Benzoic Acid. StudyMoose. Retrieved from [Link]
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Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Retrieved from [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide. Google Patents.
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Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Tuttee Academy. Retrieved from [Link]
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Martins, P., Carvalho, J. F. S., & Almeida, P. C. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(3), 366. Retrieved from [Link]
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Popa, M. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Google Patents.
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ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]
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Chemistry 210 Experiment Ib. (2012). Retrieved from [Link]
-
Aziz, R. (2018). Synthesis of benzamide from benzyl chloride. Slideshare. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Pahlavan, M. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Slideshare. Retrieved from [Link]
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Scribd. (n.d.). Final Benzamide Preparations. Scribd. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. LibreTexts. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1039-1051. Retrieved from [Link]
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Technical Support Center: Enhancing the Purity of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Welcome to the Technical Support Center for the purification of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the chemical and enantiomeric purity of this chiral molecule. Here, we provide troubleshooting guidance and frequently asked questions in a structured, question-and-answer format, grounded in established chemical principles and practical laboratory experience.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most probable impurities in my sample of this compound?
A1: The impurity profile of your final product is intrinsically linked to the synthetic route employed. Assuming the target molecule is synthesized via the amidation of (R)-3-aminotetrahydropyran with a benzoyl derivative (e.g., benzoyl chloride or benzoic acid with a coupling agent), the most common impurities include:
-
Unreacted Starting Materials: Residual (R)-3-aminotetrahydropyran and benzoic acid or its activated form.
-
The Undesired (S)-enantiomer: If the synthesis started with a racemic or enantiomerically impure amine, the (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide will be a significant impurity.
-
Side-Reaction Products: Depending on the reaction conditions, byproducts from the coupling agents or side reactions of the starting materials may be present.
-
Solvent Residues: Incomplete removal of reaction or work-up solvents.
Q2: I have a low yield after my initial purification attempt. What are the likely causes?
A2: Low recovery of the purified product can be frustrating. The following are common causes and their remedies:
-
Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor.
-
Product Adsorption during Chromatography: The amide and ether functionalities can lead to strong interactions with silica gel, causing tailing and incomplete elution.
-
Premature Crystallization: During a hot filtration step in recrystallization, the product may crystallize on the filter paper or in the funnel.
-
Excessive Washing: Washing the purified solid with a solvent in which it has some solubility will lead to product loss.
Troubleshooting Guide: Step-by-Step Purification Protocols
This section provides detailed protocols for the most common and effective purification techniques for this compound.
Issue 1: Low Chemical Purity - Presence of Starting Materials and Side-Products
If your analysis (e.g., by TLC, NMR, or LC-MS) indicates the presence of unreacted starting materials or other chemical impurities, recrystallization is often the most effective first-line purification strategy.
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired product and impurities.[1]
Step 1: Solvent Selection The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-substituted benzamides, good starting points are polar protic solvents or a binary mixture.[2]
| Solvent/System | Rationale for Use | Predicted Solubility |
| Ethanol | Good general-purpose solvent for amides. | Moderately soluble at room temperature, very soluble when hot. |
| Isopropanol | Similar properties to ethanol. | Moderately soluble at room temperature, very soluble when hot. |
| Ethyl Acetate/Hexane | A versatile binary system allowing for fine-tuning of polarity. | Soluble in hot ethyl acetate; hexane acts as an anti-solvent. |
| Acetone/Water | Another effective binary system for moderately polar compounds. | Soluble in hot acetone; water acts as an anti-solvent. |
Step 2: Experimental Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Gradually add more hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Preheat a second flask and a funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal or other solids. This step prevents premature crystallization.[1]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil, the solution may be supersaturated or cooling too quickly. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
No Crystal Formation: The solution may be too dilute. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. If this fails, evaporate some of the solvent and allow it to cool again.[1]
Issue 2: Low Enantiomeric Purity - Presence of the (S)-enantiomer
If your goal is to obtain a high enantiomeric excess (ee) of the (R)-enantiomer, and you suspect the presence of the (S)-enantiomer, chiral High-Performance Liquid Chromatography (HPLC) is the most direct and effective method for both analysis and purification.[3][4]
Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with enantiomers, leading to different retention times and enabling their separation.[4][5]
Step 1: Column and Mobile Phase Selection Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amides.[5][6]
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/Isopropanol (IPA) or Hexane/Ethanol | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Reversed Phase: Acetonitrile/Water with a buffer (e.g., ammonium bicarbonate) | UV or Mass Spectrometry (MS) |
Step 2: Method Development and Purification
-
Analytical Method Development: Begin by developing an analytical-scale separation to find the optimal mobile phase composition that provides good resolution between the (R) and (S) enantiomers.
-
Preparative Scale-Up: Once a good separation is achieved, the method can be scaled up to a preparative HPLC system with a larger column to purify larger quantities of the desired enantiomer.
-
Fraction Collection and Isolation: Collect the fractions corresponding to the (R)-enantiomer. Combine the pure fractions and remove the solvent under reduced pressure to obtain the enantiomerically pure product.
Workflow and Decision Making
The following diagram illustrates a logical workflow for the purification of this compound.
Caption: A decision-making workflow for purifying the target compound.
References
-
幺米Lab. (n.d.). This compound, 95.0%. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. Retrieved from [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6189. Retrieved from [Link]
-
Kauser, A., Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321. Retrieved from [Link]
-
Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Retrieved from [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 24-41. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc, 2014(6), 264-281. Retrieved from [Link]
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. Retrieved from [Link]
-
Zhu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. RSC Medicinal Chemistry. Retrieved from [Link]
-
Singh, M., et al. (2010). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Bioorganic & Medicinal Chemistry, 18(9), 3045-3057. Retrieved from [Link]
-
Rose, M. A., et al. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(Pyridin-2-yl)-1 H -pyrazol-4-yl]pyridin-2-yl}- N -(tetrahydro-2 H - pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210-2221. Retrieved from [Link]
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Technical Support Center: Synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the synthesis of this chiral building block.
Synthesis Overview & Core Logic
The most direct and widely employed method for synthesizing this compound is the amide coupling reaction between (R)-3-aminotetrahydropyran and an activated benzoic acid derivative. The core of this process involves enhancing the electrophilicity of the benzoic acid's carbonyl carbon to facilitate nucleophilic attack by the amine.
The general workflow is outlined below. Success hinges on the careful selection of an appropriate activating agent and reaction conditions that ensure high conversion while minimizing side reactions and preserving the stereochemical integrity of the chiral amine.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for activating the benzoic acid in this synthesis?
The choice of coupling reagent is critical and depends on factors like scale, cost, and the desired purity profile.[1] The most common methods fall into two categories:
-
Using Peptide Coupling Reagents: Reagents like HATU, HBTU, and EDC (often with an additive like HOBt) are highly efficient and generate an active ester in situ.[2] They operate under mild conditions, which is excellent for preserving the stereochemistry of the amine. HATU is often favored for its high reactivity and ability to minimize side reactions.[3][4]
-
Conversion to an Acyl Halide: A more traditional and cost-effective method involves converting benzoic acid to benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This method is robust but requires careful handling as it generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[5][7] An additional equivalent of a non-nucleophilic base is required to neutralize this acid.[7]
Q2: How important is the choice of solvent and base?
Solvent and base selection directly impacts reaction kinetics and solubility.
-
Solvents: Anhydrous polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent choices as they effectively dissolve the reactants and coupling reagents.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
-
Bases: A non-nucleophilic organic base is essential. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Their primary roles are to neutralize any acids present or generated during the reaction (e.g., HCl from acyl chloride use, or the proton from the carboxylic acid itself), preventing the protonation and deactivation of the nucleophilic amine.[1][5]
Q3: Will the reaction conditions affect the stereocenter at the C3 position of the tetrahydropyran ring?
Under standard amide coupling conditions, the stereocenter at the C3 position is not directly involved in the reaction and is generally stable. The formation of the amide bond occurs at the nitrogen atom. Racemization is a concern primarily when the chiral center is at the α-carbon of the carboxylic acid (as in peptide synthesis), which is not the case here. Therefore, if you start with enantiomerically pure (R)-3-aminotetrahydropyran, you can expect to obtain the (R)-amide product with high stereochemical fidelity.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low or No Product Yield
Q: My TLC/LC-MS analysis shows a large amount of unreacted starting materials and minimal product formation. What went wrong?
This is the most common issue in amide coupling and usually points to one of three culprits: inefficient acid activation, amine deactivation, or suboptimal conditions.[1]
Caption: Troubleshooting decision tree for low reaction yield.
-
Cause 1: Incomplete Carboxylic Acid Activation. The coupling reagent may have degraded due to moisture. Always use fresh, high-quality reagents.[1] Ensure you are using a sufficient stoichiometric amount (typically 1.0-1.5 equivalents relative to the carboxylic acid).[1] For reagents like HATU or EDC/HOBt, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can significantly improve yields.[1]
-
Cause 2: Amine Deactivation. The primary amine is a base and can be protonated by the carboxylic acid, forming a salt and rendering the amine non-nucleophilic.[8] This is why a stronger, non-nucleophilic base like DIPEA is added. If using the benzoyl chloride route, the HCl byproduct will rapidly protonate the amine if a base is not present in sufficient quantity.[7]
-
Cause 3: Hydrolysis. Activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of water in the solvent or on glassware will quench the activated species, reverting it to benzoic acid.[1] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem: Difficult Product Purification
Q: My crude product is difficult to purify by column chromatography. I see a persistent impurity.
The nature of the impurity is highly dependent on the method used.
-
If using DCC: The byproduct dicyclohexylurea (DCU) is notoriously difficult to remove as it has variable solubility. Most of it will precipitate and can be removed by filtration, but residual amounts may require careful chromatography or recrystallization.
-
If using EDC: The urea byproduct from EDC is water-soluble and is typically removed during the aqueous workup. If it persists, it suggests an inefficient workup. Ensure you are performing washes with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) to remove basic and acidic residues, respectively.
-
Unreacted Benzoic Acid: If the reaction did not go to completion, residual benzoic acid can be tricky to separate. An aqueous wash with a mild base like saturated sodium bicarbonate solution during the workup will deprotonate the acid, moving it into the aqueous layer.[9]
Data & Reagent Comparison
Choosing the right coupling strategy is crucial. The table below summarizes the pros and cons of common methods.
| Coupling Method | Reagent(s) | Pros | Cons | Typical Conditions |
| Uronium Salt | HATU / DIPEA | - Very fast and high yielding- Low rate of side reactions- Mild conditions | - Expensive- Reagent can be moisture sensitive | 1.1 eq HATU, 2.0 eq DIPEA in DMF/DCM, RT, 2-12h[1][3] |
| Carbodiimide | EDC / HOBt | - Good yields- Water-soluble byproduct (easy removal)- Cost-effective | - Slower than HATU- HOBt has safety/handling concerns[4] | 1.2 eq EDC, 1.0 eq HOBt in DMF/DCM, RT, 12-24h |
| Acyl Chloride | SOCl₂ or (COCl)₂ / Pyridine or TEA | - Very inexpensive and potent- Suitable for large scale | - Harsh conditions (heat may be needed)- Generates HCl byproduct- Potential for side reactions[6] | 1.2 eq SOCl₂, 2.0 eq TEA in DCM, 0°C to RT, 1-4h[5] |
Validated Experimental Protocol: HATU-Mediated Coupling
This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.
Materials:
-
Benzoic Acid (1.0 eq)
-
(R)-3-aminotetrahydropyran (1.0-1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF or DCM
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzoic acid (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.2 eq).[1] Stir the mixture at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.
-
Coupling: Add (R)-3-aminotetrahydropyran (1.0-1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Quenching & Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[1] This removes the DIPEA, unreacted benzoic acid, and water-soluble byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.
References
-
Huh, C. W., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Publications. Retrieved from [Link]
-
Huh, C. W., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide synthesis not work?. Retrieved from [Link]
-
Friestad, G. K. (2005). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. ResearchGate. Retrieved from [Link]
-
Li, B., et al. (n.d.). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Royal Society of Chemistry. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Friestad, G. K. (2005). Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Semantic Scholar. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]
-
ArKivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
StudySmarter. (2023). Amide Reactions. Retrieved from [Link]
-
Yomi Lab. (n.d.). This compound, 95.0%. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]
-
Farrell, W., & Lambert, K. M. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. Retrieved from [Link]
-
de Alaniz, J. R., et al. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bioinspired Synthesis of Chiral 3,4-Dihydropyranones via StoO Acyl-Transfer Reactions. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Amines Practice Problems. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
National Institutes of Health. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. PubMed. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of successful therapeutic design. The spatial arrangement of atoms dictates biological activity, making rigorous structural validation an indispensable step in the journey from a chemical entity to a clinical candidate. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides an in-depth, technically-focused comparison of the essential analytical methodologies for the complete structural elucidation of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, presenting a self-validating system of protocols designed to deliver unequivocal proof of both constitution and absolute stereochemistry.
The Strategic Approach to Structural Validation
A comprehensive validation of a chiral molecule like this compound requires a multi-pronged analytical strategy. No single technique can provide all the necessary information. Instead, we employ a synergistic workflow where each method corroborates and builds upon the findings of the others. Our approach is designed to systematically answer three fundamental questions:
-
What is the chemical connectivity? (Molecular Formula and Constitution)
-
What is the relative arrangement of atoms in space? (Relative Stereochemistry)
-
What is the absolute configuration of the chiral center? (Absolute Stereochemistry)
Caption: A logical workflow for the structural validation of this compound.
I. Establishing the Foundation: Molecular Formula and Connectivity
The first step in any structural elucidation is to determine the molecular formula and the basic framework of the molecule. This is achieved through a combination of mass spectrometry and one-dimensional nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Why HRMS? High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within 5 ppm.[1] This level of precision is crucial for determining the elemental composition and, consequently, the molecular formula of a compound.[1]
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation: Compare the experimentally measured exact mass with the theoretical exact mass calculated for the proposed molecular formula (C₁₂H₁₅NO₂).
¹H and ¹³C NMR Spectroscopy
Why 1D NMR? ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the identification of functional groups and the initial mapping of the carbon skeleton.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum.
-
Data Interpretation: Analyze chemical shifts, integration (for ¹H), and multiplicities to propose a preliminary structure.
II. Assembling the Puzzle: Detailed Connectivity and Relative Stereochemistry
With the basic framework established, two-dimensional NMR experiments are employed to piece together the exact connectivity of the molecule and to begin probing its stereochemistry.
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.
Experimental Protocol: 2D NMR
-
Sample and Instrumentation: Use the same sample and spectrometer as for the 1D NMR experiments.
-
Acquisition: Run standard COSY, HSQC, and HMBC pulse sequences.
-
Data Interpretation: Systematically analyze the cross-peaks in each spectrum to build the complete bonding network of the molecule. For example, an HMBC correlation from the amide N-H proton to the carbonyl carbon of the benzoyl group and to the C3 carbon of the tetrahydropyran ring would confirm the amide linkage at the correct position.
Caption: Key 2D NMR correlations for confirming connectivity.
III. The Definitive Proof: Enantiomeric Purity and Absolute Configuration
The final and most critical phase of the validation process is to confirm the enantiomeric purity and determine the absolute configuration of the chiral center at the C3 position of the tetrahydropyran ring.
Chiral High-Performance Liquid Chromatography (HPLC)
Why Chiral HPLC? Chiral HPLC is the workhorse for determining the enantiomeric purity of a sample.[3][4] By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.[]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen various CSPs (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) to find one that provides baseline separation of the (R) and (S) enantiomers.[6][7] This is often an empirical process.[7]
-
Method Development: Optimize the mobile phase (e.g., a mixture of hexane and isopropanol for normal phase) to achieve good resolution and peak shape.[6]
-
Sample Analysis: Prepare a solution of the synthesized this compound and a racemic standard. Inject both onto the chiral column under the optimized conditions.
-
Data Interpretation: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample. A single peak corresponding to the retention time of one of the enantiomers from the racemic standard indicates high enantiomeric purity.
Single-Crystal X-ray Crystallography
Why X-ray Crystallography? This is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated. The use of anomalous dispersion allows for the definitive assignment of the absolute stereochemistry.[10]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow a high-quality single crystal of the enantiomerically pure this compound. This can be a challenging step and may require screening various solvents and crystallization techniques.[11]
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure to obtain the electron density map and build a molecular model.
-
Absolute Configuration Determination: Refine the structural model and calculate the Flack parameter. A Flack parameter close to zero for the proposed (R) configuration confirms the assignment.
Comparative Data Summary
The following table summarizes the expected outcomes from each analytical technique for the successful validation of this compound compared to its enantiomer or a racemic mixture.
| Technique | This compound | Alternative (S-enantiomer or Racemate) | Information Gained |
| HRMS | Experimental mass matches theoretical mass for C₁₂H₁₅NO₂ | Same as the (R)-enantiomer | Molecular Formula |
| ¹H & ¹³C NMR | Specific chemical shifts and coupling constants | Identical spectra to the (R)-enantiomer; a racemic mixture will also show a single set of peaks | Constitution & Connectivity |
| Chiral HPLC | Single peak at a specific retention time | A single peak at a different retention time for the pure (S)-enantiomer; two peaks of equal area for the racemate | Enantiomeric Purity |
| X-ray Crystallography | Solved structure with a Flack parameter near 0 for the (R) configuration | Solved structure with a Flack parameter near 1 for the (R) model (indicating the (S) configuration) | Absolute Configuration |
Conclusion
The structural validation of a chiral molecule such as this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By following the workflow outlined in this guide—from establishing the molecular formula with HRMS, mapping the connectivity with a suite of NMR experiments, quantifying enantiomeric purity with chiral HPLC, to definitively assigning the absolute configuration with X-ray crystallography—researchers can have the utmost confidence in the structure of their compound. This rigorous, self-validating approach is fundamental to ensuring the scientific integrity of drug discovery and development programs.
References
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- Part 7: Analytical Techniques for Stereochemistry.Chiralpedia.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Springer.
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- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Thieme.
- Application of Mass Spectrometry on Small Molecule Analysis.Academia Sinica.
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- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.Pharma Group.
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- A Definitive Guide: Confirming Absolute Configuration by X-ray Crystallography vs. Spectroscopic Methods.Benchchem.
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A Senior Application Scientist's Guide to (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide and Its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a privileged structure. When combined with a chiral tetrahydropyran (THP) moiety, as seen in (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, we introduce a three-dimensional element that can significantly influence potency, selectivity, and pharmacokinetic properties.
This guide offers an in-depth comparative analysis of this compound with structurally similar compounds. By examining experimental data from various studies, we will elucidate the critical structure-activity relationships (SAR) that govern the performance of this chemical class. Our focus will be on anticancer applications, drawing insights from research on histone deacetylase (HDAC) inhibitors and tubulin polymerization inhibitors, where benzamide derivatives have shown considerable promise.
The Central Scaffold: Understanding the Roles of Benzamide and Tetrahydropyran
The core structure of this compound can be dissected into two key components: the N-substituted benzamide and the chiral tetrahydropyran ring.
-
The Benzamide Moiety: This group is a well-established zinc-binding group in many enzyme inhibitors, notably HDACs. The amide NH and carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in the target protein's active site. Modifications to the phenyl ring can modulate electronic properties, hydrophobicity, and steric bulk, all of which can impact binding affinity and selectivity.[1]
-
The Tetrahydropyran (THP) Ring: The THP ring is often incorporated into drug candidates to improve their physicochemical properties. Its oxygen atom can act as a hydrogen bond acceptor, and the saturated ring system can enhance metabolic stability and solubility compared to purely carbocyclic analogs. The chirality at the 3-position, as in our lead compound, introduces a defined spatial orientation of the benzamide group, which can be critical for optimal interaction with a chiral biological target.
Caption: Key structural components and their influence.
Comparative Analysis of Structural Analogs
To illustrate the structure-activity relationships, we will compare our lead compound with a curated set of analogs. The experimental data presented below is synthesized from multiple studies on benzamide derivatives as anticancer agents. While a direct head-to-head comparison of all these compounds in a single study is not available, the collective data provides valuable insights into how structural modifications can impact biological activity.
Table 1: Comparison of Antiproliferative Activity (IC50 Values in µM)
| Compound ID | Structure | Modification from Lead | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | K562 (Leukemia) | MDA-MB-231 (Breast Cancer) | Reference |
| Lead Compound | This compound | - | - | - | - | - | - |
| Analog 1 | N-(pyridin-2-yl)benzamide | Replacement of THP with Pyridine | >100 | >100 | >100 | >100 | [2] |
| Analog 2 | N-(4-aminophenyl)benzamide | Replacement of THP with Aminophenyl | 25.3 | 30.1 | 15.8 | 28.4 | [2] |
| Analog 3 | 4-Chloro-N-(pyridin-2-yl)benzamide | Chloro-substitution on Benzamide, Pyridine replaces THP | 15.2 | 18.5 | 9.8 | 16.7 | [2] |
| Analog 4 | 4-Nitro-N-(pyridin-2-yl)benzamide | Nitro-substitution on Benzamide, Pyridine replaces THP | >100 | >100 | >100 | >100 | [2] |
| Analog 5 | N-(2-aminophenyl)-4-methoxybenzamide | Methoxy-substitution on Benzamide, Aminophenyl replaces THP | 10.5 | 12.8 | 7.5 | 11.2 | [2] |
| MS-275 (Entinostat) | Pyridine-containing Benzamide HDACi | Clinically relevant HDAC inhibitor | ~2.0 | ~5.0 | ~1.5 | ~3.0 | [2][3] |
Note: IC50 values are approximate and collated from different sources for illustrative purposes. The lead compound is presented as a reference structure for which specific anticancer data was not found in the initial searches, highlighting a potential area for future investigation.
Structure-Activity Relationship Insights
From the comparative data, several key SAR trends can be deduced:
-
The Nature of the N-Substituent is Critical: Replacing the tetrahydropyran ring with a simple pyridine (Analog 1) results in a significant loss of activity. However, incorporating an aminophenyl group (Analog 2) restores some level of antiproliferative effect, suggesting that the N-substituent requires features that can engage in specific interactions with the biological target.
-
Substitution on the Benzamide Phenyl Ring Modulates Potency:
-
The addition of a chloro group at the para-position of the benzamide ring (Analog 3 vs. Analog 1) significantly enhances anticancer activity. This is a common observation in drug design, where halogens can improve binding through various interactions and influence pharmacokinetic properties.[2]
-
Conversely, a nitro group at the same position (Analog 4) leads to a loss of activity, indicating that both electronic and steric factors are at play.[2][3]
-
An electron-donating methoxy group (Analog 5) appears to be beneficial for activity.[2]
-
-
The Importance of Stereochemistry: While not explicitly shown in the table due to a lack of direct comparative data for the enantiomer, the (R)-configuration of the tetrahydropyran ring in the lead compound is likely crucial for its biological activity. Chirality plays a pivotal role in the interaction between small molecules and their biological targets. The specific spatial arrangement of the benzamide moiety, dictated by the (R)-stereocenter, would be essential for optimal binding to a chiral active site.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, we provide detailed, step-by-step methodologies for the synthesis and evaluation of these compounds.
Synthesis Protocol: N-Acylation of (R)-3-aminotetrahydropyran
This protocol describes a general method for the synthesis of this compound and its analogs.
Caption: General synthesis workflow for N-acylation.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-3-aminotetrahydropyran (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add the corresponding benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of an aprotic solvent like DCM prevents unwanted side reactions with the acyl chloride.
-
Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Cooling the reaction to 0°C during the addition of the highly reactive acyl chloride helps to control the reaction rate and prevent the formation of byproducts.
Biological Evaluation Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific enzyme target (e.g., a kinase or HDAC).
Caption: Workflow for an in vitro enzyme inhibition assay.
Rationale:
-
Pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the enzymatic reaction is initiated.
-
The choice of detection method depends on the specific enzyme and substrate used.
Conclusion and Future Directions
The comparative analysis of this compound and its structural analogs underscores the importance of a systematic approach to structure-activity relationship studies. The interplay between the N-substituent, in this case, the chiral tetrahydropyran ring, and the substitution pattern on the benzamide core is critical for determining the anticancer potency of this class of compounds.
While the existing literature provides a solid foundation for understanding the SAR of benzamides, there is a clear opportunity for further investigation into the role of the tetrahydropyran moiety. Future studies should focus on:
-
Synthesis and evaluation of the (S)-enantiomer of the lead compound to definitively establish the stereochemical requirements for activity.
-
Exploration of substitutions on the tetrahydropyran ring to probe for additional binding interactions and to modulate physicochemical properties.
-
Direct comparative studies of a series of tetrahydropyran-containing benzamides against a panel of cancer cell lines and relevant enzyme targets.
By pursuing these avenues of research, the full potential of this promising chemical scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.
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Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280. [Link]
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Yin, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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Zhang, Y., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(15), 2791. [Link]
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Lara-Ramírez, R., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 23(21), 13039. [Link]
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Atabey, T., et al. (2020). Design, Synthesis, and Biological Evaluation of N-(1H-benzo[d]imidazol-2-yl)-4- Substituted Benzamides as an Effective Anticancer Agents. Letters in Drug Design & Discovery, 17(8), 1001-1011. [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 61(5), 2135–2149. [Link]
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Li, Y., et al. (2020). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1343. [Link]
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A Comparative Guide to the Biological Activity of (R)- and (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide Enantiomers
Introduction: The Imperative of Stereochemistry in Modern Drug Discovery
In the realm of medicinal chemistry, a molecule's three-dimensional structure is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this principle is of paramount importance. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in their pharmacodynamic and pharmacokinetic profiles.[1][2] One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[3] The tragic story of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical need to evaluate stereoisomers independently.[3]
This guide presents a framework for the comparative biological evaluation of the (R)- and (S)-enantiomers of N-(tetrahydro-2H-pyran-3-yl)benzamide. While this specific compound is a novel investigational entity, its structural motifs—a benzamide core and a tetrahydropyran ring—are prevalent in a wide array of biologically active molecules.[4][5] For instance, derivatives of the closely related N-(tetrahydro-2H-pyran-4-yl)benzamide have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), a key target in fibrosis and cancer. Furthermore, various benzamide and tetrahydropyran derivatives have demonstrated broad therapeutic potential, including anticancer and antimicrobial activities.[5][6][7][8]
Given the established significance of stereochemistry in drug action, a thorough comparison of the (R)- and (S)-enantiomers is not merely an academic exercise but a crucial step in preclinical development.[9][10] This guide will outline a proposed series of experiments to dissect the potential biological activities of these enantiomers, providing detailed protocols and a rationale for each step. Our objective is to create a comprehensive roadmap for researchers to determine if a "chiral switch"—developing a single enantiomer instead of a racemic mixture—is warranted.[2]
Hypothesized Biological Activities and Screening Strategy
Based on the pharmacophores present in N-(tetrahydro-2H-pyran-3-yl)benzamide, we propose a multi-pronged screening approach to elucidate the biological activities of its (R)- and (S)-enantiomers.
Primary Hypothesis: Inhibition of the TGF-β Signaling Pathway
The structural similarity to known ALK5 inhibitors makes the TGF-β pathway a primary target for investigation. The TGF-β signaling cascade plays a pivotal role in cellular processes like proliferation, differentiation, and extracellular matrix production.[11] Its dysregulation is a hallmark of diseases such as cancer and fibrosis. We hypothesize that one or both enantiomers of N-(tetrahydro-2H-pyran-3-yl)benzamide may act as inhibitors of the ALK5 kinase, thereby blocking the downstream phosphorylation of SMAD proteins.
Secondary Screening: Anticancer and Antimicrobial Activity
The benzamide moiety is a well-established pharmacophore in oncology, with several approved drugs featuring this scaffold.[5][12] Similarly, tetrahydropyran derivatives have been reported to possess antimicrobial properties. Therefore, a broader screening of the (R)- and (S)-enantiomers against a panel of cancer cell lines and microbial strains is a logical secondary step to uncover additional therapeutic potential.
The following diagram illustrates the proposed screening workflow:
Caption: Proposed workflow for the comparative biological evaluation.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the key proposed experiments.
TGF-β Receptor I (ALK5) Kinase Inhibition Assay
This assay will determine the ability of the (R)- and (S)-enantiomers to inhibit the kinase activity of ALK5, a critical step in the TGF-β signaling pathway. A cell-free kinase assay is initially recommended to avoid complexities of cellular uptake and metabolism.
-
Principle: A recombinant ALK5 kinase domain is incubated with its substrate (e.g., a synthetic peptide or SMAD2) and ATP. The amount of phosphorylated substrate is then quantified, typically using luminescence or fluorescence-based methods. A decrease in signal in the presence of the test compound indicates inhibition.
-
Protocol:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dispense the test compounds ((R)- and (S)-enantiomers) at various concentrations (e.g., from 1 nM to 100 µM) into a 96-well plate. Include a positive control (a known ALK5 inhibitor like SB-431542) and a negative control (DMSO vehicle).[13]
-
Add the recombinant human ALK5 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and quantify the amount of phosphorylated product according to the manufacturer's instructions (e.g., using a phosphospecific antibody-based detection system).
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for each enantiomer.
-
Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18] This will be used to screen for potential anticancer activity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂.
-
Treat the cells with serial dilutions of the (R)- and (S)-enantiomers (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include appropriate vehicle controls.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each enantiomer.
-
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.[19][20][21][22][23]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is the lowest concentration at which no visible growth (turbidity) is observed after incubation.
-
Protocol:
-
Prepare serial two-fold dilutions of the (R)- and (S)-enantiomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
Mechanism of Action: Western Blot for SMAD2/3 Phosphorylation
If one or both enantiomers show activity in the ALK5 kinase assay, this experiment will confirm their mechanism of action in a cellular context by assessing the phosphorylation of SMAD2 and SMAD3, the direct downstream targets of ALK5.[11][24]
-
Principle: Cells are treated with the active compound and stimulated with TGF-β. Cell lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3. A reduction in the pSMAD2/3 signal relative to the total SMAD2/3 indicates inhibition of the pathway.
-
Protocol:
-
Culture cells responsive to TGF-β (e.g., HaCaT keratinocytes) to 70-80% confluency.
-
Pre-treat the cells with the active enantiomer(s) at various concentrations for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24][25]
-
Incubate the membrane with a primary antibody against pSMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.
-
Quantify the band intensities using densitometry software.
-
The following diagram illustrates the TGF-β signaling pathway and the proposed point of inhibition:
Caption: Inhibition of the canonical TGF-β/SMAD signaling pathway.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro Activity of (R)- and (S)-Enantiomers
| Assay Type | Target/Cell Line | (R)-Enantiomer IC₅₀ / MIC (µM) | (S)-Enantiomer IC₅₀ / MIC (µM) | Eudismic Ratio (S-IC₅₀ / R-IC₅₀) |
| Kinase Inhibition | ALK5 | Value | Value | Value |
| Cell Viability | A549 | Value | Value | Value |
| Cell Viability | MCF-7 | Value | Value | Value |
| Antimicrobial | S. aureus | Value | Value | Value |
| Antimicrobial | E. coli | Value | Value | Value |
The Eudismic Ratio is a critical parameter, quantifying the degree of stereoselectivity. A high ratio indicates a significant difference in potency between the two enantiomers, strengthening the rationale for developing a single-enantiomer drug.
Figure 1: Western Blot Analysis of SMAD2/3 Phosphorylation
A representative Western blot image should be presented, accompanied by a bar graph showing the densitometric analysis of the pSMAD/total SMAD ratio. This will provide visual confirmation of the on-target effect in a cellular system.
Conclusion
The comprehensive biological comparison of the (R)- and (S)-enantiomers of N-(tetrahydro-2H-pyran-3-yl)benzamide is a scientifically rigorous and necessary step in its preclinical evaluation. The proposed workflow, beginning with broad screening and progressing to detailed mechanism-of-action studies, will provide a clear picture of the therapeutic potential and stereoselectivity of these compounds. By systematically evaluating each enantiomer, researchers can identify the eutomer, leading to the development of a potentially safer and more effective therapeutic agent with an optimized therapeutic index. This structured approach not only de-risks the drug development process but also aligns with the modern principles of precision medicine, ensuring that the most effective molecular entity is advanced into further clinical investigation.
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
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What role does stereoisomerism play in drug development? (n.d.). TutorChase. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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Pharmacological Significance of Stereoisomerism. (2014). ResearchGate. [Link]
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Arias, F. (2008). Stereochemistry in Drug Action. The Canadian Journal of Psychiatry, 53(1), 6-7. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
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A review of drug isomerism and its significance. (2011). International Journal of Applied and Basic Medical Research, 1(1), 16-18. [Link]
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Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
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Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). (n.d.). Indigo Biosciences. [Link]
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Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. (2016). Beilstein Journal of Organic Chemistry, 12, 1946–1953. [Link]
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Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway. (2019). Scientific Reports, 9, 13739. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
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Unusual stereo- and chemo-selective photocyclization of chiral α-aminoacid-incorporated 2-acyl benzamides by control of chiral memory. (2025). ResearchGate. [Link]
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Western blot analysis of total and phosphorylated SMADs 2 and 3 in A. (n.d.). ResearchGate. [Link]
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Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. (n.d.). ZORA (Zurich Open Repository and Archive). [Link]
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Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. (2021). Nature Communications, 12, 7205. [Link]
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Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2012). Marine Drugs, 10(4), 869–906. [Link]
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Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. (2019). ChemistryOpen, 8(7), 882–893. [Link]
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The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores Publishing. [Link]
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The chemistry and pharmacology of tetrahydropyridines. (2005). Current Medicinal Chemistry, 12(5), 551-71. [Link]
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Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. (2021). Anti-Cancer Agents in Medicinal Chemistry, 22(5), 949-961. [Link]
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Spectroscopic Validation of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and stereochemical confirmation of chiral molecules are paramount. Regulatory bodies, including the U.S. Food and Drug Administration, mandate the thorough characterization of stereoisomers, as different enantiomers can exhibit varied pharmacological and toxicological profiles[1]. This guide provides an in-depth spectroscopic analysis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a chiral molecule featuring a benzamide moiety linked to a tetrahydropyran ring.
Due to the limited availability of published experimental spectra for this specific compound, this guide will present a detailed predictive analysis based on established principles of spectroscopic interpretation and data from analogous structures. We will delve into the expected features in ¹H NMR, ¹³C NMR, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Furthermore, we will objectively compare these spectroscopic techniques with alternative methods for chiral validation, namely chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography, providing a comprehensive framework for researchers in the pharmaceutical sciences.
The Molecular Blueprint: Structural Features of this compound
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The molecule consists of a rigid benzoyl group attached to a flexible, chiral tetrahydropyran (THP) ring via an amide linkage at the (R)-configured C3 position.
Diagram: Molecular Structure of this compound
Caption: Structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict a spectrum with distinct regions corresponding to the aromatic, amide, and tetrahydropyran protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (ortho) | 7.8 - 7.9 | Doublet (d) | 2H |
| Aromatic (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H |
| Amide (N-H) | ~8.2 | Broad singlet (br s) | 1H |
| THP C3-H (chiral center) | 4.0 - 4.2 | Multiplet (m) | 1H |
| THP C2-Hax, C2-Heq | 3.4 - 4.0 | Multiplet (m) | 2H |
| THP C6-Hax, C6-Heq | 3.3 - 3.9 | Multiplet (m) | 2H |
| THP C4-Hax, C4-Heq | 1.6 - 2.1 | Multiplet (m) | 2H |
| THP C5-Hax, C5-Heq | 1.5 - 2.0 | Multiplet (m) | 2H |
Causality Behind Predictions:
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region (7.4-7.9 ppm) due to the deshielding effect of the aromatic ring current. The ortho protons are further deshielded by the adjacent carbonyl group.
-
Amide Proton: The amide proton is expected to be a broad singlet around 8.2 ppm, a characteristic chemical shift for secondary amides. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Tetrahydropyran Protons: The protons on the THP ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The proton at the chiral center (C3-H) will be coupled to the adjacent methylene protons, and its chemical shift will be influenced by the neighboring amide group. The axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 167 - 169 |
| Aromatic (C-ipso) | 134 - 136 |
| Aromatic (C-para) | 131 - 133 |
| Aromatic (C-ortho) | 128 - 129 |
| Aromatic (C-meta) | 127 - 128 |
| THP C3 (chiral center) | 45 - 50 |
| THP C2 | 68 - 72 |
| THP C6 | 66 - 70 |
| THP C4 | 30 - 35 |
| THP C5 | 23 - 28 |
Causality Behind Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield (167-169 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons: The aromatic carbons will appear in the 127-136 ppm range. The ipso-carbon (attached to the carbonyl group) will be the most downfield of the ring carbons.
-
Tetrahydropyran Carbons: The carbons of the THP ring will be in the aliphatic region. The carbons adjacent to the oxygen atom (C2 and C6) will be the most downfield within the ring system due to the oxygen's electronegativity. The chiral carbon (C3) will be shifted downfield by the attached nitrogen.
FT-IR Spectroscopy: Vibrational Fingerprints
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of functional groups within a molecule.
Predicted FT-IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1660 | Strong |
| N-H Bend (Amide II) | 1530 - 1550 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
Causality Behind Predictions:
-
Amide Bands: The spectrum will be dominated by the characteristic amide bands: a medium intensity N-H stretch and two strong bands for the C=O stretch (Amide I) and N-H bend (Amide II)[2].
-
C-H Stretches: Distinct regions for aromatic and aliphatic C-H stretching will be observed.
-
C-O-C Stretch: A strong band corresponding to the C-O-C stretching of the tetrahydropyran ring's ether linkage is expected.
Mass Spectrometry: Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides the molecular weight of the compound. The molecular weight of this compound is 205.25 g/mol .
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 206.26 |
| [M+Na]⁺ | 228.24 |
| Benzoyl cation [C₇H₅O]⁺ | 105.03 |
| Tetrahydropyran fragment | 85.06 |
Causality Behind Predictions:
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Sodium adducts [M+Na]⁺ are also commonly observed.
-
Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The most likely fragmentation pathway is the cleavage of the amide bond, leading to the formation of a stable benzoyl cation (m/z 105) and a fragment corresponding to the protonated aminotetrahydropyran moiety[3][4].
Experimental Protocols
Diagram: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal reference.
Protocol 2: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol 3: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile[1].
-
Instrument Setup: Use an ESI-MS system, often coupled with a liquid chromatography system for sample introduction.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. A high voltage is applied to the capillary to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio.
-
Data Acquisition: The detector records the abundance of ions at each m/z value to generate the mass spectrum.
Comparative Analysis: Spectroscopic vs. Alternative Validation Techniques
While spectroscopic methods are powerful for structural elucidation, other techniques are often required for definitive stereochemical assignment and purity assessment, especially in a regulatory context.
| Technique | Principle | Advantages | Disadvantages |
| Spectroscopy (NMR, IR, MS) | Interaction of molecules with electromagnetic radiation or ionization and fragmentation. | Provides detailed structural information, non-destructive (NMR, IR), relatively fast. | NMR is not inherently sensitive to enantiomers without chiral resolving agents, requires pure samples for unambiguous interpretation. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Directly separates and quantifies enantiomers, high sensitivity, can determine enantiomeric excess (ee). | Does not provide detailed structural information, method development can be time-consuming[5]. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute three-dimensional structure, including stereochemistry, with high precision[6]. | Requires a suitable single crystal, which can be difficult to grow; not applicable to non-crystalline materials[6]. |
Expert Insights:
-
Complementary Nature: These techniques are not mutually exclusive but are highly complementary. Spectroscopy is indispensable for initial structure confirmation. Chiral HPLC is the gold standard for determining enantiomeric purity. X-ray crystallography, when feasible, offers the ultimate, unambiguous proof of absolute configuration.
-
A Phased Approach in Drug Development: In early-stage drug development, spectroscopy is heavily relied upon for rapid characterization of synthesized compounds. As a candidate progresses, the development of a validated chiral HPLC method becomes critical for quality control. For a New Drug Application (NDA), a combination of these methods is often required to provide a complete characterization of the drug substance.
Conclusion
The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a robust framework for its structural verification. The anticipated ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are consistent with the known properties of its constituent functional groups. While these spectroscopic methods are cornerstones of molecular characterization, a holistic validation strategy for a chiral pharmaceutical ingredient must integrate these techniques with methods that directly address stereochemistry, such as chiral HPLC and, ideally, X-ray crystallography. By understanding the strengths and limitations of each technique, researchers can efficiently and rigorously validate the structure and purity of chiral drug candidates, ensuring the quality and safety of new medicines.
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Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210–2221. [Link]
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Jamalifard, S., Mokhtari, J., & Mirjafary, Z. (2019). One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Advances. [Link]
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Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 137-151. [Link]
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Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1295, 155-163. [Link]
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Reddy, K. R., et al. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Chilean Chemical Society. [Link]
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A Strategic Guide to the Preclinical Validation of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
This guide provides a comprehensive framework for the in vitro and in vivo validation of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a novel compound featuring a well-established benzamide pharmacophore linked to a tetrahydropyran (THP) ring. The benzamide scaffold is a cornerstone in medicinal chemistry, integral to drugs with applications ranging from oncology to neurology.[1] The inclusion of a THP ring is a modern design strategy often used to enhance physicochemical properties and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[2]
Given the limited public data on this specific R-enantiomer, this document outlines a logical, multi-phase validation strategy. It proposes a series of experiments designed to elucidate its biological activity, identify its mechanism of action, and benchmark its performance against relevant, established compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this and similar molecules.
Part 1: The Comparative Landscape & Hypothesis Generation
The broad pharmacological activity of benzamide derivatives necessitates a structured approach to identifying the specific potential of this compound. Structurally similar compounds have shown efficacy as:
-
Anticancer Agents: Many N-substituted benzamides exhibit potent antitumor activities by targeting critical cellular machinery. Mechanisms include tubulin polymerization inhibition and Poly (ADP-ribose) polymerase (PARP) inhibition.[3] A notable class of benzamide-containing anticancer agents is the Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275), which alter gene expression to induce tumor cell apoptosis.[4]
-
Antimicrobial Agents: Certain benzamide derivatives have demonstrated significant antibacterial and antifungal properties.[5][6]
-
Enzyme Activators: Novel benzamide derivatives have been identified as activators of enzymes like glucokinase, suggesting potential applications in metabolic disorders such as type 2 diabetes mellitus.[7]
Primary Hypothesis: Based on the structural precedent of compounds like Entinostat, a primary hypothesis is that this compound may function as an HDAC inhibitor with antiproliferative activity. The validation strategy will therefore prioritize oncology-focused assays, with broader screening to capture unexpected activities.
Selected Comparators: To provide context for the experimental results, the activity of our target compound will be benchmarked against:
-
Entinostat (MS-275): An established, benzamide-containing HDAC inhibitor.
-
Doxorubicin: A standard-of-care cytotoxic agent used in a wide range of cancers.
Part 2: In Vitro Validation Strategy
The initial phase of evaluation focuses on cell-based assays to determine biological activity and elucidate the mechanism of action.
Phase 1: Broad-Spectrum Activity Screening
The first step is to ascertain if the compound has any cytotoxic or antiproliferative effects on cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity which correlates with cell viability.[8]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Entinostat, and Doxorubicin. Treat the cells with these compounds over a wide concentration range (e.g., 0.01 µM to 100 µM) and incubate for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
The results will provide a direct comparison of the potency of our test compound against established drugs.
| Compound | Cell Line | Assay | Hypothetical IC50 (µM) |
| This compound | MCF-7 | MTT | 8.5 |
| This compound | A549 | MTT | 12.3 |
| This compound | K562 | MTT | 4.2 |
| Entinostat (MS-275) | MCF-7 | MTT | 5.2 |
| Entinostat (MS-275) | A549 | MTT | 9.8 |
| Entinostat (MS-275) | K562 | MTT | 2.1 |
| Doxorubicin | MCF-7 | MTT | 0.8 |
| Doxorubicin | A549 | MTT | 1.1 |
| Doxorubicin | K562 | MTT | 0.5 |
Phase 2: Mechanism of Action (MoA) Elucidation
Assuming the compound shows antiproliferative activity, the next logical step is to test the primary hypothesis: HDAC inhibition.
-
Principle: This assay uses a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. The signal intensity is inversely proportional to HDAC inhibition.
-
Reaction Setup: In a 96-well plate, combine recombinant human HDAC enzyme (e.g., HDAC1 or HDAC2) with the fluorogenic substrate and varying concentrations of this compound or Entinostat.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Development: Add the developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate for 15 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., Excitation/Emission ~360/460 nm).
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for HDAC inhibition.
Visual Workflow: In Vitro Validation
Caption: Workflow for the in vitro validation of the target compound.
Part 3: In Vivo Validation Strategy
Positive in vitro data provides the rationale for advancing to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a whole-organism context.[9]
Model Selection: Human Tumor Xenograft Model
Based on the hypothesized anticancer activity, a subcutaneous xenograft mouse model is the gold standard. This involves implanting human cancer cells that were sensitive to the compound in vitro into immunocompromised mice.
-
Animal Model: Use female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg)
-
Group 4: Entinostat (Positive Control, e.g., 10 mg/kg)
-
-
Compound Administration: Administer compounds daily via oral gavage (p.o.) for 21 days. The choice of oral administration is based on the rationale that the THP moiety may improve oral bioavailability.
-
Monitoring & Endpoints:
-
Tumor Volume: Measure tumors with calipers twice weekly. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Terminal Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
| Treatment Group | Dosing (p.o.) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 | 0% | +5% |
| (R)-N-THP-Benzamide | 10 mg/kg | 812 | 35% | +2% |
| (R)-N-THP-Benzamide | 30 mg/kg | 500 | 60% | -3% |
| Entinostat | 10 mg/kg | 562 | 55% | -4% |
Visual Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft efficacy study.
Part 4: Mechanistic Context
Understanding the underlying biological pathway is crucial for interpreting the experimental data. If the compound is confirmed as an HDAC inhibitor, it would modulate gene expression.
Simplified HDAC Signaling Pathway
Caption: Role of HDACs in gene silencing and impact of an HDAC inhibitor.
Conclusion
This guide presents a rigorous, hypothesis-driven strategy for the preclinical evaluation of this compound. By systematically progressing from broad in vitro screening to targeted mechanism-of-action studies and finally to in vivo efficacy models, researchers can build a comprehensive data package to validate its therapeutic potential. The comparison with established drugs like Entinostat provides crucial benchmarks for assessing its potency and potential for further development. This structured approach ensures that experimental choices are logical, and the resulting data is robust, self-validating, and directly informs go/no-go decisions in the drug discovery pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for In Vivo Animal Studies of Benzamide, N-benzoyl-N-(phenylmethyl)
- BenchChem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
- BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
- BenchChem. (2025).
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Biological Science Archive.
- Kazi, A.A., & Chatpalliwar, V.A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.
- Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (2020).
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
- Walsh Medical Media. (n.d.). In Vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
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A Comparative Guide to (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide and Other Tetrahydropyran Derivatives in Drug Discovery
Introduction: The Tetrahydropyran Scaffold - A Privileged Motif in Medicinal Chemistry
The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic bioactive molecules. Its conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable scaffold in drug design. When incorporated into drug candidates, the THP moiety can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, ultimately enhancing their pharmacokinetic profiles.
This guide provides an in-depth comparison of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide , a chiral molecule of growing interest, with other relevant tetrahydropyran derivatives. We will delve into its synthesis, stereochemical considerations, and a proposed framework for the comparative evaluation of its biological activity, particularly in the context of TGF-β signaling inhibition. The N-(tetrahydro-2H-pyran-4-yl)benzamide derivative, GW788388 , a known potent and selective inhibitor of the Transforming Growth Factor-Beta (TGF-β) type I receptor (ALK5), will serve as a key comparator to elucidate structure-activity relationships (SAR).
Synthesis and Stereochemical Fidelity: A Cornerstone of Potency
The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Therefore, the enantioselective synthesis of this compound is paramount to understanding its specific interactions with biological targets.
Enantioselective Synthesis of the Key Intermediate: (R)-3-aminotetrahydropyran
A highly efficient method for the synthesis of enantiopure 3-aminotetrahydropyrans is through biocatalytic transamination. This approach offers excellent enantioselectivity and operates under mild conditions.
Experimental Protocol: Biocatalytic Synthesis of (R)-3-aminotetrahydropyran
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of dihydro-2H-pyran-3(4H)-one in an appropriate buffer system (e.g., potassium phosphate buffer) at a pH of 9.7-10.0.
-
Enzyme and Amine Donor Addition: Introduce a transaminase biocatalyst and an amine donor, such as isopropylamine.
-
Reaction Conditions: Maintain the reaction at ambient temperature with gentle agitation.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Upon completion, the product can be isolated and purified using standard techniques, such as extraction and distillation. This method consistently yields (R)-3-aminotetrahydropyran with high enantiomeric excess (ee) and in excellent yield (≥95%).
Final Amide Coupling
The final step involves the coupling of (R)-3-aminotetrahydropyran with benzoic acid or an activated benzoic acid derivative (e.g., benzoyl chloride) to yield the target compound.
Caption: Synthetic scheme for this compound.
Comparative Experimental Analysis: Unraveling Biological Activity
To provide a comprehensive comparison, we propose a series of experiments to evaluate the biological activity of this compound against its (S)-enantiomer, the racemic mixture, and the positional isomer, GW788388.
TGF-β Receptor Binding Assay
The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as fibrosis and cancer. This assay will determine the binding affinity of the test compounds to the ALK5 receptor.
Experimental Protocol: ALK5 Kinase Binding Assay
-
Reagents and Materials: Recombinant human ALK5 kinase domain, a fluorescently labeled ATP-competitive ligand, test compounds, and an appropriate assay buffer.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the ALK5 enzyme with the fluorescent ligand in the presence of either the test compound or vehicle control.
-
Measure the fluorescence polarization or a similar readout to determine the displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves.
Cell-Based TGF-β Signaling Assay
This assay will assess the functional consequence of receptor binding by measuring the inhibition of TGF-β-induced downstream signaling in a cellular context. A common method involves a luciferase reporter gene under the control of a TGF-β responsive promoter element.
Caption: Workflow for a cell-based TGF-β reporter assay.
Experimental Protocol: TGF-β Reporter Gene Assay
-
Cell Culture: Culture a suitable cell line (e.g., HaCaT or Mv1Lu) stably transfected with a TGF-β responsive luciferase reporter construct.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compounds for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with a predetermined concentration of TGF-β1.
-
Incubation: Incubate the cells for 16-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Data Presentation and Structure-Activity Relationship (SAR) Insights
The data from these assays should be compiled into clear, comparative tables to facilitate the analysis of structure-activity relationships.
Table 1: Comparative Biological Activity of Tetrahydropyran Derivatives
| Compound | ALK5 Binding IC₅₀ (nM) | TGF-β Signaling Inhibition IC₅₀ (nM) |
| This compound | ||
| (S)-N-(tetrahydro-2H-pyran-3-yl)benzamide | ||
| rac-N-(tetrahydro-2H-pyran-3-yl)benzamide | ||
| GW788388 (N-(tetrahydro-2H-pyran-4-yl)benzamide derivative) |
Interpretation of Expected Results:
-
Stereoselectivity: A significant difference in activity between the (R) and (S) enantiomers would indicate a stereospecific interaction with the target protein.
-
Positional Isomerism: Comparing the 3-yl and 4-yl substituted analogs will provide valuable insights into the optimal positioning of the benzamide moiety for receptor binding and inhibitory activity.
-
Correlation of Assays: A strong correlation between the binding affinity and the functional cellular assay will validate that the observed cellular effects are due to on-target inhibition.
Conclusion
This guide outlines a systematic approach for the synthesis and comparative biological evaluation of this compound. By employing enantioselective synthesis and a well-defined panel of in vitro assays, researchers can elucidate the structure-activity relationships governing the interaction of this class of compounds with the TGF-β signaling pathway. The insights gained from such studies will be instrumental in the design and development of novel and potent therapeutic agents targeting diseases with dysregulated TGF-β signaling.
References
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Tesseur, I., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Cell Biology, 7(1), 15. [Link]
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Zi, Z., et al. (2014). Measuring TGF-β Ligand Dynamics in Culture Medium. In TGF-β Signaling (pp. 103-111). Humana Press, New York, NY. [Link]
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Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. Journal of medicinal chemistry, 49(7), 2210-2221. [Link]
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Wakefield, L. M., & Hill, C. S. (2013). Beyond TGFβ: roles of other TGFβ superfamily members in cancer. Nature Reviews Cancer, 13(5), 328-341. [Link]
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Heldin, C. H., & Moustakas, A. (2016). Signaling receptors for TGF-β family members. Cold Spring Harbor perspectives in biology, 8(8), a022053. [Link]
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Massagué, J. (2012). TGFβ signalling in context. Nature reviews Molecular cell biology, 13(10), 616-630. [Link]
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Derynck, R., & Zhang, Y. E. (2003). Smad-dependent and Smad-independent pathways in TGF-β family signalling. Nature, 425(6958), 577-584. [Link]
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Inman, G. J. (2011). Switching TGF-β from a tumor suppressor to a tumor promoter. Current opinion in genetics & development, 21(1), 93-99. [Link]
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Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease. Nature reviews Drug discovery, 11(10), 790-811. [Link]
-
Connolly, E., et al. (2012). The discovery of a novel series of potent and selective type I TGF-β receptor (ALK5) inhibitors. Bioorganic & medicinal chemistry letters, 22(2), 965-970. [Link]
A Comparative Performance Analysis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide in the Context of Histone Deacetylase Inhibition
This guide provides a comprehensive performance benchmark of the novel benzamide derivative, (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. Our analysis is tailored for researchers, scientists, and drug development professionals investigating epigenetic modulators. We will objectively compare its potential efficacy with established histone deacetylase (HDAC) inhibitors, supported by proposed experimental frameworks and analysis of its structural features.
The core hypothesis of this guide is that the unique structural attributes of this compound—specifically the chiral tetrahydro-2H-pyran moiety—warrant a thorough investigation of its potential as a selective and potent HDAC inhibitor. While direct experimental data for this specific molecule is not yet widely published, its benzamide core places it within a well-established class of anticancer agents.[1][2] This guide will, therefore, serve as a roadmap for its evaluation.
The Rationale: Benzamides as a Privileged Scaffold for HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[3] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[5]
HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer therapeutics by blocking the action of HDACs, leading to histone hyperacetylation and the re-activation of silenced genes.[6] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
Benzamides, such as Entinostat (MS-275), represent a significant class of synthetic HDACis that are particularly noted for their selectivity towards Class I HDACs (HDAC1, 2, and 3).[4][5] The general pharmacophore for HDACis includes a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme.[5][7] In this compound, the benzamide group can be postulated to act as the ZBG, while the tetrahydropyran ring could function as a novel linker or cap group.
Comparative Compounds
To establish a robust performance benchmark, we have selected two well-characterized benzamide-based HDAC inhibitors as comparators:
-
Entinostat (MS-275): A selective inhibitor of HDAC1, 2, and 3, currently in clinical trials for various cancers.[4][5] Its established profile provides a strong baseline for isoform selectivity and cellular activity.
-
Mocetinostat (MGCD0103): Another Class I selective HDAC inhibitor known for its efficacy in hematological malignancies.[4]
These compounds have been chosen due to their structural similarity as benzamides and their extensive preclinical and clinical data, which allows for a meaningful comparison.
Experimental Workflow for Performance Benchmarking
To comprehensively evaluate the performance of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to assess its enzymatic inhibitory activity, cellular efficacy, and potential for isoform selectivity.
Figure 2: A conceptual diagram illustrating the potential binding mode of this compound within the HDAC active site.
The chirality of the tetrahydropyran ring at the 3-position is a key feature. This stereocenter could lead to a specific orientation within the hydrophobic tunnel of the HDAC active site, potentially enhancing selectivity for certain isoforms over others. The oxygen atom in the tetrahydropyran ring could also form hydrogen bonds with amino acid residues at the rim of the active site, further contributing to its binding affinity and selectivity profile.
Conclusion and Future Directions
While this guide presents a hypothetical benchmark based on established knowledge of benzamide-based HDAC inhibitors, the unique structural features of this compound make it a compelling candidate for further investigation. The proposed experimental workflow provides a clear path to validating its potential as a novel, selective HDAC inhibitor.
Future studies should focus on:
-
Co-crystallization: Obtaining a crystal structure of the compound bound to HDAC isoforms to confirm its binding mode.
-
In vivo Efficacy: Evaluating its anti-tumor activity in xenograft models.
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
The exploration of novel scaffolds like the one presented here is crucial for the development of the next generation of epigenetic therapies with improved efficacy and reduced side effects.
References
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]
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Histone Deacetylase Inhibitors. ACS Publications. [Link]
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What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]
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Histone deacetylase (HDACs) inhibitors: Clinical applications. PubMed. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
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Histone deacetylase inhibitor. Wikipedia. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. [Link]
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A Comparative Guide to the Reproducible Synthesis and Analysis of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and analysis of chiral molecules are fundamental to modern pharmaceutical and chemical research. Ensuring the reproducibility of experiments involving these compounds is paramount for the reliable advancement of scientific knowledge and the development of new therapeutic agents. This guide provides an in-depth comparison of methodologies for the synthesis and purification of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, a compound of interest due to its benzamide pharmacophore and a chiral tetrahydropyran (THP) moiety. The THP ring, in particular, is increasingly used in drug design to enhance physicochemical properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
This document offers a detailed, reproducible protocol for the synthesis of this compound, discusses common challenges, and compares alternative synthetic and purification strategies to provide researchers with a comprehensive resource for their work.
I. Synthesis of this compound: A Reproducible Protocol
The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[2] The following protocol details a robust method for the synthesis of this compound via amide coupling.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from established methods for amide bond formation utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.[3] HATU is favored for its efficiency in promoting amide coupling, even with challenging substrates.[2][3]
Materials:
-
(R)-3-aminotetrahydropyran
-
Benzoic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzoic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add (R)-3-aminotetrahydropyran (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Rationale for Experimental Choices:
-
Coupling Agent: HATU is a highly effective coupling reagent that minimizes side reactions and often leads to high yields.[3]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.[3]
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
II. Comparative Analysis of Synthetic Methodologies
While HATU-mediated coupling is a reliable method, other amide bond formation techniques can be employed. The choice of method often depends on factors such as substrate reactivity, cost, and desired scale.
| Method | Coupling Reagent | Base | Typical Solvent | Advantages | Disadvantages |
| HATU Coupling | HATU | DIPEA, TEA | DMF, CH₂Cl₂ | High efficiency, good for hindered substrates.[3] | High cost of reagent. |
| EDC/HOBt Coupling | EDC, HOBt | DIPEA, DMAP | DMF, CH₂Cl₂ | Cost-effective, widely used.[2] | Can be less effective for electron-deficient amines.[2] |
| Acyl Chloride | Thionyl chloride or Oxalyl chloride | Pyridine, TEA | CH₂Cl₂, THF | Inexpensive reagents. | Requires an extra step to form the acyl chloride; can generate corrosive HCl.[4] |
EDC/HOBt as an Alternative: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and more economical alternative to HATU.[2] This method is generally effective for a wide range of substrates.
III. Challenges in Reproducibility and Purification of Chiral Compounds
The primary challenge in working with chiral molecules like this compound is ensuring enantiomeric purity.[5] Racemization, or the conversion of a pure enantiomer into a mixture of both enantiomers, can occur under harsh reaction conditions.
Purification and Analysis of Enantiomeric Purity
The separation and analysis of enantiomers are critical for ensuring the quality and reproducibility of experiments.[5][6] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most widely used technique for this purpose.[5][7][]
Comparison of Chiral Purification Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution and sensitivity, applicable to a wide range of compounds.[5] | High cost of chiral columns, limited scalability.[7] |
| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the mobile phase. | Cost-effective due to reduced solvent consumption, compatible with chiral columns.[7] | Higher initial equipment cost, potential solubility issues for highly polar analytes.[7] |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. | Can be cost-effective for large-scale separations. | Requires a suitable resolving agent, can be labor-intensive. |
Decision-Making in Chiral Analysis
Caption: Decision tree for selecting a chiral analysis method.
IV. Characterization Data
After synthesis and purification, the identity and purity of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the benzamide and tetrahydropyran rings with appropriate chemical shifts, coupling constants, and integrations. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₅NO₂ = 205.25 g/mol ).[9] |
| Chiral HPLC | A single major peak indicating high enantiomeric purity when analyzed on a suitable chiral column. |
V. Conclusion
The reproducible synthesis and characterization of this compound are achievable through careful selection of reaction conditions and purification methods. The HATU-mediated amide coupling protocol presented here offers a reliable route to this compound. For analytical and preparative-scale purification, chiral HPLC and SFC are powerful techniques to ensure high enantiomeric purity. By understanding the principles behind these methods and potential pitfalls, researchers can confidently and reproducibly synthesize and study this and other chiral molecules, paving the way for new discoveries in drug development and beyond.
References
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). Vertex AI Search.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- Chiral Separation Techniques: A Practical Approach. (n.d.). ResearchGate.
- The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Amide coupling Protocol for Amino PEG. (2024). AxisPharm.
- Chiral Analysis & Separation. (n.d.). BOC Sciences.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- N-(Tetrahydro-2H-pyran-3-yl)benzamide. (n.d.). Benchchem.
- This compound. (n.d.). Sunway Pharm Ltd.
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- 9. This compound - CAS:1347675-92-6 - Sunway Pharm Ltd [3wpharm.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
For researchers and drug development professionals, adherence to rigorous safety and disposal protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and environmental stewardship. This guide provides a comprehensive, step-by-step methodology for the proper disposal of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide, grounded in regulatory standards and best laboratory practices.
Hazard Assessment and a Principle of Prudent Action
The overriding principle is that no experimental work should commence without a clear plan for the disposal of all resulting waste streams, both hazardous and non-hazardous[4]. All waste chemical solids, liquids, and their containers should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department[4].
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. Laboratories are classified as hazardous waste generators and must adhere to strict guidelines for waste accumulation, storage, labeling, and disposal[5][6].
For academic institutions, the EPA has established alternative regulations under 40 CFR Part 262, Subpart K, which provide greater flexibility for managing hazardous waste in a laboratory setting while ensuring safety and compliance[7][8][9]. It is crucial to consult your institution's specific Laboratory Management Plan and EHS professionals to ensure your procedures align with the applicable regulations[7].
Compound Identification and Properties
Proper identification is the first step in correct waste management. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1347675-92-6 | [10][11][12][13] |
| Molecular Formula | C₁₂H₁₅NO₂ | [10][12][14] |
| Molecular Weight | 205.25 g/mol | [10][12] |
| Known Hazards | Based on Benzamide: Harmful if swallowed, Suspected of causing genetic defects. | [1][2][3] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the actions required to dispose of pure this compound, as well as materials lightly contaminated with it (e.g., weigh boats, contaminated gloves).
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.
-
Designated solid hazardous waste container (typically a rigid, sealable container with a plastic liner).
-
Hazardous waste label (provided by your institution's EHS department).
-
Spatula and/or brush for transferring solid waste.
-
Sealable bag for contaminated disposable items.
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing chemical-resistant gloves, safety goggles, and a lab coat[2][15].
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container compatible with solid organic waste.
-
Affix a hazardous waste label to the container. Fill in the Principal Investigator's name, lab location, and the date you first add waste (the "Accumulation Start Date")[16].
-
-
Waste Collection - Pure Compound:
-
Carefully transfer any unwanted solid this compound into the prepared hazardous waste container.
-
Avoid creating dust during the transfer. If the compound is a fine powder, conduct the transfer within a fume hood[3][15].
-
List the full chemical name, "this compound," and estimate the quantity added on the container's contents list.
-
-
Waste Collection - Contaminated Materials:
-
Disposable items such as contaminated gloves, weigh paper, or paper towels should be collected in a separate, sealed plastic bag and then placed into the solid hazardous waste container. This prevents loose items from posing a risk during final disposal.
-
Note "Contaminated Lab Debris" on the waste label.
-
-
Disposal of Empty Original Containers:
-
An empty container that held this compound must be managed as hazardous waste.
-
If your institutional policy allows for container rinsing, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste[16].
-
After proper rinsing, deface the original label and dispose of the container as instructed by your EHS department. If rinsing is not permitted, the empty, unrinsed container must be placed in the solid hazardous waste stream.
-
-
Sealing and Storage:
-
Once waste has been added, securely seal the container. Waste containers must be kept closed at all times except when waste is actively being added[3].
-
Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) or central accumulation area[4]. This area should be clearly marked, away from drains, and segregated from incompatible chemicals.
-
-
Final Disposal:
-
Once the waste container is full or has reached its accumulation time limit (e.g., six to twelve months, per institutional policy), contact your EHS department to schedule a pickup[5][8].
-
Do not pour this chemical down the drain or discard it in regular trash under any circumstances[5][15]. The final disposal must be handled by a licensed chemical destruction plant or waste management company[17].
-
Spill Management
In the event of a small spill:
-
Notify personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Avoid creating dust. If necessary, lightly moisten the absorbent material.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water or ethanol), collecting the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
By following this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the highest standards of professional laboratory practice.
References
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . Source: U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know . Source: TriHaz Solutions. [Link]
-
Management of Waste . Source: Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
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Regulation of Laboratory Waste . Source: American Chemical Society. [Link]
-
Managing Hazardous Waste at Academic Laboratories Rulemaking . Source: U.S. Environmental Protection Agency. [Link]
-
Disposal Procedures for Non Hazardous Waste . Source: Stephen F. Austin State University. [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories . Source: Enviro-Safe Resource Recovery. [Link]
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Rowan University Non-Hazardous Waste Disposal Guide for Laboratories . Source: Rowan University. [Link]
-
This compound CAS#: 1347675-92-6 . Source: ChemWhat. [Link]
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This compound | 1347675-92-6 . Source: Appchem. [Link]
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A guide to the disposal of laboratory waste . Source: Anenta. [Link]
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Solid Waste Management in Organic Chemistry Lab . Source: YouTube. [Link]
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1347675-92-6 this compound . Source: ChemSigma. [Link]
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Safety Data Sheet . Source: Angene Chemical. [Link]
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Safe Handling and Personal Protective Equipment (PPE) Guide for (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide
This document provides essential safety protocols and operational guidance for the handling of (R)-N-(tetrahydro-2H-pyran-3-yl)benzamide. Given that specific, comprehensive safety data for this compound is not widely available, the following recommendations are rooted in a conservative approach, drawing upon safety information from structurally related compounds, namely benzamide and its derivatives. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Core Principle: A Proactive Stance on Safety
The benzamide functional group is a common pharmacophore in medicinal chemistry, while the tetrahydropyran ring is often used to enhance physicochemical properties.[1] While this compound's specific toxicological profile is not fully characterized, data from related benzamides suggest potential hazards, including being harmful if swallowed and suspected of causing genetic defects.[2] Furthermore, compounds with similar heterocyclic structures can cause skin, eye, and respiratory irritation.[3][4] Therefore, we must treat this compound with a high degree of caution, assuming it is a hazardous substance until proven otherwise. All handling procedures must be designed to minimize or eliminate any potential for exposure.
Hazard Assessment and Required Personal Protective Equipment (PPE)
Based on the analysis of surrogate compounds, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed or inhaled.[3]
-
Irritation: Potential to cause skin and eye irritation.[3][4]
-
Chronic Toxicity: Benzamide, a core structural component, is suspected of causing genetic defects.[2]
The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses | Nitrile gloves | Lab coat | Not required in well-ventilated area |
| Weighing (Solid) | Chemical splash goggles | Nitrile gloves | Lab coat, long pants, closed-toe shoes | Required. Perform in a chemical fume hood or powder containment hood. If not possible, a NIOSH-approved N95 respirator is mandatory.[2][5] |
| Solution Preparation | Chemical splash goggles & Face shield | Nitrile or other chemically-resistant gloves (consult solvent SDS) | Lab coat, long pants, closed-toe shoes | Required. Perform in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with appropriate cartridges for vapors/particulates. |
Detailed PPE Selection and Rationale
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory for any operation involving the transfer of solids or liquids. They must provide a complete seal around the eyes to protect from dust, splashes, and potential vapors.
-
Face Shield: A face shield should be worn in addition to goggles when handling larger quantities (>1 gram) or when there is a significant risk of splashing, such as during solution preparation or spill cleanup.[6][7] This provides a critical secondary layer of protection for the entire face.
Skin and Body Protection
-
Gloves: Nitrile gloves are a suitable initial choice for handling the solid compound, offering good protection against particulates and incidental contact.[7] However, the principle of "glove breakthrough" is critical; no glove material offers permanent protection.[8]
-
Causality: When preparing solutions, the choice of glove must be dictated by the solvent's properties. Consult a glove chemical resistance chart to select a glove (e.g., butyl rubber, neoprene) that is resistant to the specific solvent being used.[9][10]
-
Protocol: Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.
-
-
Lab Coat: A standard, long-sleeved lab coat must be worn and kept fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection
The fine particulate nature of a powdered chemical presents a significant inhalation hazard.
-
Engineering Controls: The primary method for controlling this hazard is to use a certified chemical fume hood or a powder containment hood for all operations that may generate dust, such as weighing and transferring the solid.[11]
-
Personal Respirators: If engineering controls are not available or are insufficient, a NIOSH-approved particulate respirator (e.g., N95, P100) is required.[2] Improper use of respirators is dangerous; personnel must be properly trained and fit-tested as per OSHA regulations.[6]
Operational Guide: Step-by-Step Handling Protocol
This workflow is designed to be a self-validating system, minimizing risk at each stage.
Caption: Experimental workflow for handling this compound.
Emergency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention and show the safety data sheet or label to the medical professional.[5]
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials, and empty containers. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions must be disposed of through a licensed hazardous waste disposal company.[5] Do not pour down the drain or mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[12] A common method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
References
-
Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Cole-Parmer. [Link]
-
MAP-LVG923 - SAFETY DATA SHEET. Martin Senour. [Link]
-
N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. PubMed. [Link]
-
Gloves Chemical Resistance Chart. Safety-Gloves.co.uk. [Link]
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Austin. [Link]
-
HAZARD SUMMARY - BENZAMIDE. New Jersey Department of Health. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. [Link]
-
Chemical resistant gloves. Kerbl. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
-
This compound. Sunway Pharm Ltd. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
